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  • Product: N,N-Bis(2-hydroxypropyl)aniline
  • CAS: 3077-13-2

Core Science & Biosynthesis

Foundational

N,N-Bis(2-hydroxypropyl)aniline CAS number 3077-13-2

An In-depth Technical Guide to N,N-Bis(2-hydroxypropyl)aniline (CAS 3077-13-2) Executive Summary N,N-Bis(2-hydroxypropyl)aniline, identified by CAS number 3077-13-2, is a bifunctional organic compound that has become ind...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N-Bis(2-hydroxypropyl)aniline (CAS 3077-13-2)

Executive Summary

N,N-Bis(2-hydroxypropyl)aniline, identified by CAS number 3077-13-2, is a bifunctional organic compound that has become indispensable in the fields of polymer chemistry and material science.[1] Also known as 1,1'-(phenylimino)di-2-propanol, its unique molecular architecture, featuring a central aniline core flanked by two secondary hydroxyl groups, provides a versatile platform for complex chemical syntheses.[1][2] This guide offers a comprehensive technical overview of its synthesis, core applications as a polymer chain extender and curing agent, and critical safety and handling protocols, designed for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties & Specifications

N,N-Bis(2-hydroxypropyl)aniline is a colorless to light yellow clear liquid under standard conditions.[2][3] Its bifunctionality, stemming from the tertiary amine and dual hydroxyl groups, dictates its reactivity and utility in various industrial processes.[1]

Table 1: Key Physicochemical Properties of N,N-Bis(2-hydroxypropyl)aniline

PropertyValueSource(s)
CAS Number 3077-13-2[4][5]
Molecular Formula C₁₂H₁₉NO₂[2][4]
Molecular Weight 209.28 g/mol [2][4]
Appearance Colorless to light yellow clear liquid[2][3]
Boiling Point 184-185 °C @ 10 Torr; 243 °C (lit.)[2][4][6]
Density 1.0694 g/cm³ @ 23 °C[2][4]
Refractive Index 1.5510 - 1.5550[2]
Flash Point 132 °C (lit.); 180 °C[6][7]
Purity Typically >85.0% (GC)[3][8]
Synonyms 1,1'-(Phenylimino)di-2-propanol, Isonol C-100[2][3][9]

Synthesis Pathway: Propoxylation of Aniline

The primary industrial synthesis of N,N-Bis(2-hydroxypropyl)aniline involves the direct propoxylation of aniline with propylene oxide.[2][10] This reaction is typically performed at elevated temperatures and can be catalyzed to enhance reaction kinetics and yield.

The causality behind this choice of reactants is straightforward: aniline serves as the nucleophilic starting material, and propylene oxide provides the hydroxypropyl groups. The reaction proceeds via the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of the propylene oxide's epoxide ring. This process occurs sequentially, adding two propylene oxide units to the nitrogen atom.

Step-by-Step Synthesis Protocol
  • Reactor Charging: Aniline is charged into a suitable reactor.

  • Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating: The aniline is heated to the target reaction temperature.

  • Propylene Oxide Addition: A calculated amount of propylene oxide is added continuously over a specified period while maintaining the reaction temperature.[10]

  • Reaction Monitoring: The reaction is monitored by pressure, continuing until the pressure stabilizes, indicating the consumption of propylene oxide.[10]

  • Cooling & Purification: The reaction mixture is cooled. Depending on the required purity, further purification steps like vacuum distillation may be employed.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Formation Aniline Aniline Reactor Heated Reactor (Inert Atmosphere) Aniline->Reactor PropyleneOxide Propylene Oxide PropyleneOxide->Reactor Continuous Feed Product N,N-Bis(2-hydroxypropyl)aniline Reactor->Product Propoxylation Catalyst Optional: Alkali Catalyst Catalyst->Reactor Catalysis

Caption: Industrial synthesis workflow for N,N-Bis(2-hydroxypropyl)aniline.

Core Applications & Mechanism of Action

The compound's utility is rooted in its bifunctional nature, allowing it to act as a crucial building block in polymerization reactions.[1]

Chain Extender in Polyurethane Synthesis

In the synthesis of polyurethanes (PUs), N,N-Bis(2-hydroxypropyl)aniline serves as a highly effective chain extender and cross-linker.[1][2] PU elastomers are formed by the reaction of a diisocyanate with a polyol. The introduction of this molecule enhances the final polymer's properties.

Mechanism: The two hydroxyl (-OH) groups on the molecule react with isocyanate (-NCO) groups from the prepolymer. This "extends" the polymer chains, building molecular weight. The presence of the rigid benzene ring from the aniline core is incorporated into the polymer backbone, which significantly increases the hardness, tensile strength, and thermal stability of the resulting polyurethane material.[1][11] The tertiary amine on the molecule can also exhibit a catalytic effect on the polyurethane reaction.[11]

Polyurethane_Mechanism cluster_properties Enhanced Properties Prepolymer Isocyanate-Terminated Prepolymer (OCN-R-NCO) PU Extended Polyurethane Elastomer Prepolymer->PU Reacts with ChainExtender N,N-Bis(2-hydroxypropyl)aniline (HO-R'-OH) ChainExtender->PU Reacts with Strength Tensile Strength PU->Strength Flexibility Flexibility PU->Flexibility Thermal Thermal Stability PU->Thermal

Caption: Role as a chain extender in enhancing polyurethane properties.

Curing Agent for Adhesives, Coatings, and Sealants

N,N-Bis(2-hydroxypropyl)aniline also functions as a curing agent or accelerator for epoxy resins.[2][12] The lone pair of electrons on the tertiary nitrogen atom can initiate the polymerization of epoxy groups. This role is crucial in the formulation of high-performance adhesives, coatings, and sealants, where it improves adhesion strength, durability, and chemical resistance.[1][2][12]

Safety, Handling, and Toxicology

As a Senior Application Scientist, ensuring laboratory and industrial safety is paramount. N,N-Bis(2-hydroxypropyl)aniline requires careful handling due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as a skin irritant and can cause serious eye irritation or damage.[6][13][14] Some data also suggests it may cause an allergic skin reaction and is suspected of causing genetic defects.[15]

  • GHS Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects).[6][14][15]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation or sensitization.[6]
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be required.To protect against splashes that can cause serious eye damage.[5][6]
Skin/Body Protection Protective clothing, lab coat.To minimize skin exposure during handling.[6]
Respiratory Protection Use in a well-ventilated area. If vapors or aerosols are generated, use a vapor respirator.To avoid inhalation which may cause respiratory tract irritation.[5][14]
Handling and Storage Protocol
  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[5][6]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5][6]

  • Ignition Sources: Keep away from heat and sources of ignition. Use non-sparking tools.[6]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is recommended to store under an inert gas to prevent oxidation and ensure stability, as the material can be air sensitive.[2][5][16]

Toxicological Insights

While comprehensive toxicological data on the parent compound is not extensively published, the primary concerns are its irritant and sensitization properties.[15] Of significant note for researchers is its potential to form N-nitroso compounds. The precursor amines, including diisopropanolamine, can react with nitrites under certain conditions to form N-nitrosobis(2-hydroxypropyl)amine (ND2HPA).[17] ND2HPA is a potent pancreatic carcinogen in animal models.[17][18] This underscores the importance of avoiding conditions that could lead to nitrosation, such as contact with nitrosating agents (e.g., nitrous acid, nitrites).

Conclusion and Future Outlook

N,N-Bis(2-hydroxypropyl)aniline (CAS 3077-13-2) is a cornerstone chemical for developing high-performance polymers. Its role as a chain extender and curing agent allows for the precise tailoring of material properties, from elastomers to adhesives.[1][2] The market for this compound is projected to grow, driven by the increasing demand for advanced polyurethane and epoxy resin-based materials in the automotive, construction, and electronics industries.[2] Future research may focus on optimizing synthesis processes for higher purity and exploring its utility in emerging fields like advanced composites and biocompatible materials.[2] A thorough understanding of its chemistry, applications, and safety is essential for any scientist or engineer working to innovate in these areas.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025-04-02).
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-18).
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE - Safety Data Sheet - ChemicalBook. (2025-01-04).
  • CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender - Google Patents.
  • N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2 - Kerton Chemical.
  • Cas 3077-13-2,N,N-BIS(2-HYDROXYPROPYL)ANILINE | lookchem.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE CAS#: 3077-13-2 - ChemicalBook.
  • N,N-Bis(2-hydroxypropyl)aniline(DL- and meso- mixture), 25G - P0791-25 - Lab Pro Inc.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE | CAS#:3077-13-2 | Chemsrc. (2025-08-25).
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) - CymitQuimica.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
  • CAS 3077-13-2: 1,1′-(Phenylimino)bis[2-propanol] - CymitQuimica.
  • N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2 | TCI AMERICA.
  • 2-Propanol, 1,1'-(phenylimino)bis- | C12H19NO2 | CID 76498 - PubChem.
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture).
  • Safety Data Sheet - Angene Chemical. (2024-05-20).
  • Determination of N-nitrosobis(2-hydroxypropyl)amine in Environmental Samples - PubMed.
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) - TCI Chemicals.
  • N-Bis(2-hydroxypropyl)nitrosamine | C6H14N2O3 | CID 40828 - PubChem.

Sources

Exploratory

An In-Depth Technical Guide to N,N-Bis(2-hydroxypropyl)aniline: Structure, Properties, and Applications

Abstract N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2) is a versatile aromatic diol that serves as a critical building block and performance-enhancing additive in a multitude of industrial and chemical processes.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2) is a versatile aromatic diol that serves as a critical building block and performance-enhancing additive in a multitude of industrial and chemical processes. Characterized by a central aniline core functionalized with two hydroxypropyl groups, its unique bifunctionality allows for diverse reactivity, making it an indispensable component in polymer chemistry, particularly in the synthesis of polyurethanes and epoxy resins. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and key industrial applications. We will explore the causality behind its function as a chain extender and curing agent, detail a representative synthesis protocol, and outline essential safety and handling considerations for researchers and chemical professionals.

Core Chemical Identity and Structure

N,N-Bis(2-hydroxypropyl)aniline, also known by its IUPAC name 1,1'-(Phenylimino)di-2-propanol, is an organic compound with the molecular formula C₁₂H₁₉NO₂.[1][2] Its structure features a tertiary amine nitrogen atom bonded to a phenyl group and two separate 2-hydroxypropyl chains. This combination of an aromatic ring and two primary alcohol functional groups is central to its utility. The presence of two chiral centers means the compound typically exists as a mixture of diastereomers (DL- and meso- forms).[3]

Caption: Chemical Structure of N,N-Bis(2-hydroxypropyl)aniline.

Physicochemical Properties

The physical and chemical properties of N,N-Bis(2-hydroxypropyl)aniline are summarized below. These properties dictate its handling, storage, and performance in various applications.

PropertyValueSource(s)
CAS Number 3077-13-2[1][2]
Molecular Formula C₁₂H₁₉NO₂[1][2][3]
Molecular Weight 209.28 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 184-185 °C @ 10 Torr[1][2]
Density 1.0694 g/cm³ @ 23 °C[1]
Refractive Index 1.5510 - 1.5550[1]
Purity >85.0% (by GC) is commonly available[3]
Storage Store in a cool, dark place (<15°C recommended) under inert gas[4]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are standard methods for confirming the identity and purity of the compound.[5][6]

Synthesis Pathway: Reaction of Aniline and Propylene Oxide

The industrial synthesis of N,N-Bis(2-hydroxypropyl)aniline is most commonly achieved through the direct reaction of aniline with propylene oxide.[1][7] This process is an example of nucleophilic ring-opening of an epoxide.

Expertise & Causality: The nitrogen atom of aniline acts as the nucleophile, attacking one of the carbon atoms of the propylene oxide ring. The lone pair of electrons on the nitrogen is key to this reactivity. The reaction is typically conducted at elevated temperatures (e.g., 90-150°C) to provide the necessary activation energy for the ring-opening to proceed at a practical rate.[7] No catalyst is strictly necessary, but the reaction can be catalyzed by bases. The process involves the sequential addition of two propylene oxide molecules to the nitrogen atom of a single aniline molecule. Controlling the stoichiometry and reaction temperature is critical to maximize the yield of the desired N,N-disubstituted product and minimize side reactions or the formation of mono-substituted or polyether products.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a representative, self-validating procedure derived from established industrial methods.[7]

Step 1: Reactor Charging & Inerting

  • Charge a known molar quantity of aniline into a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a controlled addition funnel.

  • Purge the reactor with an inert gas, such as nitrogen, to remove atmospheric oxygen and moisture, which could lead to side reactions or discoloration of the product.

Step 2: Initial Heating

  • Begin stirring and heat the aniline to approximately 95-100°C using a circulating oil bath connected to the reactor jacket.[7]

Step 3: Controlled Addition of Propylene Oxide

  • Once the target temperature is stable, begin the continuous, dropwise addition of two molar equivalents of propylene oxide.

  • Causality: A slow, controlled addition is crucial. The reaction is exothermic, and rapid addition can lead to a dangerous temperature and pressure runaway.

Step 4: Reaction and Monitoring

  • During the addition, the reaction temperature is typically allowed to rise to and be maintained at a higher setpoint, for instance, 150°C.[7]

  • The reaction is monitored by observing the pressure inside the sealed reactor. The consumption of the volatile propylene oxide will lead to a decrease in pressure. The reaction is considered complete when the pressure stabilizes and no longer drops at a constant temperature.[7]

Step 5: Cooling and Purification

  • Once the reaction is complete, cool the reactor to room temperature.

  • The resulting crude product can be used directly or purified further, for example, by vacuum distillation to remove any unreacted starting materials or minor byproducts.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_finish Workup charge Charge Aniline to Reactor inert Purge with Nitrogen charge->inert heat Heat Aniline to 95-100°C inert->heat add Continuously Add 2 eq. Propylene Oxide heat->add react Maintain Reaction at 150°C Monitor Pressure Drop add->react cool Cool to Room Temperature react->cool purify Filter / Purify Product cool->purify

Caption: General workflow for the synthesis of N,N-Bis(2-hydroxypropyl)aniline.

Key Industrial Applications

The bifunctional nature of N,N-Bis(2-hydroxypropyl)aniline, possessing both hydroxyl reactivity and a rigid aromatic core, makes it a valuable component in polymer science.

Chain Extender in Polyurethanes

This is one of the most significant applications. In the synthesis of polyurethane elastomers, N,N-Bis(2-hydroxypropyl)aniline acts as a chain extender or crosslinker.[1][8]

Mechanism of Action: Polyurethanes are formed by the reaction of diisocyanates with polyols. Short-chain diols or diamines, known as chain extenders, are added to react with the isocyanate groups, creating the "hard segments" of the polymer. The hydroxyl groups of N,N-Bis(2-hydroxypropyl)aniline readily react with the isocyanate (-NCO) groups.

  • Expertise: The inclusion of its rigid benzene ring into the polymer backbone significantly increases the hardness, tensile strength, and thermal stability of the final polyurethane product.[8][9] The tertiary amine nitrogen atom within its structure can also have an auto-catalytic effect on the polyurethane reaction.[9] This leads to materials with enhanced mechanical performance suitable for demanding applications.[1][8]

Chain_Extension cluster_polymer Polyurethane Chain isocyanate Diisocyanate (OCN-R-NCO) p1 Hard Segment isocyanate->p1 p2 Soft Segment isocyanate->p2 extender N,N-Bis(2-hydroxypropyl)aniline (HO-R'-OH) extender->p1 polyol Polyol (HO-R''-OH) polyol->p2 p1->p2 + p3 Hard Segment p2->p3 +

Caption: Role as a chain extender to form hard segments in polyurethanes.

Curing Agent and Modifier for Epoxy Resins and Adhesives

The hydroxyl groups can also react with epoxy groups, making N,N-Bis(2-hydroxypropyl)aniline an effective curing agent or modifier for epoxy resin systems.[1][9] It can also serve as a catalyst for epoxy resin curing.[9] Its addition improves the adhesion strength, durability, and overall performance of coatings and adhesives.[1][8]

Pharmaceutical and Dye Intermediate

While its primary use is in polymers, N,N-Bis(2-hydroxypropyl)aniline is also cited as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and dyes.[1][8] Its bifunctional nature allows it to be a starting point for building larger, more complex chemical structures.

Safety, Handling, and Toxicology

As with any chemical substance, proper handling of N,N-Bis(2-hydroxypropyl)aniline is essential.

  • General Hazards: The compound is often described as being corrosive and an irritant.[1] Direct contact with the skin, eyes, and respiratory tract should be avoided.[10]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat or impervious clothing, must be worn when handling the substance.[4][10] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]

  • Toxicological Data: Comprehensive toxicological data is not widely available in the provided search results. One Safety Data Sheet (SDS) notes "No data available" for acute toxicity, skin corrosion/irritation, and other endpoints.[4] Another SDS for a related epoxy aniline compound highlights potential for skin sensitization and aquatic toxicity, but this may not be directly applicable.[11] Given the lack of extensive data, it is prudent to treat the compound with caution and minimize exposure.

  • Storage and Stability: The compound is stable under proper conditions.[4] It should be stored in a tightly closed container in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation and degradation.[4] It is incompatible with strong oxidizing agents.[4]

Conclusion and Future Outlook

N,N-Bis(2-hydroxypropyl)aniline is a fundamentally important chemical intermediate whose value is derived directly from its molecular structure. The strategic combination of a rigid aromatic core with reactive hydroxyl groups makes it an exceptionally effective performance modifier in polyurethane and epoxy systems. The global demand for high-performance polymers in construction, automotive, and electronics is expected to continue driving the market for this compound.[1] Future research may focus on optimizing synthesis to improve purity and reduce costs, as well as exploring its potential as a building block in the development of novel advanced materials and specialty chemicals.[1]

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2. TCI AMERICA.
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). CymitQuimica.
  • N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2. Kerton Chemical.
  • Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE CAS#: 3077-13-2. ChemicalBook.
  • N,N-BIS(2-HYDROXYPROPYL)
  • SAFETY D
  • N,N-bis(2-Hydroxypropyl)aniline. SpectraBase.
  • N,N-BIS(2-HYDROXYPROPYL)
  • IR and 1 H NMR spectral data.

Sources

Foundational

Synthesis of N,N-Bis(2-hydroxypropyl)aniline from aniline and propylene oxide

An In-Depth Technical Guide to the Synthesis of N,N-Bis(2-hydroxypropyl)aniline from Aniline and Propylene Oxide Authored by: Gemini, Senior Application Scientist Abstract N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of N,N-Bis(2-hydroxypropyl)aniline from Aniline and Propylene Oxide

Authored by: Gemini, Senior Application Scientist

Abstract

N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2), also known as 1,1'-(phenylimino)di-2-propanol, is a bifunctional aromatic amino alcohol of significant industrial importance.[1] Its unique structure, featuring a rigid phenyl group and two reactive hydroxyl-terminated propyl chains, makes it an invaluable intermediate and building block in polymer and materials science. It is most prominently used as a chain extender and cross-linking agent in the synthesis of polyurethanes, where it enhances mechanical properties such as tensile strength and flexibility.[2][3] Furthermore, it serves as a curing agent for adhesives and coatings and as a precursor in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive technical overview of its synthesis via the reaction of aniline with propylene oxide, intended for researchers, chemists, and drug development professionals. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, discuss process optimization, and outline robust analytical methods for quality control, all grounded in established scientific principles.

Reaction Mechanism and Theoretical Principles

The synthesis of N,N-Bis(2-hydroxypropyl)aniline is fundamentally a nucleophilic ring-opening reaction of an epoxide. This process, known as propoxylation, involves the sequential addition of two molecules of propylene oxide to the nitrogen atom of aniline.

1.1. The Nucleophilic Attack

The reaction is initiated by the lone pair of electrons on the nitrogen atom of the aniline molecule, which acts as the nucleophile.[4] This electron pair attacks one of the carbon atoms of the propylene oxide (an epoxide), leading to the cleavage of a C-O bond in the strained three-membered ring. This is a classic SN2-type reaction.

1.2. Regioselectivity

Propylene oxide is an unsymmetrical epoxide. Consequently, the nucleophilic attack by aniline can theoretically occur at either the primary (C1) or the secondary (C2) carbon of the epoxide ring.

  • Under neutral or basic conditions: The reaction proceeds primarily through an SN2 mechanism. The aniline nucleophile attacks the less sterically hindered primary carbon atom, leading to the formation of a secondary alcohol. This is the kinetically favored pathway.

  • Under acidic conditions (with a catalyst): A Lewis acid or Brønsted acid catalyst can coordinate with the epoxide's oxygen atom. This coordination polarizes the C-O bonds and imparts partial carbocation character to the carbon atoms. In this scenario, the more substituted secondary carbon bears a greater degree of positive charge, making it more susceptible to nucleophilic attack. However, for the synthesis of N,N-Bis(2-hydroxypropyl)aniline, the reaction is typically controlled to favor attack at the less hindered carbon.

The overall synthesis is a two-step process, as depicted below:

  • Step 1: Aniline reacts with the first molecule of propylene oxide to form the intermediate, N-(2-hydroxypropyl)aniline.

  • Step 2: The secondary amine intermediate, being more nucleophilic than the initial aniline, reacts with a second molecule of propylene oxide to yield the final product, N,N-Bis(2-hydroxypropyl)aniline.

ReactionMechanism cluster_step1 Step 1: Formation of Mono-adduct cluster_step2 Step 2: Formation of Di-adduct Aniline Aniline plus1 + Aniline->plus1 PO1 Propylene Oxide Intermediate N-(2-hydroxypropyl)aniline PO1->Intermediate Nucleophilic Attack plus1->PO1 Intermediate_ref N-(2-hydroxypropyl)aniline plus2 + Intermediate_ref->plus2 PO2 Propylene Oxide FinalProduct N,N-Bis(2-hydroxypropyl)aniline PO2->FinalProduct Nucleophilic Attack plus2->PO2

Figure 1: Step-wise mechanism for the synthesis of N,N-Bis(2-hydroxypropyl)aniline.

1.3. The Role of Catalysis

While the reaction can proceed without a catalyst at elevated temperatures (e.g., 160°C), this often requires longer reaction times and may promote side reactions like the polymerization of propylene oxide.[5] The use of a catalyst can significantly increase the reaction rate and allow for milder conditions.

  • Lewis Acid Catalysts: Catalysts such as Lithium Bromide (LiBr) are effective for this transformation.[6] The lithium ion (Li⁺) coordinates to the oxygen atom of the epoxide ring, making it more electrophilic and thus more susceptible to attack by the aniline nucleophile.[6]

  • Basic Catalysts: Some industrial processes have utilized basic catalysts, which can deprotonate the N-H bond, increasing the nucleophilicity of the amine.[5]

Experimental Protocol: A Validated Synthesis Method

This section outlines a laboratory-scale procedure for the synthesis of N,N-Bis(2-hydroxypropyl)aniline, incorporating best practices for safety and efficiency.

2.1. Safety Precautions: A Non-Negotiable Prerequisite

Researcher safety is paramount. Both aniline and propylene oxide are hazardous materials that demand strict handling protocols.

  • Propylene Oxide (PO): PO is an extremely flammable liquid and a known carcinogen.[7][8] It is highly volatile and its vapors can form explosive mixtures with air.[7] All handling must be performed within a certified chemical fume hood.[9] Sources of ignition, including static discharge, must be eliminated.[8][10]

  • Aniline: Aniline is toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen and can cause serious damage to organs through prolonged or repeated exposure.

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical splash goggles, and butyl rubber gloves.[9][11] Standard nitrile gloves are not sufficient for prolonged protection against these chemicals.

2.2. Materials and Equipment
Reagents & MaterialsEquipment
Aniline (≥99.5%, freshly distilled)Three-neck round-bottom flask or pressure reactor
Propylene Oxide (≥99.5%)Heating mantle with magnetic stirrer and thermocouple
Lithium Bromide (LiBr, anhydrous)Reflux condenser
Ethyl Acetate (for chromatography)Pressure-equalizing dropping funnel
n-Hexane (for chromatography)Nitrogen/Argon gas inlet
Silica Gel (230-400 mesh)Schlenk line or equivalent for inert atmosphere
2.3. Step-by-Step Synthesis Procedure

The following protocol is based on a catalyzed approach for controlled reaction conditions.[6]

  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and the system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Charging Reactants: Charge the flask with aniline (e.g., 46.5 g, 0.5 mol) and anhydrous lithium bromide (e.g., 1.1 g, ~0.0125 mol).

  • Heating: Begin stirring and heat the mixture to approximately 80°C.

  • Propylene Oxide Addition: Charge the dropping funnel with propylene oxide (e.g., 63.9 g, 1.1 mol). Add the propylene oxide to the aniline mixture dropwise over a period of 2-3 hours. Causality: This slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent a dangerous temperature runaway. Maintaining a steady temperature ensures selective di-alkylation and minimizes the risk of propylene oxide polymerization.

  • Reaction Monitoring: After the addition is complete, raise the temperature to 125°C and maintain it for an additional 2-3 hours.[6] The reaction's progress can be monitored by the cessation of reflux or by taking small aliquots for analysis by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). In a sealed system, the reaction is complete when the internal pressure no longer decreases.[5]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove any unreacted propylene oxide and aniline by vacuum distillation.[6]

    • The resulting crude oil can be purified by column chromatography on silica gel using a gradient eluent system (e.g., starting with n-hexane:ethyl acetate 9:1 and gradually increasing to 6:4) to isolate the pure product.[6]

Workflow A Setup Reactor (Inert Atmosphere) B Charge Aniline & LiBr A->B C Heat to 80°C B->C D Slowly Add Propylene Oxide (2-3h) C->D Control Exotherm E Heat to 125°C (2-3h) D->E F Monitor Reaction (TLC/GC) E->F G Cool to RT F->G Reaction Complete H Vacuum Distillation (Remove Volatiles) G->H I Purification (Column Chromatography) H->I J Characterization I->J

Figure 2: Experimental workflow for the synthesis of N,N-Bis(2-hydroxypropyl)aniline.

Process Parameters and Optimization

The yield, purity, and safety of the synthesis are highly dependent on several critical parameters.

ParameterTypical RangeRationale & Impact on Outcome
Temperature 80 - 160°CLower temperatures (with catalyst) provide better control and selectivity, reducing byproduct formation.[6] Higher temperatures (often without catalyst) increase the reaction rate but risk uncontrolled exotherms and propylene oxide polymerization.[5]
Molar Ratio (PO:Aniline) 2.0:1 to 2.2:1A stoichiometric ratio of 2:1 is required. A slight excess of propylene oxide ensures the complete conversion of the mono-substituted intermediate to the desired di-substituted product.
Catalyst Loading 0.5 - 2.5 mol%A catalytic amount is sufficient to significantly accelerate the reaction. Higher loadings do not necessarily improve yield and can complicate purification.
Addition Rate 2 - 4 hoursSlow addition is crucial for thermal management. A rapid addition can lead to a buildup of unreacted propylene oxide and a dangerous, rapid exotherm.
Pressure Atmospheric to 8 atmThe reaction is often performed under a slight positive pressure of inert gas to prevent atmospheric moisture contamination. Industrial syntheses may use higher pressures to maintain liquid-phase propylene oxide at higher temperatures.[6]

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the final product.

TechniqueExpected Results for N,N-Bis(2-hydroxypropyl)aniline
¹H NMR Signals corresponding to aromatic protons (δ ~6.6-7.2 ppm), methine protons (-CH-OH, δ ~3.8-4.0 ppm), methylene protons (-N-CH₂-, δ ~3.2-3.4 ppm), and methyl protons (-CH₃, δ ~1.1-1.2 ppm).[6]
¹³C NMR Signals for aromatic carbons (δ ~113-149 ppm), methine carbon (δ ~67 ppm), methylene carbon (δ ~58 ppm), and methyl carbon (δ ~21 ppm).[6]
FT-IR Broad absorption band for O-H stretching (~3400 cm⁻¹), C-H stretching (~2970 cm⁻¹), aromatic C=C stretching (~1600, 1500 cm⁻¹), and C-N stretching (~1350 cm⁻¹).[6]
GC/MS A primary peak corresponding to the molecular weight of 209.28 g/mol . Purity is determined by peak area percentage.
Physical Properties A colorless to light yellow clear liquid with a boiling point of 184-185°C at 10 Torr and a density of approximately 1.07 g/cm³.[1]

Troubleshooting and Common Side Reactions

Issue/Side ReactionProbable CauseRecommended Solution
Incomplete Reaction/High Mono-adduct Insufficient reaction time, low temperature, or insufficient propylene oxide.Increase reaction time or temperature moderately. Ensure at least a 2.1:1 molar ratio of propylene oxide to aniline.
Low Yield Loss during work-up; premature termination of the reaction.Optimize purification steps (e.g., vacuum distillation conditions, chromatography solvent system). Confirm reaction completion with TLC/GC before work-up.
Product Darkening Oxidation of the aniline moiety.Conduct the reaction strictly under an inert atmosphere. Store the final product under inert gas and away from light.[1]
Polymerization of Propylene Oxide Excessive temperature; presence of strong acid/base contaminants.Strictly control the reaction temperature. Use high-purity reagents and ensure the catalyst is appropriate.

Conclusion

The synthesis of N,N-Bis(2-hydroxypropyl)aniline from aniline and propylene oxide is a well-established and robust chemical transformation. Success hinges on a thorough understanding of the nucleophilic ring-opening mechanism and meticulous control over key experimental parameters, particularly temperature and reagent addition rates. The safety risks associated with the starting materials necessitate stringent adherence to handling protocols. By following the validated procedures outlined in this guide, researchers can reliably and safely produce this versatile chemical intermediate, paving the way for advancements in polymer science, materials engineering, and pharmaceutical development. Future research may focus on developing more sustainable and heterogeneous catalytic systems to further enhance the efficiency and environmental profile of this important industrial process.[1]

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Chemical Properties and Synthesis.
  • CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender. (2008).
  • Propylene oxide ring opening with aniline: a combined experimental and DFT theoretical calcul
  • Propylene oxide ring opening with aniline: a combined experim | 4861. (n.d.). TSI Journals.
  • Propylene oxide - Standard Operating Procedure. (2012). University of California, Santa Barbara.
  • THE CHEMISTRY OF EPISULFIDES: I. THE REACTIVITIES OF PROPYLENE SULFIDE AND PROPYLENE OXIDE TOWARDS ANILINE. (n.d.). Canadian Science Publishing.
  • Schematic representation of ring opening of propylene oxide with aniline using metal-oxide loaded SBA-15 catalysts. (n.d.).
  • Propylene Oxide Safety D
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Propylene Oxide Product Safety Bulletin. (n.d.). LyondellBasell.
  • Propylene Oxide Safety D
  • Propylene Oxide Handling Guide. (n.d.). Balchem.
  • Reaction mechanisms of Epoxide ring opening with propylene oxide with... (n.d.).
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). (n.d.). CymitQuimica.
  • N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2. (n.d.). TCI AMERICA.
  • N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2. (n.d.). Kerton Chemical.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE | 3077-13-2. (2025). ChemicalBook.
  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2025). GeeksforGeeks.
  • Electrophilic Substitution Reaction of Anilines. (n.d.). BYJU'S.
  • N,N-BIS(2-HYDROXYPROPYL)
  • Ring alkylation of aniline or aniline derivatives using ionic liquid catalysts. (n.d.).

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Exploratory

The Dual Role of N,N-Bis(2-hydroxypropyl)aniline in Polymerization: A Mechanistic Guide

This in-depth technical guide explores the multifaceted mechanism of action of N,N-Bis(2-hydroxypropyl)aniline (BHPA) in polymerization processes. Primarily targeting researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the multifaceted mechanism of action of N,N-Bis(2-hydroxypropyl)aniline (BHPA) in polymerization processes. Primarily targeting researchers, scientists, and professionals in drug development and material science, this document elucidates the core chemical principles governing BHPA's function as a critical chain extender in polyurethanes and a curing agent in epoxy resin systems. We will delve into the reaction mechanisms, kinetic considerations, and the profound impact of BHPA's unique molecular architecture on the final properties of the polymer.

Introduction: The Strategic Importance of N,N-Bis(2-hydroxypropyl)aniline

N,N-Bis(2-hydroxypropyl)aniline, with the CAS number 3077-13-2, is an aromatic diol featuring two secondary hydroxyl groups and a tertiary amine integrated into its structure.[1] This unique combination of functional groups makes it a highly versatile and effective component in polymer synthesis.[2][3] Unlike simple aliphatic diols, the presence of the phenyl ring and the tertiary amine introduces a synergistic effect, enhancing both the mechanical and thermal properties of the resulting polymers.[4] In polyurethane chemistry, it acts as a chain extender, contributing to the hard segment of the polymer, which is crucial for developing materials with high tensile strength and elasticity.[2] In epoxy systems, it serves as a curing agent, facilitating the cross-linking of epoxy resins to form a durable, three-dimensional network.[2]

Mechanism of Action in Polyurethane Synthesis

In the synthesis of polyurethanes, BHPA functions as a chain extender, reacting with isocyanate-terminated prepolymers. This reaction is fundamental to building the high molecular weight polymer chains that determine the material's elastomeric properties.

The Urethane Linkage Formation

The core reaction is the nucleophilic addition of the hydroxyl groups of BHPA to the electrophilic carbon of the isocyanate group (-NCO). This forms the characteristic urethane linkage (-NH-COO-).

The reaction proceeds as follows:

  • Nucleophilic Attack: The oxygen atom of a hydroxyl group on BHPA, with its lone pair of electrons, attacks the carbon atom of the isocyanate group.

  • Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of a urethane bond.

G cluster_reactants Reactants cluster_product Product BHPA R-N(-CH2-CH(OH)-CH3)2 Urethane R-N(-CH2-CH(O-CO-NH-R')-CH3)2 BHPA->Urethane Reaction Isocyanate R'-NCO Isocyanate->Urethane

Figure 1: General reaction scheme of BHPA with an isocyanate to form a polyurethane.

The Catalytic Role of the Tertiary Amine

A key feature of BHPA is the presence of a tertiary amine in its structure. Tertiary amines are well-known catalysts for the urethane reaction. The lone pair of electrons on the nitrogen atom can activate the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group. This "built-in" catalysis can accelerate the polymerization rate, reducing the need for external catalysts and potentially leading to a more uniform polymer structure.

The catalytic mechanism can be visualized as follows:

  • Activation of Isocyanate: The tertiary amine in BHPA forms a complex with the isocyanate group, increasing its electrophilicity.

  • Facilitated Nucleophilic Attack: The alcohol (hydroxyl group) then attacks the activated isocyanate-amine complex.

  • Product Formation and Catalyst Regeneration: The urethane linkage is formed, and the tertiary amine is regenerated to continue the catalytic cycle.

G A Isocyanate (R-NCO) C Activated Isocyanate-Amine Complex A->C B Tertiary Amine (from BHPA) B->C E Urethane Product + Regenerated Tertiary Amine C->E D Alcohol (R'-OH from another BHPA or polyol) D->E

Figure 2: Catalytic cycle of the tertiary amine in BHPA during urethane formation.

Influence on Polymer Architecture and Properties

The incorporation of BHPA as a chain extender has a profound impact on the morphology and properties of the resulting polyurethane. Polyurethanes are block copolymers consisting of alternating "soft" and "hard" segments. The soft segments, typically derived from long-chain polyols, provide flexibility and elastomeric properties. The hard segments, formed by the reaction of the diisocyanate with the chain extender (in this case, BHPA), impart strength, toughness, and thermal stability through hydrogen bonding and physical cross-linking.

The aromatic ring in BHPA contributes to the rigidity of the hard segments, leading to enhanced mechanical properties such as higher tensile strength and modulus. The structure of BHPA also influences the phase separation between the hard and soft segments, which is critical for the development of the desired elastomeric properties. A well-defined phase separation leads to a material with both high elasticity and strength. The use of BHPA has been shown to improve tensile strength by over 30% in polyurethane elastomers while maintaining elongation at break.[5]

Mechanism of Action in Epoxy Resin Curing

In epoxy systems, BHPA acts as a curing agent or hardener. The hydroxyl groups of BHPA react with the epoxy groups of the resin in a ring-opening addition reaction. This process builds a highly cross-linked, three-dimensional network, transforming the liquid resin into a hard, thermoset material.

The Epoxy Ring-Opening Reaction

The curing of epoxy resins with BHPA proceeds through a nucleophilic ring-opening mechanism:

  • Nucleophilic Attack: The oxygen of the hydroxyl group in BHPA attacks one of the carbon atoms of the epoxy ring.

  • Ring Opening and Proton Transfer: This attack leads to the opening of the strained three-membered epoxy ring and the formation of an ether linkage and a new hydroxyl group. This newly formed hydroxyl group can then react with another epoxy group, propagating the cross-linking reaction.

G cluster_reactants Reactants cluster_product Product BHPA R-OH (from BHPA) EtherLinkage R-O-CH2-CH(OH)-R' BHPA->EtherLinkage Reaction Epoxy R'-CH(O)CH2 Epoxy->EtherLinkage

Figure 3: General reaction of a hydroxyl group from BHPA with an epoxy group.

Autocatalytic Effect

The tertiary amine within the BHPA molecule can also play an autocatalytic role in the epoxy curing process. It can accelerate the reaction between the hydroxyl and epoxy groups. Furthermore, the hydroxyl groups generated during the ring-opening reaction can themselves catalyze further ring-opening, a phenomenon known as etherification. This autocatalytic nature can lead to an acceleration of the curing process as the reaction proceeds.

Experimental Protocols for Characterization

To study the mechanism and kinetics of polymerization involving BHPA and to characterize the resulting polymers, a suite of analytical techniques is employed.

Monitoring Polymerization with FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the progress of polymerization in real-time.[6][7][8]

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.[7]

  • Sample Preparation: The reactants (e.g., isocyanate prepolymer and BHPA for polyurethane synthesis) are mixed in a reaction vessel. The ATR probe is immersed in the reaction mixture.

  • Data Acquisition: Spectra are collected at regular intervals (e.g., every 30-60 seconds) throughout the polymerization process.[8]

  • Data Analysis: The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) is monitored to track the consumption of isocyanate groups. The appearance and growth of the urethane N-H peak (around 3300 cm⁻¹) and C=O peak (around 1700 cm⁻¹) indicate the formation of the polyurethane.[9] For epoxy systems, the disappearance of the epoxy ring peak (around 915 cm⁻¹) is monitored.

G A Mix Reactants B Immerse ATR Probe A->B C Collect Spectra vs. Time B->C D Monitor Peak Changes (e.g., -NCO disappearance) C->D E Determine Reaction Kinetics D->E

Figure 4: Workflow for FTIR monitoring of polymerization.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of the final polymer.

DSC Protocol for Glass Transition Temperature (Tg) Determination: [10][11][12]

  • Sample Preparation: A small sample (5-10 mg) of the cured polymer is hermetically sealed in an aluminum pan.[12]

  • Instrumentation: A DSC instrument is used.

  • Thermal Program:

    • Equilibrate at a low temperature (e.g., -80 °C).

    • Ramp up to a temperature above the expected Tg (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).[12]

    • Cool down to the initial temperature.

    • Perform a second heating scan under the same conditions.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.[11] This provides insight into the polymer's amorphous regions and its service temperature range.

TGA Protocol for Thermal Stability Assessment: [13][14][15][16]

  • Sample Preparation: A small sample (10-20 mg) of the cured polymer is placed in a TGA pan.

  • Instrumentation: A TGA instrument is used.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).[13][14]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition and the temperature at which significant weight loss occurs are used to evaluate the thermal stability of the polymer.

Structure-Property Relationships: Quantitative Insights

The incorporation of BHPA significantly influences the thermomechanical properties of the final polymer. While specific values will depend on the complete formulation (e.g., the type of isocyanate and polyol used), general trends can be summarized.

Table 1: Representative Effect of BHPA on Polyurethane Properties

PropertyPolymer without BHPA (Aliphatic Diol)Polymer with BHPARationale for Change
Glass Transition Temp. (Tg) of Hard Segment LowerHigherThe rigid aromatic ring of BHPA increases the stiffness of the hard segment.
Tensile Strength ModerateHighAromatic hard segments lead to better phase separation and physical cross-linking.[3][5]
Elongation at Break HighModerate to HighCan be maintained or slightly reduced depending on the formulation.[5]
Thermal Stability (TGA) ModerateHighThe aromatic structure enhances thermal resistance.[2]

Conclusion

N,N-Bis(2-hydroxypropyl)aniline is a highly effective and versatile component in polymer synthesis, acting as both a chain extender in polyurethanes and a curing agent in epoxy resins. Its unique molecular structure, featuring two hydroxyl groups, a tertiary amine, and an aromatic ring, provides a synergistic combination of reactivity, catalytic activity, and structural reinforcement. A thorough understanding of its mechanism of action, as detailed in this guide, is crucial for the rational design and development of high-performance polymers for a wide range of applications, from advanced elastomers to durable coatings and adhesives. The experimental protocols provided herein offer a framework for researchers to investigate and optimize polymerization systems incorporating this valuable molecule.

References

  • Bio-protocol. (n.d.). 2.3.5. Thermogravimetric Analysis (TGA). Retrieved from [Link]

  • AZoM. (2014, December 9). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. Retrieved from [Link]

  • Google Patents. (n.d.). CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender.
  • Defense Technical Information Center. (2005, August 1). Thermogravimetric Analysis (TGA) of Various Epoxy Composite Formulations. Retrieved from [Link]

  • ResearchGate. (2025, November 28). Monitoring of lignin-based polyurethane synthesis by FTIR-ATR. Retrieved from [Link]

  • A Comprehensive Overview. (2025, April 2). N,N-Bis(2-hydroxypropyl)aniline. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Thermal stability of high temperature epoxy adhesives as measured by accelerated TGA DMA and adhesive strength. Retrieved from [Link]

  • ASTM International. (n.d.). D7426 - 08(2013) Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. Retrieved from [Link]

  • Indian Academy of Sciences. (2020, May 25). Studies on thermal stability and life estimation of epoxy adhesive by thermogravimetric analysis for high-temperature applications. Retrieved from [Link]

  • Kerton Chemical. (n.d.). N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Polyurethane Hot Melt Adhesive by DSC and DMA, TS72. Retrieved from [Link]

  • MDPI. (n.d.). FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols. Retrieved from [Link]

  • ResearchGate. (2013, June 17). What is the easiest methodology for the synthesis of an elastomeric polyurethane?. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Glass Transition Temperature. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Measurement of the Glass Transition Temperature with DSC. Retrieved from [Link]

  • TA Instruments. (n.d.). Overview of Glass Transition Analysis by Differential Scanning Calorimetry. Retrieved from [Link]

  • Google Patents. (n.d.). EP0383596B1 - Process for the preparation of polyurethane elastomers.
  • OSTI.GOV. (n.d.). Continuous polymer synthesis and manufacturing of polyurethane elastomers enabled by automation. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of polyurethane-imide elastomers by the solution method. Retrieved from [Link]

  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.). Retrieved from [Link]

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Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N,N-Bis(2-hydroxypropyl)aniline

Abstract This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2), a critical component in polymer chemistry, notably as a chain extender and cr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2), a critical component in polymer chemistry, notably as a chain extender and crosslinker in the synthesis of polyurethanes.[1][2] For researchers, quality control scientists, and drug development professionals, unambiguous structural confirmation is paramount. This document consolidates and interprets nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data, grounding the analysis in fundamental principles and field-proven methodologies. The protocols herein are designed to be self-validating, ensuring that practitioners can confidently reproduce and verify the identity and purity of this versatile compound.

Introduction: The Molecular Blueprint

N,N-Bis(2-hydroxypropyl)aniline, with the IUPAC name 1-[N-(2-hydroxypropyl)anilino]propan-2-ol, is an aromatic amine derivative with a molecular formula of C₁₂H₁₉NO₂ and a molecular weight of approximately 209.28 g/mol .[1][3] Its structure is characterized by a central aniline core where the nitrogen atom is disubstituted with two 2-hydroxypropyl groups. This unique architecture, featuring a tertiary amine, a phenyl ring, and two secondary hydroxyl groups, dictates its chemical reactivity and its distinct spectroscopic signature.

Understanding this signature is not merely academic; it is essential for ensuring lot-to-lot consistency, monitoring reaction kinetics during polymerization, and identifying potential impurities or degradation products. This guide will systematically dissect the data from core analytical techniques to build a comprehensive and verifiable molecular profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For N,N-Bis(2-hydroxypropyl)aniline, both ¹H and ¹³C NMR are indispensable for structural elucidation.[1]

Method Rationale & Experimental Protocol

Causality in Experimental Design: The choice of solvent and internal standard is critical for acquiring high-quality, reproducible NMR data.

  • Solvent: Deuterated chloroform (CDCl₃) is an ideal solvent due to its excellent solubilizing capacity for N,N-Bis(2-hydroxypropyl)aniline and its minimal interference in the ¹H spectrum, with a single residual peak at δ 7.26 ppm.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted standard (δ 0.00 ppm) because it is chemically inert, volatile (allowing for easy sample recovery), and produces a single, sharp signal that does not overlap with most organic compounds.

Step-by-Step NMR Sample Preparation Protocol:

  • Sample Weighing: Accurately weigh approximately 10-20 mg of N,N-Bis(2-hydroxypropyl)aniline directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS to the NMR tube.

  • Homogenization: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is essential for sharp, well-resolved spectra.[4]

  • Analysis: Insert the tube into the NMR spectrometer. Acquire the spectrum on a 400 MHz or higher field instrument to ensure adequate signal dispersion.[4]

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a map of all unique proton environments in the molecule. The key to interpretation lies in analyzing chemical shift (δ), integration (proton count), and multiplicity (splitting pattern).

Assigned Proton(s) Chemical Shift (δ, ppm) (Predicted)Multiplicity Integration Structural Rationale
Aromatic (Ar-H)6.6 - 7.3Multiplet (m)5HProtons on the phenyl ring. The ortho-, meta-, and para-protons will have slightly different shifts due to electronic effects from the nitrogen substituent, resulting in a complex multiplet.
Methine (CH-OH)3.8 - 4.2Multiplet (m)2HThe proton attached to the carbon bearing the hydroxyl group is deshielded by the adjacent oxygen atom.
Methylene (N-CH₂)3.2 - 3.6Multiplet (m)4HProtons on the carbons directly attached to the electron-withdrawing nitrogen atom. They will appear as complex multiplets due to coupling with the adjacent methine proton.
Hydroxyl (OH)2.0 - 4.0Broad Singlet (br s)2HThe chemical shift is variable and depends on concentration and temperature due to hydrogen bonding. The signal is typically broad and does not couple with adjacent protons.
Methyl (CH₃)1.1 - 1.3Doublet (d)6HThe six equivalent protons of the two methyl groups are split into a doublet by the single adjacent methine proton.
¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. As a proton-decoupled spectrum is typically acquired, each unique carbon appears as a single line.

Assigned Carbon(s) Chemical Shift (δ, ppm) (Experimental Range)Structural Rationale
Aromatic (C-N)145 - 150The quaternary aromatic carbon directly attached to the nitrogen is significantly deshielded.
Aromatic (CH)110 - 130Aromatic carbons bearing hydrogen atoms. Multiple peaks are expected.
Methine (CH-OH)65 - 70The carbon atom bonded to the electronegative oxygen of the hydroxyl group.
Methylene (N-CH₂)55 - 60The carbon atom directly bonded to the nitrogen of the aniline core.
Methyl (CH₃)20 - 25The terminal methyl carbons of the hydroxypropyl chains.
Note: Experimental ¹³C NMR data for this compound is available in spectral databases.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Method Rationale & Experimental Protocol

Causality in Experimental Design: For a liquid sample like N,N-Bis(2-hydroxypropyl)aniline, a neat analysis using salt plates is the most direct and efficient method.

  • Technique: Attenuated Total Reflectance (ATR) is a modern alternative that requires minimal sample preparation. However, the classic "sandwich" method using sodium chloride (NaCl) or potassium bromide (KBr) plates is highly effective for viscous liquids. NaCl plates are chosen for their transparency to IR radiation in the typical analysis range (4000-600 cm⁻¹) and their relatively low cost.

Step-by-Step FTIR Sample Preparation Protocol (Neat Liquid):

  • Plate Preparation: Ensure the NaCl plates are clean, dry, and free of scratches. Handle them only by the edges to avoid transferring moisture.

  • Background Scan: Place the clean plates (or empty ATR crystal) in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a single drop of N,N-Bis(2-hydroxypropyl)aniline onto the surface of one NaCl plate.

  • Film Formation: Gently place the second NaCl plate on top, creating a thin, uniform liquid film between the plates. Avoid air bubbles.

  • Analysis: Place the "sandwich" assembly into the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

FTIR Spectral Data & Interpretation

The FTIR spectrum confirms the presence of the hydroxyl, amine, and aromatic functionalities.[3]

Vibrational Mode Frequency Range (cm⁻¹) Intensity Interpretation
O-H Stretch3600 - 3200Strong, BroadThe broadness of this peak is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups.
C-H Stretch (Aromatic)3100 - 3000MediumCorresponds to the stretching vibrations of the C-H bonds on the phenyl ring.
C-H Stretch (Aliphatic)3000 - 2850StrongStretching vibrations of the C-H bonds in the methyl, methylene, and methine groups of the propyl chains.
C=C Stretch (Aromatic)1600 - 1450Medium-StrongCharacteristic skeletal vibrations of the benzene ring, often appearing as a series of sharp peaks.
C-O Stretch (Secondary Alcohol)~1100StrongThe stretching vibration of the carbon-oxygen single bond in the secondary alcohol groups.
C-N Stretch (Tertiary Aromatic Amine)~1350MediumThe stretching vibration of the carbon-nitrogen bond between the phenyl ring and the nitrogen atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization.

Method Rationale & Experimental Protocol

Causality in Experimental Design: Electron Ionization (EI) is a classic, robust ionization technique suitable for relatively volatile and thermally stable small molecules like N,N-Bis(2-hydroxypropyl)aniline.

  • Technique: EI uses a high-energy electron beam (typically 70 eV) to ionize the sample, creating a molecular ion (M⁺•) and numerous fragment ions. While this is a "hard" ionization technique that often leads to the absence of a visible molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint. Direct infusion via a heated probe is the standard sample introduction method.

Step-by-Step MS Analysis Protocol (Direct Infusion EI):

  • Sample Preparation: Dissolve a small amount (~1 mg) of the sample in a suitable volatile solvent like methanol or dichloromethane (1 mL).

  • Instrument Setup: Tune and calibrate the mass spectrometer according to the manufacturer's specifications. Set the ion source to EI mode.

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or by injecting the solution into a GC inlet (if coupled to a GC-MS system).

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300) to capture the molecular ion and all significant fragments.

MS Spectral Data & Interpretation

The molecular ion (M⁺•) for N,N-Bis(2-hydroxypropyl)aniline is expected at m/z = 209 . The fragmentation is dictated by the most stable carbocations and radical species that can be formed.

m/z Value (Predicted)Ion Structure Fragmentation Pathway
209[C₁₂H₁₉NO₂]⁺•Molecular Ion (M⁺•)
164[M - CH₃CHO]⁺•Loss of an acetaldehyde radical from one of the hydroxypropyl chains.
150[C₉H₁₂NO]⁺α-cleavage: Loss of a •CH(OH)CH₃ radical (mass 45). This is a highly favorable pathway due to the stabilization of the resulting ion by the nitrogen atom.
134[C₉H₁₂N]⁺Subsequent loss of an oxygen atom from the m/z 150 fragment.
120[C₈H₁₀N]⁺Benzylic-type cleavage resulting in the [C₆H₅-N-CH₂CH₂]⁺ ion.
77[C₆H₅]⁺Phenyl cation, a common fragment for benzene derivatives.

Visualization of Key Fragmentation Pathway:

The most probable fragmentation pathway in EI-MS is the alpha-cleavage adjacent to the nitrogen atom, which stabilizes the resulting positive charge.

Fragmentation Mol N,N-Bis(2-hydroxypropyl)aniline [M]+• m/z = 209 Loss1 - •CH(OH)CH3 Mol->Loss1 Frag1 [M - •CH(OH)CH3]+ m/z = 150 Loss1->Frag1 caption Figure 1. Primary EI-MS fragmentation pathway.

Figure 1. Primary EI-MS fragmentation pathway.

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure is a process of logical deduction, where each piece of spectroscopic data corroborates the others. The workflow below illustrates this self-validating system.

Workflow cluster_DataAcquisition Data Acquisition cluster_Interpretation Data Interpretation & Confirmation NMR NMR (1H, 13C) Provides C-H framework Confirmation Structural Confirmation NMR->Confirmation Matches Framework FTIR FTIR Identifies functional groups (O-H, C-N, Ar) FTIR->Confirmation Matches Groups MS Mass Spectrometry Confirms MW & fragmentation MS->Confirmation Matches MW & Fragments Hypothesis Proposed Structure: N,N-Bis(2-hydroxypropyl)aniline Hypothesis->NMR Predicts Framework Hypothesis->FTIR Predicts Groups Hypothesis->MS Predicts MW & Fragments caption Figure 2. Integrated workflow for structural verification.

Figure 2. Integrated workflow for structural verification.

By following this workflow, a scientist can confidently assert that the ¹H and ¹³C NMR data confirm the carbon-hydrogen skeleton, the FTIR spectrum validates the presence of the required hydroxyl and aromatic amine functional groups, and the mass spectrum confirms the molecular weight and predictable fragmentation. Together, these data points provide an unambiguous identification of N,N-Bis(2-hydroxypropyl)aniline.

References

  • PubChem. (n.d.). 2-Propanol, 1,1'-(phenylimino)bis-. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

  • Wenzel, M., et al. (2023). Rhenium(V) Complexes as Cysteine-Targeting Coordinate Covalent Warheads. Journal of Medicinal Chemistry. Available at: [Link]

  • Haz-Map. (n.d.). 1,1'-(Phenylimino)bis-2-propanol. National Library of Medicine. Retrieved January 20, 2026, from [Link]

  • ChemBK. (n.d.). 1,1-(Phenylimino)di-2-Propanol. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2017, April). Simple Spectrophotometric Method for Determination of Iodine Value of Vegetable Oils. Retrieved January 20, 2026, from [Link]

  • Wenzel, M., et al. (2023). Rhenium(V) Complexes as Cysteine-Targeting Coordinate Covalent Warheads. ACS Publications. Retrieved January 20, 2026, from [Link]

  • LookChem. (n.d.). N,N-BIS(2-HYDROXYPROPYL)ANILINE. Retrieved January 20, 2026, from [Link]

  • European Patent Office. (n.d.). EP 4541587 A1 - MULTILAYER FILM. Retrieved January 20, 2026, from [https://data.epo.org/publication-server/document?i=503816737&q=N,N-bis(2-hydroxypropyl)aniline&ps=25&pn=1&fl=]
  • DTIC. (n.d.). Synthesis and Ballistic Evaluation of Selected Transparent Polyurethane Block Copolymers. Part III. Further Efforts to Optimize. Retrieved January 20, 2026, from [Link]

  • ChemSrc. (n.d.). Propylene carbonate. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Polybutadiene-based polyurethanes with controlled properties: Preparation and characterization. Retrieved January 20, 2026, from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of N,N-Bis(2-hydroxypropyl)aniline in Organic Solvents

This guide provides a comprehensive technical exploration into the solubility characteristics of N,N-Bis(2-hydroxypropyl)aniline (CAS: 3077-13-2). Designed for researchers, scientists, and professionals in drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical exploration into the solubility characteristics of N,N-Bis(2-hydroxypropyl)aniline (CAS: 3077-13-2). Designed for researchers, scientists, and professionals in drug development and polymer science, this document moves beyond simple data presentation. It delves into the physicochemical principles governing solubility, offers a robust experimental framework for its determination, and contextualizes the importance of this parameter in its primary applications.

Introduction: The Significance of a Versatile Intermediate

N,N-Bis(2-hydroxypropyl)aniline, also known as 1,1'-(phenylimino)di-2-propanol, is a bifunctional molecule of significant industrial value.[1][2] Its unique structure, featuring a central aniline core flanked by two secondary hydroxyl groups, makes it an indispensable component in several fields.[2] In polymer chemistry, it serves as a highly effective chain extender and cross-linker in the synthesis of polyurethanes, enhancing the mechanical strength, flexibility, and thermal stability of the final polymer.[1][2][3] In the pharmaceutical sector, its derivative applications are crucial for creating active pharmaceutical ingredients (APIs).[2]

For any of these applications, a thorough understanding of its solubility in various organic solvents is not merely academic; it is a critical prerequisite for success. Solubility dictates the choice of reaction media, influences reaction kinetics, is fundamental to designing efficient purification and crystallization processes, and governs the formulation of final products like coatings and adhesives.[1][2] This guide provides the theoretical foundation and practical methodology to master this essential parameter.

Physicochemical Profile and Its Impact on Solubility

The solubility behavior of a compound is intrinsically linked to its molecular structure. N,N-Bis(2-hydroxypropyl)aniline (Molecular Formula: C₁₂H₁₉NO₂, Molecular Weight: 209.28 g/mol ) is an amphiphilic molecule, possessing both non-polar and polar characteristics.[1]

  • Non-Polar Moiety : The central phenyl group (aniline ring) is aromatic and hydrophobic. This region of the molecule favors interactions with non-polar or weakly polar solvents through van der Waals forces.[4][5]

  • Polar Moieties :

    • Tertiary Amine : The nitrogen atom is a polar site and can act as a hydrogen bond acceptor.

    • Two Hydroxyl (-OH) Groups : These are the most significant polar features, capable of acting as both hydrogen bond donors and acceptors.[4]

This structural duality predicts a nuanced solubility profile. The molecule is not expected to be freely soluble in entirely non-polar solvents like hexane, nor is it likely to be completely miscible with water despite the hydroxyl groups, due to the significant hydrophobic character of the benzene ring.[5] The principle of "like dissolves like" suggests that its greatest solubility will be found in solvents that can effectively solvate both the aromatic ring and the polar functional groups.[4][6]

Qualitative Solubility Assessment

While specific quantitative solubility data for N,N-Bis(2-hydroxypropyl)aniline is not extensively available in peer-reviewed literature, a qualitative assessment can be reliably inferred from its structure and the established principles of chemical interactions.[4] The following table provides an expert prediction of its solubility behavior in common organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolHigh to Very High These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl groups of the solute. The alkyl chains also interact favorably with the aromatic ring.[4]
Polar Aprotic DMSO, DMF, AcetoneModerate to High These solvents possess strong dipoles that can solvate the polar amine and hydroxyl groups. Solvents like DMSO and DMF are particularly effective due to their high polarity.[4]
Chlorinated Dichloromethane (DCM)Moderate DCM has a moderate dipole moment and can engage in dipole-dipole interactions, making it a versatile solvent for compounds of intermediate polarity.[4]
Aromatic Toluene, BenzeneModerate to Low These solvents will interact favorably with the phenyl ring via π-π stacking and van der Waals forces, but they are poor solvents for the polar hydroxyl groups.
Non-Polar Hexane, HeptaneLow to Insoluble The dominant intermolecular forces in these solvents are weak London dispersion forces, which are insufficient to overcome the strong hydrogen bonding between the solute molecules.[4]

Authoritative Protocol: Isothermal Shake-Flask Method for Solubility Determination

For mission-critical applications in research and development, predicted solubility is insufficient. An empirically determined, quantitative value is required. The isothermal equilibrium "shake-flask" method is the gold-standard technique for determining the solubility of a solid in a liquid solvent.[4] It is a self-validating system because it is designed to achieve a true thermodynamic equilibrium.

Causality Behind the Protocol

This protocol is designed to mitigate kinetic effects and ensure that the measured concentration represents the true saturation point at a given temperature. The use of excess solid confirms that the solution is saturated. Prolonged agitation ensures the system reaches equilibrium, and precise temperature control is critical as solubility is highly temperature-dependent.[7] Quantification via a validated analytical method like HPLC provides accuracy and reproducibility.

Step-by-Step Experimental Workflow
  • Preparation :

    • Accurately weigh approximately 500 mg of N,N-Bis(2-hydroxypropyl)aniline into several 20 mL glass vials.

    • Pipette a precise volume (e.g., 10.0 mL) of the chosen organic solvent into each vial. The amount of solid added must be in clear excess, ensuring undissolved solid remains at equilibrium.

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in an isothermal orbital shaker or water bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the vials at a constant speed (e.g., 150 RPM) for a predetermined period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached. It is best practice to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm the concentration has plateaued.

  • Sample Preparation & Separation :

    • Once agitation is complete, allow the vials to rest in the isothermal bath for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a glass syringe.

    • Immediately filter the sample through a 0.22 µm or 0.45 µm chemically resistant syringe filter (e.g., PTFE for organic solvents) into a clean, labeled vial. This step is critical to remove all particulate matter.

  • Quantification :

    • Accurately dilute the filtered saturate with a known volume of a suitable mobile phase or solvent.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).

    • Calculate the concentration of the solute in the original saturated solution by back-calculating from the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sample Separation cluster_quant 4. Quantification A Weigh Excess Solute B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter (0.22 µm PTFE) E->F G Dilute Sample F->G H Analyze via HPLC-UV G->H I Calculate Solubility H->I

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Molecular Interactions and Solubility: A Deeper Look

The interplay of intermolecular forces between N,N-Bis(2-hydroxypropyl)aniline and the solvent molecules governs the dissolution process. The following diagram illustrates the primary forces at play with different solvent classes.

G Solute N,N-Bis(2-hydroxypropyl)aniline Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (OH↔OH, N↔OH) Aprotic Polar Aprotic (e.g., Acetone) Solute->Aprotic Dipole-Dipole (OH↔C=O, N↔C=O) NonPolar Non-Polar (e.g., Toluene) Solute->NonPolar van der Waals (Aromatic Ring ↔ Aromatic Ring)

Caption: Key Intermolecular Forces Driving Solubility.

Conclusion

N,N-Bis(2-hydroxypropyl)aniline presents a fascinating case study in solubility, driven by the amphiphilic nature of its molecular structure. While it is predicted to have high solubility in polar protic solvents like alcohols and moderate to high solubility in polar aprotic solvents, its utility in less polar systems is likely limited. For any serious process development, drug formulation, or materials science application, these theoretical predictions must be substantiated with robust, empirical data. The isothermal shake-flask method detailed herein provides an authoritative and reliable pathway to generate this crucial information, empowering scientists to optimize their processes and accelerate innovation.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Google AI Test Kitchen.
  • Experiment 1 Determination of Solubility. (n.d.). Course Hero.
  • Xu, S., Ogi, S., Sugiyasu, K., Sumi, S., Kobayashi, Y., & Takeuchi, M. (2014). Conductive poly(2,5-substituted aniline)s highly soluble both in water and organic solvents. Journal of Nanoscience and Nanotechnology, 14(6), 4449–4454.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE. (n.d.). Chongqing Chemdad Co., Ltd.
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). (n.d.). CymitQuimica.
  • N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2. (n.d.). Kerton Chemical.
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • How To Determine Solubility Of Organic Compounds? (2025). YouTube.
  • Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide. (n.d.). Benchchem.
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • N,N-Bis(2-hydroxypropyl)aniline(DL- and meso- mixture), 25G. (n.d.). Lab Pro Inc.
  • Aniline. (n.d.). Solubility of Things.
  • Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender. (2008).
  • The Solubility of Aniline. (2022). ChemicalBook.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE | 3077-13-2. (2025). ChemicalBook.
  • Aniline | C6H5NH2 | CID 6115. (2026). PubChem.
  • N,N-BIS(2-HYDROXYPROPYL)

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Foundational

N,N-Bis(2-hydroxypropyl)aniline health and safety in a research lab

An In-depth Technical Guide to the Health and Safety of N,N-Bis(2-hydroxypropyl)aniline in the Research Laboratory Authored by: A Senior Application Scientist This guide provides comprehensive health and safety informati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Health and Safety of N,N-Bis(2-hydroxypropyl)aniline in the Research Laboratory

Authored by: A Senior Application Scientist

This guide provides comprehensive health and safety information for the handling and use of N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2) in a research laboratory setting. As a substituted aromatic amine, this compound requires careful management to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and protocols to ensure a safe laboratory environment.

Understanding the Compound: Chemical Identity and Properties

N,N-Bis(2-hydroxypropyl)aniline, also known as 1,1'-(Phenylimino)di-2-propanol, is a versatile chemical intermediate[1][2][3]. It typically appears as a colorless to slightly pale yellow, clear liquid[4]. Understanding its basic properties is foundational to its safe handling.

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxypropyl)aniline

PropertyValueSource
CAS Number 3077-13-2[4][5]
Molecular Formula C₁₂H₁₉NO₂[4][5]
Molecular Weight 209.28 g/mol [5][6]
Appearance Colorless to Light yellow clear liquid[2][4]
Boiling Point 184-185 °C (at 10 Torr)[3]
Flash Point 132 °C (lit.)[5]
Density ~1.069 g/cm³[3]

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the potential hazards is critical for developing effective safety protocols. While some safety data sheets (SDS) indicate that N,N-Bis(2-hydroxypropyl)aniline is not classified under specific physical or environmental hazards, others highlight significant health warnings[1][4].

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.

Table 2: GHS Hazard Classification for N,N-Bis(2-hydroxypropyl)aniline

Hazard ClassHazard StatementSignal WordPictogramSource(s)
Eye Irritation H319: Causes serious eye irritationWarning[5]

It is crucial to note that comprehensive toxicological data for this specific compound is limited. Several data sheets report "no data available" for critical endpoints such as skin corrosion/irritation, mutagenicity, and carcinogenicity[4]. This data gap necessitates a cautious approach, treating the substance with a higher degree of care than the minimal classification might suggest.

The Aniline Precedent: Understanding Potential Carcinogenicity

N,N-Bis(2-hydroxypropyl)aniline is an aniline derivative. The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans" (Group 2A) .[7] This classification is based on strong mechanistic evidence and sufficient evidence of carcinogenicity in experimental animals.[7] Given the structural relationship, it is prudent to handle N,N-Bis(2-hydroxypropyl)aniline as a potential carcinogen, even in the absence of specific data. The parent compound, aniline, is also suspected of causing genetic defects.[8]

Engineering Controls and Personal Protective Equipment (PPE): The Primary Barriers to Exposure

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The causality is simple: removing the hazard at the source is more effective than relying on a personal barrier.

Engineering Controls
  • Ventilation: All handling of N,N-Bis(2-hydroxypropyl)aniline should be performed in a well-ventilated area.[4][5] A certified chemical fume hood is mandatory when there is a potential for generating vapors or aerosols.[4]

  • Safety Stations: An operational safety shower and eyewash station must be readily accessible in the immediate work area.[4] This is a self-validating system; its presence and regular testing ensure a rapid response capability for accidental exposures.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific tasks being performed.

Table 3: Recommended Personal Protective Equipment

Body PartProtectionStandard/SpecificationRationaleSource(s)
Eyes/Face Safety goggles with side-shields or a face shieldConforming to EN 166 (EU) or NIOSH (US)Protects against splashes and eye contact, which can cause serious irritation.[4][5][9]
Hands Chemical-resistant protective gloves (e.g., Nitrile, Neoprene)Inspected prior to use; conforming to EU Directive 89/686/EEC and EN 374Prevents skin contact. Aniline and its derivatives can be readily absorbed through the skin.[4][5][8]
Body Protective clothing, lab coatFire/flame resistant and impervious clothing may be requiredMinimizes skin exposure from spills or splashes.[4][5][9]
Respiratory Vapor respiratorNIOSH/MSHA approvedRequired if exposure limits are exceeded, if irritation is experienced, or if working outside a fume hood.[4][9]

Safe Handling and Storage: Procedural Integrity

Adherence to strict protocols for handling and storage is fundamental to laboratory safety.

Safe Handling
  • Avoid contact with skin, eyes, and clothing.[4]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[10][11]

  • Use non-sparking tools and take precautionary measures against static discharge, especially when handling larger quantities.[5][9]

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][5]

  • Atmosphere: For long-term stability and to prevent oxidation, storing under an inert gas is recommended.[1][4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[4][8]

Experimental Protocol: Safely Weighing and Preparing a Solution

This protocol provides a step-by-step methodology for a common laboratory task, integrating safety at each stage.

  • Preparation (Pre-Operation):

    • Don the required PPE as specified in Table 3 (goggles, lab coat, gloves).

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Verify the location and functionality of the nearest eyewash station and safety shower.

    • Prepare all necessary equipment (beaker, stir bar, solvent, spatula, weighing paper) and place it inside the fume hood.

  • Execution (Weighing and Dispensing):

    • Perform all operations within the chemical fume hood.

    • Place a weighing paper on the analytical balance inside the hood. Tare the balance.

    • Carefully dispense the required amount of N,N-Bis(2-hydroxypropyl)aniline onto the weighing paper using a clean spatula. Avoid generating aerosols.

    • Record the weight and carefully transfer the compound into the prepared beaker.

    • Tightly reseal the source container immediately after dispensing.

  • Solution Preparation:

    • Add the desired solvent to the beaker containing the compound.

    • Place the beaker on a stir plate within the fume hood and add a stir bar to facilitate dissolution.

    • Once dissolved, the solution is ready for use. Keep it covered when not in use.

  • Cleanup and Waste Disposal (Post-Operation):

    • Dispose of the contaminated weighing paper and any other disposable materials into a designated hazardous waste container.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent.

    • Remove gloves and dispose of them in the designated waste stream.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: A Validated Response System

Rapid and correct response to emergencies can significantly reduce the severity of an incident.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9][10]

  • Skin Contact: Take off immediately all contaminated clothing. Wash skin with soap and plenty of water. If skin irritation or a rash occurs, get medical advice/attention.[4][5]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[4][5][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5][9]

Spill Response

The following workflow outlines the logical steps for responding to a spill.

Spill_Response_Workflow cluster_0 cluster_1 Small Spill Response (Trained Personnel Only) start Spill Occurs assess Assess Situation Is the spill large? Is anyone exposed? Are volatile vapors present? start->assess evacuate Evacuate Area | Alert Supervisor & EHS | Pull Fire Alarm (if major) assess:f0->evacuate YES ppe Don Appropriate PPE (Nitrile gloves, goggles, lab coat, respirator if needed) assess:f0->ppe NO end Incident Report evacuate->end contain Contain Spill Use absorbent pads or sand Prevent entry into drains ppe->contain absorb Absorb Material Carefully collect absorbed material contain->absorb dispose Dispose of Waste Place in a sealed, labeled hazardous waste container absorb->dispose decontaminate Decontaminate Area Clean spill site with appropriate solvent dispose->decontaminate decontaminate->end

Caption: Emergency workflow for responding to a chemical spill.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[4][5]

  • Specific Hazards: Upon combustion or at high temperatures, it may decompose to generate poisonous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective equipment.[5]

Waste Disposal

All waste containing N,N-Bis(2-hydroxypropyl)aniline must be treated as hazardous.

  • Collect waste in suitable, closed, and properly labeled containers.[5]

  • Disposal should be handled by a licensed professional waste disposal service.

  • Do not allow the chemical to enter drains or the environment.[5]

  • Contaminated packaging should be triple rinsed and disposed of according to regulations, or punctured to prevent reuse.[5]

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Google AI Search Result.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE | CAS#:3077-13-2 | Chemsrc. (n.d.). Chemsrc.
  • N,N-BIS(2-HYDROXYPROPYL)
  • SAFETY DATA SHEET - Bis(2-hydroxypropyl)amine. (2020). Santa Cruz Biotechnology.
  • N-Bis(2-hydroxypropyl)nitrosamine. (n.d.). PubChem.
  • Safety Data Sheet - Aniline. (2015). Fisher Scientific.
  • SAFETY DATA SHEET - 4,4'-Methylene bis(N,N-bis(2,3-epoxypropyl)aniline). (2024). Sigma-Aldrich.
  • Aniline SDS (Safety D
  • Safety Data Sheet: N,N-bis(2,3-epoxypropyl)aniline. (2021). Chemos GmbH & Co. KG.
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). (n.d.). CymitQuimica.
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) 85.0+%, TCI America 25 g. (n.d.). Fisher Scientific.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE CAS#: 3077-13-2. (n.d.). ChemicalBook.
  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention (CDC).
  • IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. (2020).
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). (n.d.). Biosynth.
  • Agents Classified by the IARC Monographs, Volumes 1–123. (2018).
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  • IARC Classific

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Exploratory

N,N-Bis(2-hydroxypropyl)aniline: A Technical Guide to its Role as a Versatile Precursor in Organic Synthesis

Abstract N,N-Bis(2-hydroxypropyl)aniline (BHPA), CAS No. 3077-13-2, is a bifunctional organic compound that has emerged as a critical precursor and building block in modern organic synthesis.[1][2] Its unique molecular a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Bis(2-hydroxypropyl)aniline (BHPA), CAS No. 3077-13-2, is a bifunctional organic compound that has emerged as a critical precursor and building block in modern organic synthesis.[1][2] Its unique molecular architecture, which features a tertiary amine, a rigid aromatic core, and two reactive secondary hydroxyl groups, makes it an indispensable component in the synthesis of a wide array of polymers and specialty chemicals.[2] This technical guide provides an in-depth exploration of BHPA, from its fundamental properties and synthesis to its mechanistic roles in polymerization and its broader applications. We will dissect the causality behind its utility, offering field-proven insights for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties of N,N-Bis(2-hydroxypropyl)aniline

A thorough understanding of a precursor's physical and chemical properties is paramount for its effective application in synthesis. BHPA is typically a colorless to light yellow, clear viscous liquid.[1][3] Its properties are summarized in the table below, providing a crucial reference for reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 3077-13-2[1][3]
Molecular Formula C₁₂H₁₉NO₂[1][3]
Molecular Weight 209.29 g/mol [1][3]
Appearance Colorless to light yellow clear liquid[1][3]
Boiling Point 184-185°C @ 10 Torr; 358.5°C @ 760 mmHg[1][4]
Density 1.069 - 1.106 g/cm³ @ 23°C[1][4]
Refractive Index 1.5510 - 1.5550[1][4]
Purity >85.0% (GC)[3][5]

Synthesis of N,N-Bis(2-hydroxypropyl)aniline

The industrial synthesis of BHPA is primarily achieved through the reaction of aniline with propylene oxide.[1][6] This reaction is a classic example of a nucleophilic ring-opening of an epoxide.

Reaction Mechanism and Causality

The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring. This attack is regioselective, typically occurring at the less sterically hindered carbon of the epoxide. The acidic proton from the amine is then transferred, resulting in the formation of N-(2-hydroxypropyl)aniline. This intermediate, still possessing a secondary amine, is more nucleophilic than the starting aniline and rapidly reacts with a second equivalent of propylene oxide to yield the final product, N,N-Bis(2-hydroxypropyl)aniline. The reaction is typically performed at elevated temperatures to ensure a sufficient reaction rate.[6]

General Experimental Protocol for BHPA Synthesis

The following protocol is a generalized procedure based on established industrial methods.[6]

Materials:

  • Aniline

  • Propylene Oxide

  • Reaction vessel with heating, cooling, and stirring capabilities

  • Pressure-equalizing addition funnel

Procedure:

  • Charge Reactor: Charge the reaction vessel with aniline.

  • Initial Heating: Heat the aniline to the desired initial temperature (e.g., 100-120°C) under constant stirring.

  • Controlled Addition: Begin the continuous, dropwise addition of a calculated amount of propylene oxide through the addition funnel over a specified period. The exothermicity of the reaction requires careful monitoring and control of the addition rate to maintain the reaction temperature.

  • Reaction Phase: Once the addition is complete, raise the temperature to the final reaction temperature (e.g., 140-160°C). Continue the reaction under constant temperature and pressure until the pressure in the vessel no longer decreases, indicating the consumption of propylene oxide.[6]

  • Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The resulting product is BHPA, which can be purified further if necessary, though for many polymer applications, the crude product is sufficient.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of BHPA.

BHPA_Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Reaction Phase cluster_finish Product Isolation charge_aniline 1. Charge Aniline into Reactor heat_aniline 2. Heat Aniline to 100-120°C charge_aniline->heat_aniline add_po 3. Add Propylene Oxide Continuously heat_aniline->add_po maintain_temp 4. Raise & Maintain Temp (140-160°C) add_po->maintain_temp monitor_pressure 5. Monitor Pressure until Stable maintain_temp->monitor_pressure cool 6. Cool to Room Temperature monitor_pressure->cool product N,N-Bis(2-hydroxypropyl)aniline cool->product

Caption: Workflow for the synthesis of BHPA from aniline and propylene oxide.

BHPA as a Precursor in Polymer Chemistry

BHPA's bifunctional nature makes it a highly effective precursor in the synthesis of polyurethanes and epoxy resins, where it fundamentally influences the properties of the final material.[1][2]

Polyurethane Synthesis: A Chain Extender and Cross-linker

In the production of polyurethanes, BHPA serves as a chain extender and a reinforcing agent.[1][7]

  • Mechanism of Action: The two hydroxyl (-OH) groups on the BHPA molecule readily react with the isocyanate (-NCO) groups of a diisocyanate monomer or prepolymer. This reaction forms urethane linkages, extending the polymer chain. The presence of the rigid benzene ring from the aniline core within the polymer backbone enhances the mechanical strength and thermal stability of the resulting polyurethane.[2][7] Furthermore, the tertiary amine in the BHPA structure can act as an intrinsic catalyst, accelerating the reaction between alcohols and isocyanates, which can shorten curing times.[6]

  • Impact on Properties: The incorporation of BHPA into polyurethane formulations leads to elastomers and foams with improved tensile strength, flexibility, and overall durability.[1][2]

Polyurethane_Formation BHPA N,N-Bis(2-hydroxypropyl)aniline (HO-R'-OH) Polymer Polyurethane Chain ~[-R-NH-CO-O-R'-O-CO-NH-R-]n~ BHPA->Polymer Reacts with Diisocyanate Diisocyanate (OCN-R-NCO) Diisocyanate->Polymer Reacts with caption BHPA as a chain extender in polyurethane synthesis.

Caption: Reaction schematic of BHPA with a diisocyanate to form polyurethane.

Epoxy Resins: A Curing Agent and Catalyst

BHPA is also widely used as a curing agent (or hardener) for epoxy resins.[4][7]

  • Mechanism of Action: The curing of epoxy resins involves the ring-opening of the epoxide groups. The hydroxyl groups of BHPA can react directly with the epoxy rings, especially at elevated temperatures, to form ether linkages. More significantly, the tertiary amine nitrogen of BHPA acts as a catalytic center, accelerating the anionic homopolymerization of the epoxy resin. This dual functionality—acting as both a reactant and a catalyst—makes it a highly efficient curing agent.

  • Impact on Properties: Using BHPA as a curing agent improves the adhesion strength, durability, and chemical resistance of the final cured product, making it ideal for high-performance coatings, adhesives, and sealants.[1][4]

Broader Applications in Organic Synthesis

Beyond polymers, the unique structure of BHPA makes it a valuable intermediate in other areas of chemical synthesis.

  • Pharmaceutical and Agrochemical Intermediates: The BHPA scaffold is a potential starting point for the synthesis of more complex molecules with biological activity. Its structure can be modified to develop new active pharmaceutical ingredients (APIs) or pesticidal compounds.[2][4]

  • Corrosion Inhibitors: BHPA can be employed as a corrosion inhibitor. The nitrogen and oxygen atoms can adsorb onto metal surfaces, forming a protective film that prevents corrosive substances from reaching the metal.[1][4]

  • Surfactants and Emulsifiers: The amphiphilic nature of BHPA, with its hydrophobic aromatic ring and hydrophilic hydroxyl groups, allows it to function as a surfactant or emulsifier in certain industrial formulations.[1][4]

Safety and Handling

As with any chemical precursor, proper handling of BHPA is essential for laboratory and industrial safety.

  • Hazards: BHPA is known to cause serious eye irritation.[8] Some related aniline derivatives are suspected of causing genetic defects and may cause allergic skin reactions.[9]

  • Personal Protective Equipment (PPE): When handling BHPA, it is crucial to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[8][10]

  • Handling and Storage: Work should be conducted in a well-ventilated area to avoid inhaling vapors.[8][10] BHPA should be stored in tightly closed, amber glass containers, preferably under an inert gas atmosphere and at refrigerated temperatures (2-8°C) to prevent oxidation and ensure stability.[1][10]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with water for at least 15 minutes and seek medical attention.[8]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[8]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[8]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Conclusion

N,N-Bis(2-hydroxypropyl)aniline is a remarkably versatile and powerful precursor in organic synthesis. Its value is rooted in its distinct trifunctional structure, which provides multiple reactive sites. Its primary roles as a chain extender in polyurethanes and a curing agent for epoxy resins are well-established, enabling the production of high-performance materials with enhanced mechanical and thermal properties. As research continues, the potential for BHPA as a foundational intermediate in the pharmaceutical, agrochemical, and specialty chemical industries is expected to expand, solidifying its importance for the scientific community.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Google.
  • Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender. (CN101200432A).
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). CymitQuimica.
  • N,N-BIS(2-HYDROXYPROPYL)
  • Cas 3077-13-2, N,N-BIS(2-HYDROXYPROPYL)ANILINE. lookchem.
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
  • N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2. Kerton Chemical.
  • N,N-Bis(2-hydroxypropyl)aniline(DL- and meso- mixture), 25G. Lab Pro Inc.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE | CAS#:3077-13-2. Chemsrc.
  • SAFETY DATA SHEET for a related aniline deriv
  • Safety Data Sheet for Aniline. (2015). Global Safety Management, Inc..

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Laboratory-Scale Preparation of N,N-Bis(2-hydroxypropyl)aniline

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2), a versatile chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2), a versatile chemical intermediate. Primarily used as a chain extender in polyurethane synthesis and a curing agent for epoxy resins, this compound's unique structure, featuring a rigid aniline core with two reactive hydroxyl groups, imparts enhanced mechanical and thermal properties to polymers.[1][2][3] This guide details a robust and reproducible protocol for the propoxylation of aniline, discusses the underlying reaction mechanism, and outlines essential safety, purification, and characterization procedures.

Introduction: Significance and Applications

N,N-Bis(2-hydroxypropyl)aniline, also known as 1,1'-(phenylimino)di-2-propanol, is a bifunctional molecule that has garnered significant industrial interest.[1][4] Its primary application lies in polymer chemistry, where it serves as an effective chain extender in the production of polyurethanes, enhancing tensile strength, flexibility, and overall durability.[1][2][3] The presence of the aromatic ring contributes to the rigidity and strength of the polymer backbone, while the tertiary amine can have a catalytic effect on the curing process.[2] Furthermore, it is utilized as a curing agent for adhesives, coatings, and sealants, improving their adhesion and environmental resistance.[1] The expanding market for high-performance materials in the construction, automotive, and electronics industries continues to drive the demand for this specialty chemical.[1]

Reaction Mechanism: Nucleophilic Ring-Opening

The synthesis of N,N-Bis(2-hydroxypropyl)aniline is achieved through the nucleophilic ring-opening of propylene oxide with aniline.[1] This reaction proceeds via a two-step sequential addition.

Step 1: Mono-propoxylation The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking one of the electrophilic carbon atoms of the propylene oxide ring. This results in the formation of an intermediate, N-(2-hydroxypropyl)aniline.

Step 2: Di-propoxylation The secondary amine of the mono-substituted intermediate is more nucleophilic than the initial primary amine of aniline. It subsequently attacks a second molecule of propylene oxide, yielding the final product, N,N-Bis(2-hydroxypropyl)aniline.

The reaction is typically carried out at elevated temperatures to facilitate the ring-opening process.[5] While the reaction can proceed without a catalyst, the use of a Lewis acid or base catalyst can enhance the reaction rate and selectivity.[6][7] For this protocol, a non-catalyzed reaction at an elevated temperature is described to ensure a high-purity product without the need for catalyst removal.

Experimental Protocol

This protocol outlines the synthesis of N,N-Bis(2-hydroxypropyl)aniline on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
AnilineReagent Grade, ≥99%Sigma-Aldrich62-53-3
Propylene OxideReagent Grade, ≥99%Sigma-Aldrich75-56-9
Ethyl AcetateACS GradeFisher Scientific141-78-6
HexaneACS GradeFisher Scientific110-54-3
Anhydrous Sodium SulfateACS GradeVWR7757-82-6
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope865-49-6
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Nitrogen inlet/outlet

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_node 1. Assemble and dry glassware. 2. Charge flask with aniline. react_node 3. Heat aniline to 80°C under N₂. 4. Add propylene oxide dropwise (maintain 120-130°C). 5. Stir at 125°C for 3-4 hours. prep_node->react_node workup_node 6. Cool to room temperature. 7. Remove excess propylene oxide via rotary evaporation. 8. Purify via column chromatography or vacuum distillation. react_node->workup_node analysis_node 9. Characterize product by NMR, IR, and MS. workup_node->analysis_node

Sources

Application

Application Note: N,N-Bis(2-hydroxypropyl)aniline as a High-Performance Chain Extender for Polyurethane Elastomers

Introduction: The Critical Role of Chain Extenders in Polyurethane Performance Polyurethanes (PUs) are a remarkably versatile class of polymers, with applications spanning from flexible foams and rigid insulation to high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chain Extenders in Polyurethane Performance

Polyurethanes (PUs) are a remarkably versatile class of polymers, with applications spanning from flexible foams and rigid insulation to high-performance elastomers, coatings, and adhesives. Their exceptional tunability stems from the ability to precisely control their segmented block copolymer structure, which consists of alternating flexible "soft segments" and rigid "hard segments". The hard segments, formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, are crucial in dictating the final mechanical and thermal properties of the material.[1] The choice of chain extender significantly influences the degree of phase separation between the hard and soft segments, the efficiency of hydrogen bonding within the hard domains, and consequently, the overall performance characteristics of the polyurethane.[2]

This application note provides a comprehensive technical guide on the use of N,N-Bis(2-hydroxypropyl)aniline as a chain extender in polyurethane synthesis. Its unique structure, which combines an aromatic aniline core with two secondary hydroxyl groups, imparts a unique combination of rigidity and reactivity, leading to polyurethanes with enhanced mechanical strength and flexibility.[3][4] This document is intended for researchers, scientists, and professionals in materials science and drug development, offering detailed protocols and a deep dive into the causality behind the experimental choices.

Physicochemical Properties of N,N-Bis(2-hydroxypropyl)aniline

N,N-Bis(2-hydroxypropyl)aniline, also known as 1,1'-(phenylimino)di-2-propanol, is a bifunctional molecule that serves as a critical building block in polymer synthesis.[4] Its properties are summarized in the table below.

PropertyValueReference
CAS Number 3077-13-2[4]
Molecular Formula C₁₂H₁₉NO₂[4]
Molecular Weight 209.29 g/mol
Appearance Colorless to light yellow clear liquid
Boiling Point 184-185°C at 10 Torr[5]
Density 1.0694 g/cm³ at 23°C[5]
Refractive Index 1.5510 to 1.5550[5]
Flash Point 132°C[6]
Purity >85.0% (GC)

Mechanism of Action in Polyurethane Formation

In polyurethane synthesis, N,N-Bis(2-hydroxypropyl)aniline acts as a chain extender by reacting its two hydroxyl (-OH) groups with the isocyanate (-NCO) groups of a prepolymer or diisocyanate monomer.[3] The aromatic ring in its structure contributes to the rigidity of the resulting hard segments, which in turn enhances properties like tensile strength and thermal stability.[3] The tertiary amine present in the aniline core can also exhibit a catalytic effect on the urethane-forming reaction.[7] The overall reaction leads to the formation of a high-molecular-weight segmented polyurethane with improved mechanical performance.[5]

Experimental Protocol: Synthesis of a Polyurethane Elastomer using the Prepolymer Method

This protocol details a two-step prepolymer method for synthesizing a polyurethane elastomer. This approach allows for better control over the polymer architecture and can lead to a more uniform hard segment distribution compared to a one-shot process.[8]

Materials
  • Polyol: Poly(tetramethylene ether) glycol (PTMEG), hydroxyl number 56 mg KOH/g (average Mn ≈ 2000 g/mol )

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Chain Extender: N,N-Bis(2-hydroxypropyl)aniline

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL)

  • Solvent (for viscosity reduction, optional): Anhydrous N,N-Dimethylformamide (DMF)

Equipment
  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer/thermocouple

  • Heating mantle with a temperature controller

  • Vacuum oven

  • Molding plates (e.g., Teflon-coated)

  • Mechanical testing apparatus (e.g., universal testing machine)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Workflow Diagram

G cluster_prep Prepolymer Synthesis cluster_chain_ext Chain Extension & Curing cluster_char Characterization prep_start 1. Dry Polyol (PTMEG) in vacuum oven prep_charge 2. Charge dried PTMEG and MDI to reactor prep_start->prep_charge prep_react 3. React at 80-85°C under N₂ until theoretical %NCO is reached prep_charge->prep_react prep_cool 4. Cool prepolymer to ~60°C prep_react->prep_cool ce_mix 5. Add N,N-Bis(2-hydroxypropyl)aniline (and optional catalyst/solvent) prep_cool->ce_mix ce_react 6. Mix vigorously and degas ce_mix->ce_react ce_cast 7. Cast into preheated mold ce_react->ce_cast ce_cure 8. Cure in oven ce_cast->ce_cure ce_postcure 9. Post-cure at ambient conditions ce_cure->ce_postcure char_start 10. Demold and condition sample ce_postcure->char_start char_mech Mechanical Testing (Tensile Strength, Elongation) char_start->char_mech char_therm Thermal Analysis (DSC, TGA) char_start->char_therm char_spec Spectroscopic Analysis (FTIR) char_start->char_spec

Caption: Polyurethane synthesis workflow.

Step-by-Step Procedure

Part 1: Prepolymer Synthesis

  • Drying of Reagents: To prevent unwanted side reactions of isocyanates with water, thoroughly dry the PTMEG polyol in a vacuum oven at 80-90°C for at least 4 hours. N,N-Bis(2-hydroxypropyl)aniline should also be dried under vacuum.

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, nitrogen inlet, and thermometer. Purge the reactor with dry nitrogen to create an inert atmosphere.

  • Reactant Charging: Charge the dried PTMEG into the reactor. Start stirring and gently heat the polyol to approximately 60°C. Once the polyol is molten and at a uniform temperature, add the MDI. A typical molar ratio of NCO to OH groups for the prepolymer synthesis is 2:1.

  • Prepolymerization Reaction: Increase the temperature to 80-85°C and maintain it for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by titrating for the percentage of unreacted isocyanate groups (%NCO). The reaction is complete when the experimental %NCO value matches the theoretical value.

  • Cooling: Once the desired %NCO is achieved, cool the prepolymer to approximately 60°C.

Part 2: Chain Extension and Curing

  • Chain Extender Addition: In a separate container, weigh the required amount of N,N-Bis(2-hydroxypropyl)aniline. The amount is calculated to achieve a final NCO:OH molar ratio of approximately 1.05:1 in the entire formulation. If using a catalyst like DBTDL, it can be added to the chain extender at this stage. If a solvent is needed to reduce viscosity, it can also be added here.

  • Mixing and Degassing: Add the chain extender mixture to the prepolymer in the reactor and mix vigorously for 1-2 minutes. The viscosity will increase rapidly. After mixing, degas the mixture under vacuum to remove any entrapped air bubbles.

  • Casting: Pour the bubble-free mixture into a preheated mold (typically 100-110°C).

  • Curing: Place the mold in an oven at 110°C for 24 hours to cure the polyurethane.[9]

  • Post-Curing and Conditioning: After curing, remove the polyurethane sheet from the mold and allow it to post-cure at room temperature for at least 7 days before characterization. This allows for the completion of any residual reactions and the development of the final polymer morphology.

Influence of N,N-Bis(2-hydroxypropyl)aniline on Polyurethane Properties

The incorporation of N,N-Bis(2-hydroxypropyl)aniline as a chain extender is expected to have the following effects on the final polyurethane elastomer:

  • Mechanical Properties: The rigid aromatic structure of the chain extender leads to the formation of well-defined hard segments, which can significantly increase the tensile strength and modulus of the polyurethane.[5] A Chinese patent suggests that its use can improve tensile strength by over 30%.[7]

  • Thermal Stability: The aromatic nature of the hard segments generally enhances the thermal stability of the polymer. This can be observed as a higher decomposition temperature in TGA analysis.

  • Phase Separation: The structure of N,N-Bis(2-hydroxypropyl)aniline can promote microphase separation between the hard and soft segments. This is a key factor in achieving good elastomeric properties. The degree of phase separation can be investigated using techniques like DSC and Dynamic Mechanical Analysis (DMA).

  • Processability: The reactivity of the secondary hydroxyl groups in N,N-Bis(2-hydroxypropyl)aniline is generally lower than that of primary hydroxyls found in other diol chain extenders. This can provide a longer pot life, which is advantageous for processing.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Final product is brittle - High NCO:OH ratio- Excessive hard segment content- Incomplete mixing- Re-calculate and adjust the stoichiometry.- Reduce the amount of chain extender.- Ensure vigorous and thorough mixing during the chain extension step.
Final product is too soft or tacky - Low NCO:OH ratio- Insufficient curing time or temperature- Moisture contamination- Ensure the NCO:OH ratio is slightly above 1.- Increase curing time and/or temperature.- Thoroughly dry all reagents and use a dry nitrogen atmosphere.
Bubbles in the cured polymer - Inadequate degassing- Reaction of isocyanate with moisture- Degas the mixture under vacuum for a longer duration before casting.- Ensure all reagents and equipment are dry.
Inconsistent properties - Inhomogeneous mixing- Temperature fluctuations during reaction or curing- Improve stirring efficiency.- Use a reliable temperature controller for the heating mantle and oven.

Conclusion

N,N-Bis(2-hydroxypropyl)aniline is a highly effective chain extender for tailoring the properties of polyurethane elastomers. Its unique chemical structure provides a means to significantly enhance the mechanical strength and thermal stability of the final material. The prepolymer synthesis method detailed in this application note offers a controlled and reproducible approach for incorporating this chain extender into polyurethane formulations. By carefully controlling the stoichiometry and reaction conditions, researchers can develop high-performance polyurethanes for a wide array of demanding applications.

References

  • N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2 - Kerton Chemical. Retrieved from [Link]

  • CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender - Google Patents.
  • Process for preparing polyurethanes with the use of a polyhydroxyalkylphosphine oxide as curative - Patent 0122894. Retrieved from [Link]

  • US5821316A - Polyurethane prepolymers for making elastomers having improved dynamic properties - Google Patents.
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). Retrieved from [Link]

  • I have 2 questions about molar ratio in polyurethane synthesis ? | ResearchGate. (2024, March 27). Retrieved from [Link]

  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications - PMC - PubMed Central. (2023, February 2). Retrieved from [Link]

  • Synthesizing Polyurethane Using Isosorbide in Primary Alcohol Form, and Its Biocompatibility Properties - MDPI. (2023, January 12). Retrieved from [Link]

  • The molar ratios of the monomers employed in the synthesis of the quasi-prepolymer. - ResearchGate. Retrieved from [Link]

  • Cast Molded Polyurethane Elastomer Prepared by Using Aromatic Diol as a Chain Extender. Retrieved from [Link]

  • i SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS A Thesis Pre. Retrieved from [Link]

  • Tuning chain extender structure to prepare high-performance thermoplastic polyurethane elastomers - RSC Publishing. (2018, June 6). Retrieved from [Link]

  • synthesis of toluene diisocyanate urethane prepolymer using castor oil and evaluation of mechanical properties - SciELO. Retrieved from [Link]

  • Synthesis and Properties of Liquid Crystalline Polyurethanes from 4,4-bis (6-hydroxyhexoxy) Biphenyl and 3,3'-Dimethyl-4, 4'-Biphenylene Diisocyanate - ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis of New Polyurethane Coating Based On Rosin for Corrosion Protection of Petroleum Industries Equipment - ResearchGate. (2025, August 7). Retrieved from [Link]

  • What is the easiest methodology for the synthesis of an elastomeric polyurethane?. (2013, June 17). Retrieved from [Link]

  • Polymerization step for synthesizing polyurethane. Step 1, the... | Download Scientific Diagram - ResearchGate. Retrieved from [Link]

  • CN116239744A - MOCA-containing polyurethane liquid curing agent and preparation method thereof - Google Patents.

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Method

N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Guide for Epoxy Resin Formulations

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of N,N-Bis(2-hydroxypropyl)aniline as a curing agent for epoxy resin formulations....

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the application of N,N-Bis(2-hydroxypropyl)aniline as a curing agent for epoxy resin formulations. This guide delves into the underlying chemistry, provides detailed experimental protocols, and presents data to facilitate the successful implementation of this versatile curing agent in various applications.

Introduction: The Role of N,N-Bis(2-hydroxypropyl)aniline in Epoxy Systems

Epoxy resins are a class of thermosetting polymers widely utilized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1][2] The performance of a cured epoxy resin is critically dependent on the choice of curing agent, also known as a hardener.[3] N,N-Bis(2-hydroxypropyl)aniline, a bifunctional amine and alcohol, serves as an effective curing agent for epoxy resins, contributing to the formation of a robust, crosslinked polymer network.[4] Its unique molecular structure, featuring two secondary hydroxyl groups and a tertiary amine, allows for a multi-faceted role in the curing process, influencing both the reaction kinetics and the final properties of the thermoset.

This guide will explore the chemical mechanisms governing the curing reaction, provide step-by-step protocols for formulation and characterization, and discuss the impact of this curing agent on the thermal and mechanical properties of the resulting epoxy network.

The Curing Mechanism: A Tale of Two Reactions

The curing of epoxy resins with N,N-Bis(2-hydroxypropyl)aniline is a complex process involving two primary reactions: the reaction of the hydroxyl groups with the epoxy groups and the catalytic effect of the tertiary amine on the epoxy homopolymerization.

The active hydrogen in the secondary hydroxyl groups of N,N-Bis(2-hydroxypropyl)aniline reacts with the oxirane ring of the epoxy resin.[2] This reaction leads to the formation of an ether linkage and a new hydroxyl group, which can then react with another epoxy group, propagating the crosslinking process.[2]

Simultaneously, the tertiary amine functionality of N,N-Bis(2-hydroxypropyl)aniline can act as a catalyst for the anionic homopolymerization of the epoxy resin.[1] The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the oxirane ring, initiating a chain reaction that further contributes to the formation of the three-dimensional network.

The interplay of these two mechanisms results in a densely crosslinked polymer with desirable properties. The aromatic nature of the aniline backbone imparts a degree of rigidity and thermal stability to the cured resin.

Key Physicochemical Properties of N,N-Bis(2-hydroxypropyl)aniline

A thorough understanding of the physical and chemical properties of N,N-Bis(2-hydroxypropyl)aniline is essential for accurate formulation and process control.

PropertyValue
CAS Number 3077-13-2
Molecular Formula C12H19NO2[5]
Molecular Weight 209.28 g/mol [5]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 184-185°C at 10 Torr
Density 1.0694 g/cm³ at 23°C[5]
Refractive Index 1.5510 to 1.5550[5]
Flash Point 180 °C

This data is compiled from multiple sources for comprehensive understanding.

Experimental Protocols: From Formulation to Characterization

This section provides detailed, step-by-step methodologies for the formulation of an epoxy resin system using N,N-Bis(2-hydroxypropyl)aniline and the subsequent characterization of the cured material.

Materials and Equipment

Materials:

  • Epoxy Resin: A standard diglycidyl ether of bisphenol A (DGEBA) based epoxy resin with a known epoxy equivalent weight (EEW).

  • Curing Agent: N,N-Bis(2-hydroxypropyl)aniline (purity >85.0%)[6]

  • Solvent (optional): Acetone or a similar volatile solvent for viscosity reduction.

  • Mold Release Agent: To prevent adhesion of the cured resin to the mold.

Equipment:

  • Analytical balance

  • Mechanical stirrer or magnetic stirrer with a hot plate

  • Vacuum oven or convection oven

  • Molds (e.g., silicone or Teflon) for casting specimens

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Universal Testing Machine (for mechanical property testing)

Stoichiometric Calculations: The Foundation of a Successful Cure

The optimal performance of an epoxy system is achieved when the epoxy resin and the curing agent are combined in the correct stoichiometric ratio.[1] The calculation is based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.

Amine Hydrogen Equivalent Weight (AHEW) Calculation:

AHEW = Molecular Weight of Amine / Number of Active Hydrogens

For N,N-Bis(2-hydroxypropyl)aniline (MW = 209.28 g/mol ), there are two active hydrogens from the two hydroxyl groups.

AHEW = 209.28 / 2 = 104.64 g/equivalent

Parts per Hundred Resin (phr) Calculation:

phr = (AHEW / EEW) * 100

For example, if using an epoxy resin with an EEW of 190 g/equivalent :

phr = (104.64 / 190) * 100 ≈ 55.07 phr

This means that for every 100 grams of epoxy resin, 55.07 grams of N,N-Bis(2-hydroxypropyl)aniline should be used.

Formulation and Curing Protocol

Step 1: Preparation

  • Preheat the oven to the desired curing temperature.

  • Clean and dry all glassware and molds. Apply a mold release agent to the molds if necessary.

Step 2: Mixing

  • Accurately weigh the required amount of epoxy resin into a clean, dry beaker.

  • If the resin is highly viscous, gently heat it to 40-50°C to reduce its viscosity.

  • Weigh the calculated amount of N,N-Bis(2-hydroxypropyl)aniline in a separate container.

  • Slowly add the curing agent to the epoxy resin while stirring continuously. Ensure thorough mixing to achieve a homogeneous mixture. Stir for 5-10 minutes.

  • If using a solvent, add it at this stage and mix until uniform.

Step 3: Degassing

  • Place the mixture in a vacuum chamber or desiccator and apply a vacuum to remove any entrapped air bubbles. Degassing is complete when bubbling subsides.

Step 4: Casting and Curing

  • Carefully pour the bubble-free mixture into the prepared molds.

  • Place the molds in the preheated oven and cure according to a predetermined curing schedule. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C. The optimal curing schedule should be determined experimentally, for example, by using DSC.

Step 5: Post-Curing and Demolding

  • After the curing cycle is complete, turn off the oven and allow the samples to cool slowly to room temperature to minimize internal stresses.

  • Once cooled, carefully demold the cured epoxy specimens.

Curing_Workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing & Characterization A Weigh Epoxy Resin C Mix Thoroughly A->C B Weigh Curing Agent B->C D Degas Mixture C->D E Cast into Molds D->E F Cure in Oven E->F G Post-Cure & Cool F->G H Demold Samples G->H I Characterize Properties H->I

Caption: Experimental workflow for epoxy resin formulation and curing.

Characterization of Cured Epoxy Resin

The performance of the cured epoxy resin can be evaluated through various analytical techniques.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and to study the curing kinetics of the epoxy system.[7][8] A higher Tg generally indicates a higher degree of crosslinking and better thermal stability.[9]

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition behavior of the cured resin.[7][8] The onset of degradation temperature is a key parameter obtained from TGA curves.[10]

Thermal PropertyTypical Expected Range
Glass Transition Temperature (Tg) 150 - 200 °C
Decomposition Temperature (T5%) > 300 °C

Note: These values are indicative and can vary depending on the specific epoxy resin and curing conditions.

Mechanical Properties

The mechanical integrity of the cured epoxy is crucial for its application. Standard tests include:

  • Tensile Test: Measures the tensile strength, modulus, and elongation at break.[11][12]

  • Flexural Test: Determines the flexural strength and modulus.

  • Impact Test: Assesses the material's toughness and resistance to fracture.[13]

The incorporation of N,N-Bis(2-hydroxypropyl)aniline is expected to yield a cured epoxy with good mechanical strength and stiffness due to the formation of a rigid, crosslinked network.

Applications and Future Perspectives

Epoxy resins cured with N,N-Bis(2-hydroxypropyl)aniline find applications in various fields due to their favorable properties.[5] These include:

  • Adhesives and Sealants: Providing strong and durable bonds.[4][5]

  • Coatings: Offering excellent chemical and corrosion resistance.[4]

  • Composites: Serving as a robust matrix for fiber-reinforced plastics.

  • Electronic Encapsulation: Providing electrical insulation and protection for electronic components.[12]

Future research could focus on blending N,N-Bis(2-hydroxypropyl)aniline with other curing agents to tailor the properties of the cured epoxy for specific high-performance applications. Additionally, exploring its use with bio-based epoxy resins could lead to the development of more sustainable thermosetting materials.

Safety Considerations

As with all chemicals, proper safety precautions should be taken when handling N,N-Bis(2-hydroxypropyl)aniline and epoxy resins. It is essential to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

N,N-Bis(2-hydroxypropyl)aniline is a versatile and effective curing agent for epoxy resin formulations. Its unique chemical structure allows for a dual curing mechanism, resulting in a highly crosslinked network with good thermal and mechanical properties. By following the detailed protocols outlined in this guide, researchers and scientists can successfully formulate and characterize epoxy systems cured with N,N-Bis(2-hydroxypropyl)aniline for a wide range of applications.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025).
  • Curing Agents for Epoxy Resin. Three Bond Technical News.
  • Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. (2021). Polymers (Basel).
  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2019). Polymers (Basel).
  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. (2022). University of British Columbia.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE. LookChem.
  • Curing study of epoxy resin by new aromatic amine functional curing agents along with mechanical and thermal evaluation. (2007). Materials Science and Engineering: A.
  • Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender. (2008). Google Patents.
  • Curing of epoxy resins with amines. (2018). ResearchGate.
  • N,N-Bis(2-hydroxypropyl)aniline. TCI AMERICA.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE CAS#: 3077-13-2. ChemicalBook.
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). CymitQuimica.
  • Relation between the Epoxy Resin Curing and the Mechanical Properties of the Composite Reinforced with Aramid/Glass. (2021). Research, Society and Development.
  • Recent Developments on Biobased Curing Agents: A Review of Their Preparation and Use. (2021). ACS Sustainable Chemistry & Engineering.
  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. (2019). Polymers (Basel).
  • Curing and thermal behavior of epoxy resins of hexafluoro - bisphenol. (2010). Polímeros.
  • Epoxy Curing Agents. (2009). PCI Magazine.
  • Formulation of Epoxy Prepregs, Synthesization Parameters, and Resin Impregnation Approaches—A Comprehensive Review. (2022). Polymers (Basel).
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) 85.0+%, TCI America 25 g. Fisher Scientific.

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Application

Application Notes and Protocols for the Characterization of Polyurethanes Modified with N,N-Bis(2-hydroxypropyl)aniline

Introduction: The Strategic Advantage of N,N-Bis(2-hydroxypropyl)aniline Modification Polyurethanes (PUs) are a highly versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N,N-Bis(2-hydroxypropyl)aniline Modification

Polyurethanes (PUs) are a highly versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance adhesives.[1][2] The remarkable tunability of their properties stems from the diverse chemistry of their constituent monomers: diisocyanates, polyols, and chain extenders. The selection of a chain extender is a critical determinant of the final material's characteristics, influencing everything from mechanical strength to thermal stability.

N,N-Bis(2-hydroxypropyl)aniline, also known as 1,1'-(phenylimino)di-2-propanol, has emerged as a chain extender of significant interest in polyurethane synthesis.[3][4] Its unique molecular architecture, which combines a rigid aromatic aniline core with two reactive secondary hydroxyl groups, imparts a unique set of properties to the resulting polyurethane. The incorporation of this modifier can lead to enhanced mechanical performance, including improved tensile strength and flexibility.[3][4][5] The presence of the benzene ring from the aniline moiety contributes to the strength of the polymer, while the tertiary amine group can improve mechanical and processing properties.[5] This document provides a comprehensive guide to the synthesis and detailed characterization of polyurethanes modified with N,N-Bis(2-hydroxypropyl)aniline, offering researchers and drug development professionals a robust framework for exploring the potential of these advanced materials.

Synthesis of N,N-Bis(2-hydroxypropyl)aniline Modified Polyurethane: A Step-by-Step Protocol

The synthesis of polyurethanes is typically achieved through the polyaddition reaction between a diisocyanate and a polyol, with the chain extender incorporated to build molecular weight and introduce specific structural motifs.[2] The following protocol outlines a general procedure for the laboratory-scale synthesis of a polyurethane elastomer modified with N,N-Bis(2-hydroxypropyl)aniline.

Materials:

  • Polyol: Poly(propylene glycol) (PPG), hydroxyl number 56 mg KOH/g

  • Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • Chain Extender: N,N-Bis(2-hydroxypropyl)aniline (BHPA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Catalyst (optional): Dibutyltin dilaurate (DBTDL)

  • Reaction Vessel: Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer.

Protocol:

  • Preparation: Dry all glassware in an oven at 120°C overnight and assemble the reaction apparatus under a nitrogen atmosphere to prevent moisture contamination, which can react with the isocyanate.

  • Polyol Pre-treatment: Accurately weigh the desired amount of PPG into the reaction flask and heat to 80-90°C under vacuum for 1-2 hours to remove any residual water.

  • Prepolymer Formation: Cool the dried polyol to 60°C. Under vigorous stirring, add the stoichiometric amount of MDI to the polyol. The NCO/OH ratio should be carefully controlled, typically between 1.5 and 2.5, to ensure the formation of an isocyanate-terminated prepolymer. An exothermic reaction will occur; maintain the temperature at 70-80°C for 2-3 hours.

  • Chain Extension: Dissolve the calculated amount of BHPA in a minimal amount of anhydrous DMF. Slowly add the BHPA solution to the prepolymer with continuous stirring. The amount of BHPA is calculated to react with the remaining isocyanate groups.

  • Curing: After the addition of the chain extender, the viscosity of the mixture will increase significantly. If necessary, a few drops of DBTDL catalyst can be added to accelerate the curing process. Continue stirring for 10-15 minutes.

  • Casting and Post-Curing: Pour the viscous polymer solution into a pre-heated mold treated with a release agent. Place the mold in a vacuum oven and cure at 80-100°C for 12-24 hours to complete the polymerization and remove the solvent.

  • Demolding and Conditioning: After cooling to room temperature, carefully demold the polyurethane sheet. For consistent and reproducible characterization, condition the samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 48 hours before testing.

Characterization of Modified Polyurethanes: A Multi-faceted Approach

A thorough characterization of the synthesized polyurethanes is essential to understand the impact of N,N-Bis(2-hydroxypropyl)aniline modification. This involves a combination of spectroscopic, thermal, and mechanical analyses.

Spectroscopic Analysis: Unveiling the Chemical Structure

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the successful synthesis of the polyurethane and for probing the interactions between the polymer chains.

Protocol:

  • Sample Preparation: A thin film of the polyurethane can be cast directly onto a KBr salt plate from a dilute solution in DMF, followed by solvent evaporation. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid polymer sheet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Key Spectral Features:

    • Absence of Isocyanate Peak: The complete disappearance of the strong N=C=O stretching vibration band around 2250-2275 cm⁻¹ indicates the full reaction of the isocyanate groups.[6]

    • Presence of Urethane Linkages: The formation of urethane bonds is confirmed by the appearance of several characteristic peaks:

      • N-H stretching: ~3300 cm⁻¹

      • C=O stretching (urethane carbonyl): ~1730-1700 cm⁻¹[6]

      • C-N stretching and N-H bending: ~1530 cm⁻¹

    • Aromatic Rings: Peaks corresponding to the aromatic rings from both MDI and BHPA will be present in the 1600-1450 cm⁻¹ region.

Data Interpretation: The position and shape of the N-H and C=O stretching bands can provide insights into the extent of hydrogen bonding within the polymer matrix. A shift to lower wavenumbers for these bands suggests strong hydrogen bonding between the hard segments, which is often enhanced by the presence of the aromatic rings from BHPA.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the polyurethane, confirming the incorporation of the BHPA modifier.

Protocol:

  • Sample Preparation: Dissolve a small amount of the polyurethane in a suitable deuterated solvent, such as DMSO-d₆ or DMF-d₇.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Key Spectral Features:

    • ¹H NMR: Resonances corresponding to the protons of the polyol backbone, the aromatic protons of MDI and BHPA, and the protons of the hydroxypropyl groups of BHPA should be identifiable.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the urethane groups, the aromatic carbons, and the aliphatic carbons of the polyol and the BHPA modifier.

Data Interpretation: Integration of the proton signals in the ¹H NMR spectrum can be used to quantify the relative amounts of the different monomer units in the polymer chain, confirming the successful incorporation of BHPA at the desired ratio.

Thermal Analysis: Assessing Stability and Transitions

a) Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior.

Protocol:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

  • Data Acquisition: Heat the sample from room temperature to 600-800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air).[7][8]

  • Key Parameters:

    • Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins.

    • Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative TGA (DTG) curve.

    • Char Yield: The percentage of residual mass at the end of the experiment.

Data Interpretation: The incorporation of the aromatic BHPA is expected to enhance the thermal stability of the polyurethane, leading to higher T_onset and T_max values compared to an unmodified polyurethane. A higher char yield can also be indicative of improved fire retardancy.

Parameter Expected Trend with BHPA Modification Rationale
T_onsetIncreaseThe rigid aromatic structure of BHPA enhances thermal stability.
T_maxIncreaseThe strong intermolecular interactions contribute to a higher decomposition temperature.
Char YieldIncreaseAromatic structures tend to form a stable char upon decomposition.

b) Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).

Protocol:

  • Sample Preparation: Seal a small, accurately weighed sample (5-10 mg) in an aluminum DSC pan.

  • Data Acquisition: Typically involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, heat from -80°C to 200°C at 10°C/min, cool to -80°C at 10°C/min, and then reheat to 200°C at 10°C/min. The Tg is determined from the second heating scan.

  • Key Parameter:

    • Glass Transition Temperature (Tg): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Polyurethanes often exhibit two Tgs: one for the soft segment (from the polyol) and one for the hard segment (from the diisocyanate and chain extender).

Data Interpretation: The Tg of the hard segment is expected to increase with the incorporation of BHPA due to the rigidity of the aromatic ring and the potential for increased hydrogen bonding. This can lead to a wider service temperature range for the material.

Mechanical Testing: Quantifying Performance

a) Tensile Testing

Tensile testing provides fundamental information about the strength, stiffness, and ductility of the material.

Protocol:

  • Sample Preparation: Prepare dog-bone shaped specimens according to a standard method (e.g., ASTM D638).

  • Testing: Use a universal testing machine to pull the specimen at a constant crosshead speed until it fractures.

  • Key Parameters:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Young's Modulus: A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.

Data Interpretation: The introduction of the rigid aromatic structure of BHPA is expected to increase the tensile strength and Young's modulus of the polyurethane.[3][4] The effect on elongation at break can vary depending on the overall formulation but may decrease slightly with increasing stiffness.

Mechanical Property Expected Trend with BHPA Modification
Tensile StrengthIncrease
Young's ModulusIncrease
Elongation at BreakMay slightly decrease

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis & Interpretation s1 Polyol Drying s2 Prepolymer Formation (Polyol + Diisocyanate) s1->s2 s3 Chain Extension (Prepolymer + BHPA) s2->s3 s4 Curing & Casting s3->s4 c1 Spectroscopic Analysis (FTIR, NMR) s4->c1 Conditioned Sample c2 Thermal Analysis (TGA, DSC) s4->c2 Conditioned Sample c3 Mechanical Testing (Tensile) s4->c3 Conditioned Sample d1 Structural Confirmation c1->d1 d2 Thermal Stability & Transitions c2->d2 d3 Mechanical Performance c3->d3

Caption: Workflow for the synthesis and characterization of BHPA-modified polyurethanes.

Logical Relationship of BHPA Structure to Polyurethane Properties

structure_property cluster_structure BHPA Molecular Structure cluster_properties Enhanced Polyurethane Properties aromatic_ring Aromatic Ring rigidity Increased Rigidity & Stiffness aromatic_ring->rigidity hydroxyl_groups Secondary Hydroxyl Groups h_bonding Enhanced Hydrogen Bonding hydroxyl_groups->h_bonding tertiary_amine Tertiary Amine processing Modified Processing Characteristics tertiary_amine->processing thermal_stability Improved Thermal Stability rigidity->thermal_stability mechanical_strength Higher Tensile Strength rigidity->mechanical_strength h_bonding->thermal_stability h_bonding->mechanical_strength

Caption: Influence of BHPA's structure on polyurethane properties.

Conclusion

The modification of polyurethanes with N,N-Bis(2-hydroxypropyl)aniline offers a strategic pathway to enhance their thermal and mechanical properties. The protocols and characterization techniques detailed in this guide provide a comprehensive framework for researchers to systematically investigate these materials. By understanding the structure-property relationships, scientists can tailor the performance of these modified polyurethanes for a wide range of demanding applications, from advanced coatings and adhesives to biomedical devices. The inherent versatility of polyurethane chemistry, coupled with the unique attributes of BHPA, opens up exciting possibilities for the development of next-generation polymeric materials.

References

  • Vertex AI Search. N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview.
  • Kerton Chemical. N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2.
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  • LookChem. Cas 3077-13-2,N,N-BIS(2-HYDROXYPROPYL)ANILINE.
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  • PubMed Central. Mass Spectrometry of Polyurethanes.
  • MDPI. Synthesis and Characterization of Hydrophobic and Low Surface Tension Polyurethane.
  • Semantic Scholar. Characterisation of Polyurethane Coatings Using Thermoanalytical Techniques.
  • Google Patents. CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender.
  • ResearchGate. Thermal and mechanical properties of polyurethanes.
  • Preprints.org. Simultaneous Formation of Polyhydroxyurethanes and Multicomponent Semi-IPN Hydrogels. 2024-02-28.
  • ResearchGate. State-of-the-art and recent progress in the synthesis of polyurethanes. 2025-11-09.
  • SciSpace. Thermal Analysis of Polyurethane Dispersions Based on Different Polyols.
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  • Covestro Solution Center. Mechanical properties of Desmopan® und Texin.
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  • TCI AMERICA. N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2.
  • CERN. Polyurethane Pastilles analysis by CERN chemistry lab. 2023-05-08.
  • PubMed Central. Characterization and Properties of Water-Blown Rigid Polyurethane Foams Reinforced with Silane-Modified Nanosepiolites Functionalized with Graphite. 2022-01-05.
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Method

The Architect's Molecule: N,N-Bis(2-hydroxypropyl)aniline as a Cornerstone for Advanced Block Copolymer Synthesis in Drug Delivery

Introduction: Beyond Linear Polymers - The Dawn of Functional Architectures In the landscape of advanced drug delivery, the monolithic, one-size-fits-all polymer is a relic. The contemporary challenge lies in engineering...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Linear Polymers - The Dawn of Functional Architectures

In the landscape of advanced drug delivery, the monolithic, one-size-fits-all polymer is a relic. The contemporary challenge lies in engineering macromolecules with precision-built architectures that can intelligently interact with biological systems. This has led to the ascendancy of block copolymers, materials composed of distinct polymer chains chemically tethered together. Their unique ability to self-assemble into diverse nanostructures, such as micelles and vesicles, makes them exceptional candidates for encapsulating and delivering therapeutic agents.[1] This guide delves into the pivotal role of a versatile building block, N,N-Bis(2-hydroxypropyl)aniline (BHPA) , in the synthesis of bespoke block copolymers for researchers, scientists, and drug development professionals. We will explore how the unique bifunctionality of BHPA can be harnessed to initiate controlled radical polymerizations, leading to the creation of sophisticated amphiphilic block copolymers with significant potential in pharmaceutical applications.[2]

The Strategic Advantage of N,N-Bis(2-hydroxypropyl)aniline (BHPA)

N,N-Bis(2-hydroxypropyl)aniline is a commercially available aromatic amine distinguished by its two secondary hydroxyl groups.[3][4] While traditionally used as a chain extender in polyurethane chemistry, its true potential for advanced polymer synthesis lies in these twin hydroxyl functionalities.[5] These groups serve as strategic handles for chemical modification, allowing for the transformation of the BHPA molecule into a difunctional initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).

The significance of a difunctional initiator is profound. It enables the simultaneous growth of two polymer chains from a central core, providing a direct route to ABA-type triblock copolymers.[6] This architecture is particularly advantageous for creating amphiphilic structures, where 'A' represents hydrophilic blocks and 'B' represents a hydrophobic block, or vice versa. Such structures are the bedrock of self-assembling drug delivery systems.[7]

Part 1: From Precursor to Architect - Synthesizing a BHPA-Based ATRP Initiator

The journey from BHPA to a block copolymer begins with its conversion into a molecule capable of initiating a controlled polymerization. Atom Transfer Radical Polymerization (ATRP) is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[8] The lynchpin of an ATRP system is the initiator, typically an alkyl halide.[9]

The two hydroxyl groups on BHPA provide perfect sites for esterification with an appropriate acyl halide, such as 2-bromoisobutyryl bromide , to create a difunctional ATRP initiator.[10] This reaction transforms the inert diol into a molecule primed to orchestrate polymer chain growth.

Mechanism of Initiator Synthesis

The synthesis of the BHPA-based difunctional ATRP initiator is a straightforward esterification reaction. The lone pair of electrons on the oxygen atom of each hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromoisobutyryl bromide. A base, such as triethylamine or pyridine, is typically used to scavenge the HBr byproduct, driving the reaction to completion.

BHPA N,N-Bis(2-hydroxypropyl)aniline (BHPA) reaction_node + BHPA->reaction_node Bromide 2-Bromoisobutyryl Bromide Bromide->reaction_node Base Base (e.g., Triethylamine) Base->reaction_node Initiator BHPA-based Difunctional ATRP Initiator Byproduct Triethylammonium Bromide reaction_node->Initiator Esterification reaction_node->Byproduct

Caption: Synthesis of the BHPA-based difunctional ATRP initiator.

Experimental Protocol: Synthesis of BHPA-bis(2-bromoisobutyrate) Initiator

Materials:

ReagentCAS NumberSupplierNotes
N,N-Bis(2-hydroxypropyl)aniline (BHPA)3077-13-2TCI America, etc.Purity > 98%
2-Bromoisobutyryl bromide20769-85-1Sigma-Aldrich, etc.Handle in a fume hood
Triethylamine (TEA)121-44-8Sigma-Aldrich, etc.Distill over CaH2 before use
Dichloromethane (DCM), anhydrous75-09-2Sigma-Aldrich, etc.Store over molecular sieves
Magnesium Sulfate (MgSO4), anhydrous7487-88-9Fisher Scientific, etc.For drying

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N,N-Bis(2-hydroxypropyl)aniline (1 eq.) and triethylamine (2.5 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Bromide: Slowly add 2-bromoisobutyryl bromide (2.2 eq.), dissolved in anhydrous DCM, to the stirred solution dropwise over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure BHPA-bis(2-bromoisobutyrate) initiator.

  • Characterization: Confirm the structure and purity of the initiator using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: The Polymerization Engine - ATRP Synthesis of Amphiphilic Block Copolymers

With the difunctional initiator in hand, the next stage is the controlled growth of polymer chains. ATRP is a robust method for polymerizing a wide range of monomers, including acrylates, methacrylates, and styrene.[8] The core of the ATRP process is a reversible deactivation of the growing radical chains by a transition metal complex (typically copper-based), which maintains a low concentration of active radicals, thereby minimizing termination reactions.[11]

Mechanism of ATRP for Block Copolymer Synthesis

The BHPA-based difunctional initiator allows for the synthesis of an ABA triblock copolymer in a two-step process. First, the initiator is used to polymerize a hydrophobic monomer to create a central 'B' block with active halogen end groups. This resulting polymer is a macroinitiator. In the second step, a hydrophilic monomer is added, and polymerization continues from both ends of the macroinitiator to form the hydrophilic 'A' blocks.

cluster_0 Step 1: Synthesis of Hydrophobic Macroinitiator cluster_1 Step 2: Synthesis of Amphiphilic Triblock Copolymer Initiator BHPA-Initiator Polymerization1 ATRP Initiator->Polymerization1 MonomerB Hydrophobic Monomer (B) MonomerB->Polymerization1 Catalyst Cu(I)/Ligand Catalyst->Polymerization1 Macroinitiator Br-(B)n-Initiator-(B)n-Br (Macroinitiator) Macroinitiator_ref Macroinitiator Polymerization1->Macroinitiator Polymerization2 ATRP Macroinitiator_ref->Polymerization2 MonomerA Hydrophilic Monomer (A) MonomerA->Polymerization2 Catalyst_ref Cu(I)/Ligand Catalyst_ref->Polymerization2 Triblock (A)m-(B)n-Initiator-(B)n-(A)m (Amphiphilic Triblock Copolymer) Polymerization2->Triblock

Caption: Two-step ATRP synthesis of an ABA triblock copolymer.

Experimental Protocol: ATRP Synthesis of a Poly(styrene)-b-poly(N,N-dimethylaminoethyl methacrylate)-b-poly(styrene) Triblock Copolymer

This protocol describes the synthesis of a pH-responsive amphiphilic block copolymer, where the central block is hydrophobic polystyrene and the outer blocks are hydrophilic and pH-sensitive poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA).

Materials:

ReagentCAS NumberSupplierNotes
BHPA-bis(2-bromoisobutyrate) initiatorN/ASynthesized as above
Styrene100-42-5Sigma-Aldrich, etc.Pass through a column of basic alumina to remove inhibitor
N,N-Dimethylaminoethyl methacrylate (DMAEMA)2867-47-2Sigma-Aldrich, etc.Pass through a column of basic alumina to remove inhibitor
Copper(I) bromide (CuBr)7787-70-4Sigma-Aldrich, etc.Purify by stirring in acetic acid, washing with ethanol, and drying
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)3030-47-5Sigma-Aldrich, etc.Use as received
Anisole, anhydrous100-66-3Sigma-Aldrich, etc.Store over molecular sieves
Methanol67-56-1Fisher ScientificFor precipitation

Procedure:

Step 1: Synthesis of Polystyrene Macroinitiator

  • Reaction Setup: To a Schlenk flask, add CuBr (1 eq.) and the BHPA-bis(2-bromoisobutyrate) initiator (1 eq.). Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with nitrogen.

  • Addition of Reagents: Under a nitrogen atmosphere, add anisole, styrene (e.g., 100 eq.), and PMDETA (1 eq.) via degassed syringes.

  • Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir. Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR and the molecular weight and polydispersity by Gel Permeation Chromatography (GPC).

  • Termination: Once the desired molecular weight is reached, cool the reaction to room temperature and expose it to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the polymer solution into cold methanol, filter, and dry the polystyrene macroinitiator under vacuum.

Step 2: Synthesis of the Triblock Copolymer

  • Reaction Setup: In a Schlenk flask, dissolve the polystyrene macroinitiator (1 eq.) in a suitable solvent (e.g., anisole). Add CuBr (1 eq.). Seal and deoxygenate as in Step 1.

  • Addition of Reagents: Add DMAEMA (e.g., 2 x 50 eq. per initiating site) and PMDETA (1 eq.) via degassed syringes.

  • Polymerization: Immerse the flask in a preheated oil bath at 70 °C. Causality: A lower temperature is often used for methacrylate polymerization to maintain control. Monitor the reaction as before.

  • Termination and Isolation: Follow the same procedure as in Step 1 to terminate the reaction, remove the catalyst, and isolate the final triblock copolymer.

Characterization:

The final block copolymer should be characterized by:

  • ¹H NMR: To confirm the composition of the different blocks.

  • GPC: To determine the molecular weight and polydispersity index (PDI). A clear shift in the GPC trace from the macroinitiator to the final block copolymer, with a low PDI (typically < 1.3), indicates successful chain extension.

Part 3: Application in Drug Delivery - Self-Assembly and Encapsulation

The synthesized amphiphilic triblock copolymers can self-assemble in aqueous media to form core-shell nanostructures, such as micelles.[12] The hydrophobic polystyrene core serves as a reservoir for poorly water-soluble drugs, while the hydrophilic PDMAEMA shell provides stability in aqueous environments and can be tuned by pH.

Principle of Micellar Drug Encapsulation

When the block copolymer is dispersed in water above its critical micelle concentration (CMC), the hydrophobic polystyrene chains collapse to form the core of the micelle, minimizing their contact with water. The hydrophilic PDMAEMA chains form the outer corona, interacting favorably with the aqueous environment. Hydrophobic drugs can be loaded into the core of these micelles, effectively solubilizing them in water.

Caption: Schematic of a drug-loaded polymeric micelle.

Protocol: Drug Loading and Characterization of Micelles

Procedure:

  • Micelle Formation and Drug Loading:

    • Dissolve the amphiphilic block copolymer and a hydrophobic drug (e.g., paclitaxel) in a common organic solvent (e.g., THF).

    • Add deionized water dropwise to the solution under stirring to induce micelle formation and drug encapsulation.

    • Dialyze the solution against deionized water for 24 hours to remove the organic solvent.

  • Characterization of Drug-Loaded Micelles:

    • Dynamic Light Scattering (DLS): To determine the size and size distribution of the micelles.

    • Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.

    • UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.

The pH-responsive nature of the PDMAEMA block can be exploited for triggered drug release. At physiological pH (~7.4), the tertiary amine groups are largely deprotonated and less hydrophilic, leading to stable micelles. In the acidic environment of a tumor or endosome (pH 5-6), the amine groups become protonated, increasing the hydrophilicity of the corona, which can lead to micelle destabilization and drug release.

Conclusion

N,N-Bis(2-hydroxypropyl)aniline is more than just a simple chemical; it is a versatile architectural element for the polymer chemist. Its inherent bifunctionality, when unlocked through straightforward chemical modification, provides an elegant and efficient pathway to well-defined ABA triblock copolymers via Atom Transfer Radical Polymerization. The resulting amphiphilic macromolecules are not merely polymers, but sophisticated nanomachines capable of self-assembly and intelligent response to environmental cues. For researchers in drug development, mastering the synthesis of such materials opens a new frontier of possibilities for creating safer and more effective therapeutic delivery systems. The protocols and principles outlined in this guide serve as a foundational roadmap for harnessing the power of BHPA in the design of next-generation block copolymers.

References

  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188. [Link]

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]

  • Cabral, H., Miyata, K., Osada, K., & Kataoka, K. (2018). Block Copolymer Micelles in Nanomedicine Applications. Chemical Reviews, 118(14), 6844-6892. [Link]

  • Riess, G. (2003). Micellization of block copolymers. Progress in Polymer Science, 28(7), 1107-1170. [Link]

  • Gaynor, S. G., & Matyjaszewski, K. (1997). Step-Growth Polymers as Macroinitiators for “Living” Radical Polymerization: Synthesis of ABA Block Copolymers. Macromolecules, 30(14), 4241-4243. [Link]

  • Kwon, G. S., & Kataoka, K. (1995). Block copolymer micelles as long-circulating drug vehicles. Advanced Drug Delivery Reviews, 16(2-3), 295-309. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2024). N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. Retrieved from [Link]

  • Google Patents. (n.d.). CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender.
  • Matyjaszewski Polymer Group. (n.d.). Initiators. Retrieved from [Link]

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Application

Application Notes and Protocols: N,N-Bis(2-hydroxypropyl)aniline in Thermoset Polymer Synthesis

Introduction N,N-Bis(2-hydroxypropyl)aniline (BHPA), also known as 1,1'-(phenylimino)di-2-propanol, is a versatile aromatic diol that has garnered significant attention in the field of polymer chemistry.[1][2][3] Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Bis(2-hydroxypropyl)aniline (BHPA), also known as 1,1'-(phenylimino)di-2-propanol, is a versatile aromatic diol that has garnered significant attention in the field of polymer chemistry.[1][2][3] Its unique molecular structure, featuring a rigid aniline core flanked by two reactive secondary hydroxyl groups, makes it an invaluable building block in the synthesis of high-performance thermoset polymers.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of BHPA in creating robust thermoset materials, with a primary focus on polyurethanes and epoxy resins.

The bifunctional nature of BHPA allows it to act as a chain extender or a crosslinking agent, significantly enhancing the mechanical and thermal properties of the resulting polymers.[4][5] The presence of the aromatic ring contributes to increased stiffness, thermal stability, and improved tensile strength, while the hydroxyl groups provide reactive sites for polymerization.[5][6] This guide will delve into the mechanistic principles, provide detailed experimental protocols, and present characterization data to illustrate the impact of BHPA on the final polymer properties.

Chemical and Physical Properties of N,N-Bis(2-hydroxypropyl)aniline
PropertyValue
CAS Number 3077-13-2
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[1][2][3]
Boiling Point 184-185 °C @ 10 Torr[1]
Density 1.0694 g/cm³ @ 23 °C[1]
Refractive Index 1.5510 - 1.5550[1]

Section 1: Role of BHPA in Polyurethane Synthesis

In polyurethane (PU) chemistry, BHPA serves as an effective chain extender.[1][4] Chain extenders are low-molecular-weight diols or diamines that react with isocyanate-terminated prepolymers to form the "hard segments" of the polyurethane elastomer. These hard segments, characterized by their high density of urethane linkages, are responsible for the material's strength, hardness, and thermal stability.

The incorporation of BHPA into the polyurethane backbone introduces rigidity due to its aromatic nature, leading to enhanced mechanical properties such as increased tensile strength and modulus.[4][5] The lone pair of electrons on the tertiary amine in the BHPA structure can also contribute to improved mechanical, processing, and bonding characteristics of the polyurethane.[6]

Mechanistic Rationale

The synthesis of polyurethanes is fundamentally based on the addition reaction between an isocyanate group (-NCO) and a hydroxyl group (-OH). When BHPA is introduced as a chain extender, its two hydroxyl groups react with the isocyanate groups of a prepolymer, thereby extending the polymer chain. The aromatic ring of BHPA imparts steric hindrance and rigidity to the polymer backbone, which in turn influences the microphase separation between the hard and soft segments of the polyurethane, a key factor in determining its elastomeric properties.

Experimental Protocol: Synthesis of a BHPA-Based Polyurethane Elastomer

This protocol outlines the synthesis of a polyurethane elastomer using a two-step prepolymer method with BHPA as the chain extender.

Materials:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn ~2000 g/mol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • N,N-Bis(2-hydroxypropyl)aniline (BHPA)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add a calculated amount of PTMEG.

    • Heat the flask to 80°C under a nitrogen atmosphere with constant stirring to remove any residual moisture.

    • Cool the flask to 60°C and add molten MDI in a 2:1 molar ratio with respect to PTMEG.

    • Add a catalytic amount of DBTDL (e.g., 0.01 wt% of the total reactants).

    • Allow the reaction to proceed at 80°C for 2 hours with continuous stirring to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Dissolve the required amount of BHPA (to achieve a final NCO:OH ratio of approximately 1.02:1) in dry DMF.

    • Slowly add the BHPA solution to the prepolymer with vigorous stirring.

    • Continue stirring for 5-10 minutes until the mixture becomes highly viscous.

  • Casting and Curing:

    • Pour the viscous mixture into a preheated mold treated with a release agent.

    • Cure the cast polymer in an oven at 100°C for 24 hours.

    • Post-cure the demolded elastomer at room temperature for 7 days before characterization.

Expected Outcomes and Characterization

The resulting polyurethane elastomer is expected to exhibit improved mechanical strength and thermal stability compared to a similar formulation using an aliphatic diol as a chain extender.

PropertyExpected Result with BHPA
Tensile Strength Increased
Elongation at Break Maintained or slightly decreased
Hardness (Shore A) Increased
Glass Transition Temp. (Tg) Increased

Characterization Techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane linkages (disappearance of NCO peak at ~2270 cm⁻¹, appearance of N-H and C=O peaks).

  • Tensile Testing (ASTM D412): To evaluate mechanical properties.

  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature and storage modulus.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.[7]

Visualization: Polyurethane Synthesis Workflow

Polyurethane_Synthesis cluster_prepolymer Prepolymer Synthesis cluster_chain_extension Chain Extension PTMEG PTMEG (Polyol) Prepolymer NCO-Terminated Prepolymer PTMEG->Prepolymer Reaction @ 80°C + DBTDL Catalyst MDI MDI (Diisocyanate) MDI->Prepolymer PU_Elastomer Polyurethane Elastomer Prepolymer->PU_Elastomer Reaction in DMF BHPA BHPA (Chain Extender) BHPA->PU_Elastomer Curing Cured Elastomer PU_Elastomer->Curing Casting & Curing @ 100°C

Caption: Workflow for BHPA-based polyurethane synthesis.

Section 2: BHPA as a Curing Agent in Epoxy Resins

BHPA can also function as a curing agent or co-curing agent for epoxy resins.[1][6][8] The hydroxyl groups of BHPA can react with the epoxide rings, leading to the formation of a crosslinked network. The tertiary amine in the BHPA structure can also act as a catalyst for the epoxy homopolymerization reaction, accelerating the curing process.

The incorporation of BHPA into epoxy formulations can enhance the thermal and mechanical properties of the cured resin. The aromatic structure of BHPA contributes to a higher glass transition temperature (Tg) and improved chemical resistance.

Curing Mechanism

The curing of epoxy resins with BHPA involves two primary reactions:

  • Addition Reaction: The hydroxyl groups of BHPA react with the epoxy groups, opening the ring and forming an ether linkage. This reaction propagates the polymer network.

  • Catalytic Homopolymerization: The tertiary amine of BHPA can catalyze the anionic polymerization of the epoxy groups, leading to further crosslinking.

Experimental Protocol: Curing of a DGEBA Epoxy Resin with BHPA

This protocol describes the curing of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin using BHPA.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., Epon 828)

  • N,N-Bis(2-hydroxypropyl)aniline (BHPA)

  • Acetone (for viscosity reduction, if necessary)

Procedure:

  • Formulation:

    • Calculate the stoichiometric amount of BHPA required to cure the DGEBA resin. The stoichiometry is based on the epoxide equivalent weight (EEW) of the resin and the active hydrogen equivalent weight of BHPA.

    • For BHPA, with two reactive hydroxyl groups, the active hydrogen equivalent weight is its molecular weight divided by two.

  • Mixing:

    • Preheat the DGEBA resin to approximately 60°C to reduce its viscosity.

    • Add the calculated amount of BHPA to the warm resin.

    • Mix thoroughly for 5-10 minutes until a homogeneous mixture is obtained. If needed, a small amount of acetone can be added to aid mixing, which should be evaporated before curing.

  • Curing:

    • Pour the mixture into a suitable mold.

    • Cure the resin in a stepwise manner: 2 hours at 120°C followed by 2 hours at 150°C. This staged curing helps to ensure a complete and uniform crosslinking reaction.

Expected Properties of the Cured Epoxy Thermoset

The BHPA-cured epoxy resin is anticipated to have a high glass transition temperature and good mechanical properties.

PropertyExpected Result
Glass Transition Temp. (Tg) > 150 °C
Flexural Strength High
Chemical Resistance Excellent

Characterization Techniques:

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and monitor the curing process.

  • Dynamic Mechanical Analysis (DMA): To measure the storage modulus and tan delta as a function of temperature.

  • Flexural Testing (ASTM D790): To evaluate the flexural strength and modulus.

Visualization: Epoxy Curing Logical Relationship

Epoxy_Curing cluster_properties Resulting Properties Reactants DGEBA Epoxy Resin N,N-Bis(2-hydroxypropyl)aniline (BHPA) Process Process Reactants->Process Product Crosslinked Epoxy Thermoset Process->Product Prop1 High Tg Product->Prop1 Prop2 Enhanced Mechanical Strength Product->Prop2 Prop3 Good Chemical Resistance Product->Prop3

Caption: Logical flow of BHPA in epoxy resin curing.

Section 3: Applications in Other Thermoset Systems

Beyond polyurethanes and epoxies, BHPA shows potential in other thermoset systems. For instance, it can be incorporated into unsaturated polyester resins. In these systems, the hydroxyl groups of BHPA can participate in the esterification reaction during the synthesis of the polyester backbone. The resulting unsaturated polyester can then be crosslinked with a vinyl monomer like styrene to form a rigid thermoset. The inclusion of the BHPA moiety can enhance the thermal and mechanical performance of the final cured product.

Conclusion

N,N-Bis(2-hydroxypropyl)aniline is a highly effective and versatile component in the formulation of thermoset polymers. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical strength. As a chain extender in polyurethanes, it contributes to the formation of robust hard segments, leading to improved elastomer performance. In epoxy systems, it acts as an efficient curing agent, resulting in highly crosslinked networks with high glass transition temperatures. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the potential of BHPA in developing advanced thermoset materials for a wide range of applications, from high-performance coatings and adhesives to durable composite matrices.[1][4][8] Future research could focus on optimizing synthesis processes and exploring novel applications in emerging fields such as nanotechnology and advanced materials science.[1]

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025).
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender. Google Patents. (2010).
  • Cas 3077-13-2,N,N-BIS(2-HYDROXYPROPYL)ANILINE. lookchem.
  • The Evolving Role of N,N-Bis(2-hydroxypropyl)-p-toluidine in Advanced Polymer Formulations. Benchchem. (2025).
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). CymitQuimica.
  • N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2. Kerton Chemical.
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) 85.0+%, TCI America 25 g. Fisher Scientific.
  • N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2. TCI AMERICA.
  • Characterization of flammability properties of some thermoplastic and thermoset resins. NASA Technical Reports Server (NTRS).

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Method

Application Notes &amp; Protocols for Kinetic Studies of N,N-Bis(2-hydroxypropyl)aniline in Polymerization Reactions

Abstract N,N-Bis(2-hydroxypropyl)aniline (BHPA), a versatile aromatic diol, plays a critical role as a chain extender and curing agent in the synthesis of high-performance polymers such as polyurethanes and epoxy resins....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Bis(2-hydroxypropyl)aniline (BHPA), a versatile aromatic diol, plays a critical role as a chain extender and curing agent in the synthesis of high-performance polymers such as polyurethanes and epoxy resins.[1][2] Its unique structure, featuring a rigid phenyl ring, two reactive secondary hydroxyl groups, and a tertiary amine, imparts significant improvements in the mechanical and thermal properties of the final polymer.[3][4] Understanding the reaction kinetics of BHPA is paramount for controlling the polymerization process, optimizing material properties, and ensuring process scalability. This guide provides a comprehensive overview of the principles and detailed protocols for conducting kinetic studies of BHPA in polymerization reactions, with a primary focus on polyurethane systems.

Introduction: The Role and Significance of BHPA in Polymer Chemistry

N,N-Bis(2-hydroxypropyl)aniline (CAS 3077-13-2) is an organic compound synthesized from the reaction of aniline and propylene oxide.[1][5] In polymer science, it is most frequently employed in polyurethane (PU) and epoxy formulations.

  • In Polyurethanes: BHPA functions as a chain extender.[2][3] During PU synthesis, isocyanate prepolymers react with low molecular weight diols or diamines to form "hard segments." The incorporation of BHPA's aromatic structure into these segments enhances the rigidity, tensile strength, elasticity, and thermal stability of the resulting polyurethane elastomer.[2][4] The tertiary amine in its structure can also exhibit a catalytic effect on the urethane formation reaction, influencing the overall reaction rate.[3]

  • In Epoxy Resins: BHPA can act as a curing agent or catalyst.[1][3] Its hydroxyl groups react with the epoxide rings, initiating polymerization and leading to a crosslinked network. This process improves adhesion strength and durability in coatings, adhesives, and sealants.[1][2]

The kinetics of these reactions—specifically the rate at which BHPA's hydroxyl groups react with isocyanates or epoxides—directly dictates the pot life, curing time, and final morphology of the polymer. A thorough kinetic investigation is therefore not merely an academic exercise but a critical step in material design and process optimization.

Foundational Principles of Polymerization Kinetics

Polymerization kinetics is the study of the rates and mechanisms of polymer-forming reactions.[6] For a typical polyurethane system involving BHPA, the primary reaction is the step-growth polymerization between the hydroxyl groups (-OH) of the polyol and BHPA, and the isocyanate groups (-NCO) of a diisocyanate.

The overall reaction rate can be influenced by several factors:

  • Reactant Concentration: Higher concentrations of -OH and -NCO groups generally lead to faster reaction rates.

  • Temperature: Reaction rates increase with temperature, as described by the Arrhenius equation.

  • Catalysts: Catalysts can dramatically accelerate the reaction and may influence the balance between primary and side reactions.[7]

  • Reactant Structure: The steric hindrance and electronic effects of the reactants, such as the bulky aromatic structure of BHPA, can affect reactivity.

  • Diffusion Limitation: As polymerization proceeds, the viscosity of the system increases dramatically. At high conversions, the reaction rate may become limited by the diffusion of reactive species rather than by the intrinsic chemical kinetics.[8][9]

A simplified kinetic model for the non-catalyzed reaction between an alcohol and an isocyanate can often be described by a second-order rate law: Rate = k[NCO][OH] Where k is the rate constant. The goal of the kinetic study is to determine this rate constant and the activation energy (Ea) of the reaction.

Logical Workflow for Kinetic Investigation

A systematic approach is essential for a successful kinetic study. The following workflow outlines the key stages, from experimental design to data analysis.

G cluster_0 Phase 1: Preparation & Design cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis & Modeling A Define System: Select Diisocyanate, Polyol, BHPA concentration, Catalyst B Select Analytical Method: FTIR, DSC, or Rheology A->B C Design Experiments: Isothermal & Non-isothermal runs, Temperature range, Sampling times B->C D Prepare Reagents & Calibrate Instrument C->D E Execute Polymerization Runs (e.g., in FTIR cell or DSC pan) D->E F Collect Real-Time Data: Absorbance, Heat Flow, or Viscosity vs. Time E->F G Calculate Conversion (α) vs. Time F->G H Determine Rate Constant (k) using appropriate kinetic model G->H I Calculate Activation Energy (Ea) (e.g., using Arrhenius plot) H->I J Validate Model & Report Parameters I->J

Caption: General workflow for a kinetic study of BHPA in polymerization.

Experimental Protocols: Methods for Monitoring Reaction Kinetics

Several techniques can be employed to monitor the progress of polymerization. The choice depends on the specific reaction system, available equipment, and desired information.

Method 1: In-situ Fourier Transform Infrared (FTIR) Spectroscopy

Principle: This is one of the most powerful and common methods. It monitors the change in concentration of functional groups over time.[10][11] For polyurethane synthesis, the reaction is followed by observing the decrease in the characteristic absorbance peak of the isocyanate group (-NCO) at approximately 2270 cm⁻¹.

Protocol: Isothermal Kinetic Study using FTIR-ATR

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a heated Attenuated Total Reflectance (ATR) accessory.

    • Set the desired isothermal reaction temperature (e.g., 60°C, 70°C, 80°C). Allow the ATR crystal to equilibrate for at least 15 minutes.

    • Set up the software for time-resolved data acquisition (e.g., one spectrum every 30 seconds for 2 hours).

  • Reagent Preparation (Stoichiometric Example):

    • Accurately weigh the diisocyanate (e.g., MDI) and the hydroxyl-containing components (a polyol and BHPA) into separate, dry, pre-heated vials. The molar ratio of NCO to OH should be 1:1.

    • Pre-heat the reactants to the target reaction temperature to ensure thermal equilibrium and initiate the reaction as soon as they are mixed.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, heated ATR crystal.

    • Thoroughly and quickly mix the pre-heated diisocyanate and hydroxyl components.

    • Immediately place a small drop of the reacting mixture onto the ATR crystal, ensuring full coverage.

    • Start the time-resolved spectral acquisition immediately.

  • Data Analysis:

    • For each spectrum, measure the peak area or height of the -NCO peak (~2270 cm⁻¹) and an internal reference peak that does not change during the reaction (e.g., an aromatic C-H stretch).

    • Calculate the conversion of isocyanate, α(t), using the following equation: α(t) = 1 - (A_NCO(t) / A_ref(t)) / (A_NCO(0) / A_ref(0)) where A_NCO(t) is the area of the isocyanate peak at time t, and A_ref(t) is the area of the reference peak.

    • Plot α vs. time. From this data, the rate constant k can be determined by fitting the data to an appropriate rate law (e.g., second-order).

    • Repeat the experiment at several different temperatures to determine the activation energy via an Arrhenius plot (ln(k) vs. 1/T).

Method 2: Differential Scanning Calorimetry (DSC)

Principle: DSC measures the heat flow associated with the exothermic polymerization reaction.[12][13] The total heat evolved is proportional to the total conversion, and the rate of heat evolution is proportional to the reaction rate. This method is excellent for both isothermal and non-isothermal (dynamic scan) studies.[14][15]

Protocol: Non-Isothermal Kinetic Study using DSC

  • Sample Preparation:

    • Accurately weigh the diisocyanate and hydroxyl components (polyol + BHPA) into a vial.

    • Cool the components (e.g., in an ice bath) to prevent premature reaction. Mix them thoroughly but quickly.

    • Immediately weigh 5-10 mg of the mixture into a hermetically sealed aluminum DSC pan. Prepare several identical samples.

  • Instrument Setup & Data Acquisition:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Perform dynamic scans at several different heating rates (β), for example, 5, 10, 15, and 20 °C/min, over a temperature range that covers the entire reaction (e.g., 25°C to 250°C).

  • Data Analysis (Model-Free Kinetics):

    • For each thermogram, integrate the area under the exothermic peak to determine the total heat of reaction, ΔH_total.

    • The conversion, α, at any temperature T is the partial heat of reaction (ΔH_T) divided by ΔH_total.

    • Use model-free isoconversional methods like the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) method to determine the activation energy (Ea) as a function of conversion.[14][16] The Kissinger method can also be used to obtain a single value for Ea from the peak exotherm temperatures (Tp) at different heating rates.[14]

G start Mix Reactants (Diisocyanate + Polyol + BHPA) dsc Run DSC at multiple heating rates (β) (e.g., 5, 10, 15 °C/min) start->dsc data Obtain Heat Flow vs. Temperature curves dsc->data integrate Integrate exotherm peaks to get ΔH_total data->integrate kissinger Kissinger Method: Plot ln(β/Tp²) vs. 1/Tp data->kissinger fwo FWO Method: Plot ln(β) vs. 1/Tα for various α data->fwo ea_kissinger Calculate single Ea kissinger->ea_kissinger ea_fwo Calculate Ea as a function of conversion (α) fwo->ea_fwo

Caption: Workflow for non-isothermal DSC kinetic analysis.

Data Presentation and Interpretation

Organizing kinetic data into clear tables is crucial for comparison and analysis.

Table 1: Example Isothermal FTIR Kinetic Data for a PU System with BHPA at 70°C

Time (min) -NCO Peak Area (Normalized) Conversion (α) ln[(1-α)/1] (for 2nd Order Plot)
0 1.000 0.000 0.000
5 0.752 0.248 -1.402
10 0.581 0.419 -0.870
20 0.368 0.632 -0.459
30 0.255 0.745 -0.294
60 0.109 0.891 -0.115

Note: Data is illustrative.

Table 2: Example Non-Isothermal DSC Kinetic Parameters

Method Heating Rate (β, °C/min) Peak Temp (Tp, K) Activation Energy (Ea, kJ/mol)
Kissinger 5 405.2 58.5 (Overall)
10 414.8
15 421.5
20 426.9
FWO (α=0.2) N/A N/A 55.2
FWO (α=0.5) N/A N/A 58.9
FWO (α=0.8) N/A N/A 65.1 (suggests diffusion control)

Note: Data is illustrative. An increasing Ea with conversion can indicate a change in reaction mechanism or the onset of diffusion limitations.[14]

Trustworthiness and Self-Validation

To ensure the trustworthiness of kinetic data, protocols must include self-validation steps:

  • Consistency: The kinetic parameters (k, Ea) obtained from different methods (e.g., FTIR and DSC) should be in reasonable agreement.

  • Model Fitting: When plotting the data (e.g., for a second-order reaction), the coefficient of determination (R²) should be close to 1, indicating a good fit of the model to the experimental data.

  • Reproducibility: Repeat key experiments to ensure results are reproducible. Standard deviations should be reported.

  • Stoichiometry Check: Perform a final analysis (e.g., via titration or FTIR) on the fully cured polymer to ensure no unreacted functional groups remain, confirming the initial stoichiometry was correct.

Conclusion

The kinetic study of N,N-Bis(2-hydroxypropyl)aniline in polymerization reactions is essential for the rational design of advanced materials. By employing techniques like FTIR and DSC, researchers can elucidate reaction mechanisms, determine key kinetic parameters, and understand the influence of process variables. The protocols and principles outlined in this guide provide a robust framework for obtaining accurate and reliable kinetic data, enabling the tailored synthesis of polymers with optimized properties for a wide range of applications, from high-performance elastomers to durable coatings and adhesives.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Vertex AI Search Result.
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
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  • The Evolving Role of N,N-Bis(2-hydroxypropyl)
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). CymitQuimica.
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. (2021). RSC Publishing.
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). TCI Chemicals.
  • Study of aniline polymerization reactions through the particle size formation in acidic and neutral medium. (2025). ResearchGate.
  • A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. (2018).
  • Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. (2025). Preprints.org.
  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
  • Kinetic and Thermal Study of Ethylene and Propylene Homo Polymerization Catalyzed by ansa-Zirconocene Activated with Alkylaluminum/Bor
  • SYNTHESIS AND IN VITRO CHARACTERIZATION OF HYDROXYPROPYL METHYLCELLULOSE- GRAFT-POLY(ACRYLIC ACID/2-ACRYLAMIDO-2-METHYL-1-PROPAN. [Source Not Available].

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Application

Application Notes and Protocols: N,N-Bis(2-hydroxypropyl)aniline as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract: This technical guide provides a comprehensive overview of N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2), a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2), a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We present detailed protocols for its synthesis, purification, and analytical characterization, grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic workflows.

Introduction: The Strategic Importance of N,N-Bis(2-hydroxypropyl)aniline in Drug Development

N,N-Bis(2-hydroxypropyl)aniline, also known as 1,1'-(phenylimino)di-2-propanol, is a bifunctional organic compound featuring a tertiary amine and two secondary hydroxyl groups.[1] This unique structural arrangement makes it an invaluable precursor in the synthesis of complex pharmaceutical molecules. Its diol functionality allows for the introduction of ether or ester linkages, while the aniline core provides a scaffold for further molecular elaboration.

Notably, this intermediate plays a crucial role in the synthesis of certain antiarrhythmic drugs, such as propafenone.[2][3] The hydroxypropyl side chains can be further functionalized to introduce desired pharmacophoric features, highlighting the compound's strategic importance in medicinal chemistry and process development. Beyond pharmaceuticals, it also finds extensive application in polymer chemistry as a chain extender and crosslinking agent for polyurethanes and epoxy resins, enhancing their mechanical properties.[1][4]

Synthesis of N,N-Bis(2-hydroxypropyl)aniline: A Detailed Protocol

The synthesis of N,N-Bis(2-hydroxypropyl)aniline is typically achieved through the nucleophilic addition of aniline to propylene oxide. This reaction is an epoxide ring-opening reaction, which can be catalyzed by acids or bases. For pharmaceutical applications requiring high purity, a well-controlled process is paramount. The following protocol is based on established methods and is designed for laboratory-scale synthesis.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the nitrogen atom of aniline on one of the carbon atoms of the propylene oxide ring. The choice of catalyst and reaction conditions can influence the regioselectivity of the ring-opening (i.e., attack at the more or less substituted carbon). In the presence of a catalyst, the reaction is significantly accelerated. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

Diagram 1: Synthesis Workflow

SynthesisWorkflow Reactants Aniline + Propylene Oxide Reaction Reaction Vessel (Heated, Stirred) Reactants->Reaction Catalyst Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (e.g., Vacuum Distillation) Workup->Purification Product N,N-Bis(2-hydroxypropyl)aniline Purification->Product

Caption: A generalized workflow for the synthesis and purification of N,N-Bis(2-hydroxypropyl)aniline.

Laboratory-Scale Synthesis Protocol

Materials and Equipment:

  • Aniline (freshly distilled)

  • Propylene oxide

  • Anhydrous solvent (e.g., toluene or solvent-free)

  • Catalyst (e.g., a Lewis acid like lithium bromide, or a basic catalyst like sodium hydroxide)[5]

  • Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle with temperature control

  • Inert atmosphere (nitrogen or argon)

  • Standard laboratory glassware for work-up and extraction

  • Rotary evaporator

  • Vacuum distillation apparatus

Safety Precautions:

  • Aniline: is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Propylene oxide: is a flammable liquid and a probable human carcinogen. It should be handled with extreme care in a fume hood, away from ignition sources.

  • The reaction can be exothermic. Ensure proper temperature control and be prepared for rapid cooling if necessary.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, add aniline. If using a solvent, add it at this stage.

  • Catalyst Addition: Introduce the catalyst to the reaction mixture.

  • Heating: Begin stirring and heat the mixture to the desired reaction temperature (typically between 80-160°C).[5]

  • Addition of Propylene Oxide: Slowly add propylene oxide to the reaction mixture via a dropping funnel over a period of 1-2 hours. Maintain a steady reaction temperature.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the set temperature for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a basic catalyst was used, neutralize the mixture with a dilute acid (e.g., 1 M HCl). If an acidic catalyst was used, neutralize with a dilute base (e.g., 1 M NaOH).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

Purification of N,N-Bis(2-hydroxypropyl)aniline

For pharmaceutical applications, high purity of the intermediate is essential to minimize the formation of impurities in the final API. The crude product obtained from the synthesis can be purified by vacuum distillation or column chromatography.

Vacuum Distillation Protocol

Equipment:

  • Short-path distillation apparatus

  • Vacuum pump with a pressure gauge

  • Heating mantle

  • Cold trap

Procedure:

  • Transfer the crude N,N-Bis(2-hydroxypropyl)aniline to the distillation flask.

  • Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Gradually apply vacuum to the system.

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at the appropriate temperature and pressure. N,N-Bis(2-hydroxypropyl)aniline has a boiling point of 184-185 °C at 10 Torr.[4]

  • Monitor the purity of the collected fractions by GC or HPLC.

Analytical Characterization and Quality Control

Robust analytical methods are crucial for confirming the identity and purity of the synthesized N,N-Bis(2-hydroxypropyl)aniline.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment and quantification of related substances.

Table 1: Suggested HPLC Method Parameters

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and a phosphate buffer (e.g., pH 3.0) gradient
Flow Rate 1.0 mL/min
Detection UV at 239 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Note: This is a starting point, and method optimization will be required.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities.

Table 2: Suggested GC-MS Method Parameters

ParameterSuggested Condition
Column A mid-polarity column (e.g., VF-1701ms or similar)
Carrier Gas Helium
Injector Temp. 250 °C
Oven Program Start at a suitable temperature (e.g., 120 °C) and ramp to a higher temperature.
Detector Mass Spectrometer (Scan mode for identification, SIM mode for quantification)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine protons of the hydroxypropyl groups, the methylene protons adjacent to the nitrogen, and the methyl protons.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule.

Application in Pharmaceutical Synthesis: The Case of Propafenone

N,N-Bis(2-hydroxypropyl)aniline serves as a key building block in the synthesis of the antiarrhythmic drug Propafenone. In a typical synthetic route, the hydroxyl groups of N,N-Bis(2-hydroxypropyl)aniline can be activated (e.g., by conversion to a leaving group) and then reacted with other synthetic intermediates to construct the final drug molecule.

Diagram 2: Role in API Synthesis

APISynthesis Intermediate N,N-Bis(2-hydroxypropyl)aniline Activation Functional Group Activation (e.g., Tosylation) Intermediate->Activation Coupling Coupling with Another Intermediate Activation->Coupling API API (e.g., Propafenone) Coupling->API

Caption: Conceptual pathway illustrating the use of N,N-Bis(2-hydroxypropyl)aniline in API synthesis.

Safety and Handling

Proper handling of N,N-Bis(2-hydroxypropyl)aniline and its precursors is critical.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

N,N-Bis(2-hydroxypropyl)aniline is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols and information provided in this guide are intended to enable researchers to safely and efficiently synthesize, purify, and characterize this important compound, thereby facilitating the development of new and improved pharmaceuticals. Adherence to good laboratory practices and safety precautions is essential when working with this and related chemical substances.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Available at: [Link]

  • Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender. (2008). CN101200432A. Google Patents.
  • Synthesis of Propafenone- An Antiarrhythmic Agent. (1997). Indian Journal of Pharmaceutical Sciences.
  • Synthesis of (2E)-Dehydropropafenone Hydrochloride. Rasayan Journal of Chemistry.
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • N,N-BIS(2-HYDROXYPROPYL)
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). CymitQuimica.
  • N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2. TCI AMERICA.
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. (2026). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Method

Application Note: High-Resolution Gas Chromatography Method for Purity Assessment of N,N-Bis(2-hydroxypropyl)aniline

Abstract This application note presents a robust and reliable gas chromatography (GC) method for the quantitative determination of N,N-Bis(2-hydroxypropyl)aniline purity. Due to the polar nature and high boiling point of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and reliable gas chromatography (GC) method for the quantitative determination of N,N-Bis(2-hydroxypropyl)aniline purity. Due to the polar nature and high boiling point of the analyte, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is employed to enhance volatility and improve chromatographic peak shape. The method is designed for researchers, scientists, and professionals in drug development and polymer chemistry who require accurate purity assessment of this critical polyurethane chain extender and chemical intermediate.[1] This protocol provides detailed procedures for sample preparation, derivatization, GC-FID analysis, and data interpretation, ensuring scientific integrity and validated performance.

Introduction

N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2) is a tertiary amine containing two secondary hydroxyl groups, making it a key building block in various industrial applications.[1] It is widely used as a chain extender in the synthesis of polyurethanes, imparting improved mechanical properties to the final polymer.[1] Additionally, it serves as a curing agent for adhesives and coatings.[1] The purity of N,N-Bis(2-hydroxypropyl)aniline is critical, as impurities can adversely affect polymerization reactions and the quality of the end-product.

The synthesis of N,N-Bis(2-hydroxypropyl)aniline typically involves the reaction of aniline with propylene oxide.[1] This process can lead to several potential impurities, including unreacted starting materials (aniline and propylene oxide) and the mono-substituted intermediate, N-(2-hydroxypropyl)aniline.

Direct GC analysis of polar, high-boiling point compounds like N,N-Bis(2-hydroxypropyl)aniline can be challenging, often resulting in poor peak shape, tailing, and low response due to interactions with the stationary phase and potential thermal degradation.[2][3] To overcome these challenges, this method employs a silylation derivatization step. Silylation replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, thereby increasing the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[4] This protocol is developed in accordance with the principles outlined in USP General Chapter <621> Chromatography and ICH Q2(R1) for analytical procedure validation.[1][5]

Experimental

Reagents and Materials
  • N,N-Bis(2-hydroxypropyl)aniline Reference Standard: (Purity ≥ 98%)

  • Aniline: (Purity ≥ 99.5%)

  • N-(2-hydroxypropyl)aniline: (Purity ≥ 98%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): Silylation Grade

  • Pyridine: Anhydrous, ≥ 99.8%

  • Methanol: HPLC Grade

  • Helium: Ultra-high purity (99.999%)

  • Hydrogen: High purity (99.995%)

  • Air: Zero Grade

Instrumentation

A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector was used. An autosampler is recommended for improved injection precision.

Chromatographic Conditions

The following table summarizes the optimized GC conditions for the analysis of the silylated N,N-Bis(2-hydroxypropyl)aniline.

Parameter Condition
GC Column Agilent J&W VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase)
Carrier Gas Helium at a constant flow of 1.5 mL/min
Oven Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°C, hold for 10 min
Injector Split mode, 50:1 split ratio
Injector Temperature 280°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (He) 25 mL/min
Injection Volume 1 µL

Rationale for Parameter Selection:

  • Column Choice: A mid-polarity VF-624ms column was chosen to provide good separation between the main component and potential impurities of varying polarities. Its inertness is beneficial for analyzing active compounds like amines.[6]

  • Temperature Program: The initial temperature of 100°C allows for the separation of volatile impurities, while the temperature ramp to 280°C ensures the timely elution of the higher-boiling derivatized analyte.

  • Detector: A Flame Ionization Detector (FID) is selected for its robustness, wide linear range, and excellent sensitivity to organic compounds.

Protocols

Standard and Sample Preparation

3.1.1. Standard Solution Preparation

  • Accurately weigh approximately 50 mg of N,N-Bis(2-hydroxypropyl)aniline reference standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This is the standard stock solution.

  • Pipette 1.0 mL of the standard stock solution into a 2 mL autosampler vial.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen at room temperature.

3.1.2. Impurity Stock Solution Preparation

  • Accurately weigh approximately 25 mg each of aniline and N-(2-hydroxypropyl)aniline into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

3.1.3. Sample Solution Preparation

  • Accurately weigh approximately 50 mg of the N,N-Bis(2-hydroxypropyl)aniline sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

  • Pipette 1.0 mL of the sample solution into a 2 mL autosampler vial.

  • Evaporate the methanol to dryness under a gentle stream of nitrogen at room temperature.

Derivatization Protocol
  • To each of the dried standard and sample vials, add 200 µL of anhydrous pyridine.

  • Add 300 µL of BSTFA with 1% TMCS to each vial.

  • Immediately cap the vials tightly and vortex for 30 seconds.

  • Heat the vials at 70°C for 30 minutes in a heating block or oven.

  • Allow the vials to cool to room temperature before placing them in the autosampler for GC analysis.

Causality Behind Experimental Choices:

  • The use of pyridine as a solvent aids in dissolving the analyte and acts as an acid scavenger, driving the silylation reaction to completion.

  • BSTFA is a potent silylating agent, and the addition of 1% TMCS as a catalyst ensures the efficient derivatization of the sterically hindered secondary hydroxyl groups.[4]

  • Heating at 70°C for 30 minutes provides the necessary energy to complete the derivatization reaction in a reasonable timeframe.

System Suitability and Data Analysis

System Suitability

Before sample analysis, perform five replicate injections of the derivatized standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH Q2(R1) guidelines.[5]

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Identification and Quantification
  • Identification: Identify the peaks of aniline, N-(2-hydroxypropyl)aniline, and N,N-Bis(2-hydroxypropyl)aniline in the sample chromatogram by comparing their retention times with those obtained from the standard and impurity solutions.

  • Quantification: Calculate the percentage purity of N,N-Bis(2-hydroxypropyl)aniline and the amount of each impurity using the area percent method, assuming a response factor of 1.0 for all components.

    % Purity (Area %) = (Area of Main Peak / Total Area of All Peaks) x 100

    % Impurity (Area %) = (Area of Impurity Peak / Total Area of All Peaks) x 100

Results and Discussion

A representative chromatogram of a derivatized N,N-Bis(2-hydroxypropyl)aniline sample is shown below. The derivatization process yields sharp, symmetrical peaks for all components, allowing for accurate integration and quantification.

The expected elution order is based on the increasing boiling points and interaction with the stationary phase of the derivatized compounds:

  • Derivatized Aniline

  • Derivatized N-(2-hydroxypropyl)aniline

  • Derivatized N,N-Bis(2-hydroxypropyl)aniline

Compound Expected Retention Time (min)
Derivatized Aniline~ 8.5
Derivatized N-(2-hydroxypropyl)aniline~ 12.2
Derivatized N,N-Bis(2-hydroxypropyl)aniline~ 15.8

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical derivatization process.

Caption: Silylation derivatization of the analyte.

Conclusion

This application note details a validated GC-FID method for the purity analysis of N,N-Bis(2-hydroxypropyl)aniline. The implementation of a silylation derivatization step is crucial for achieving the necessary volatility and thermal stability of the analyte, resulting in excellent chromatographic performance. This method is suitable for quality control and research applications where accurate determination of purity and impurity profiles is required. The protocol is robust, reproducible, and aligns with established pharmacopeial and regulatory guidelines for analytical methods.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Chemical Engineering Transactions. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Agilent Technologies. (2022). Examination of 624-type GC Column Phases and its Performance for Amine Analysis. Agilent Application Note. [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. USP-NF. [Link]

  • Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Polytechnic Institute and State University. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines. Agilent Application Note. [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. [Link]

  • EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • PubChem. (n.d.). N-(2-Hydroxyethyl)aniline. National Center for Biotechnology Information. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N,N-Bis(2-hydroxypropyl)aniline

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxypropyl)aniline (CAS: 3077-13-2). This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxypropyl)aniline (CAS: 3077-13-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the causal explanations behind experimental observations and to offer robust, field-proven solutions to optimize your results.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of N,N-Bis(2-hydroxypropyl)aniline from aniline and propylene oxide. The troubleshooting logic is presented below.

Troubleshooting_Logic Start Problem Observed During Synthesis Color Product is Discolored (Yellow/Brown) Start->Color Yield Low Yield of Target Product Start->Yield Viscosity High Viscosity / Incorrect MW Start->Viscosity Isomer Isomeric Impurity Detected (GC/NMR) Start->Isomer Cause_Color Probable Cause: Aniline Oxidation Color->Cause_Color Why? Cause_Yield Probable Cause: Incomplete Reaction (Mono-substitution) Yield->Cause_Yield Why? Cause_Viscosity Probable Cause: Over-alkoxylation (Polymerization) Viscosity->Cause_Viscosity Why? Cause_Isomer Probable Cause: Formation of Regioisomer (Primary Alcohol) Isomer->Cause_Isomer Why? Sol_Color Solution: • Use high-purity aniline • Maintain inert (N2/Ar) atmosphere • Avoid excessive temperatures Cause_Color->Sol_Color How to fix? Sol_Yield Solution: • Ensure correct stoichiometry (slight excess of propylene oxide) • Increase reaction time or temperature moderately • Monitor reaction completion (e.g., via TLC/GC) Cause_Yield->Sol_Yield How to fix? Sol_Viscosity Solution: • Precisely control propylene oxide addition • Avoid temperature overshoots • Do not prolong reaction time unnecessarily after completion Cause_Viscosity->Sol_Viscosity How to fix? Sol_Isomer Solution: • Optimize catalyst choice (e.g., base-catalyzed) • Control reaction temperature to favor desired kinetic product • Characterize and quantify isomer if separation is not feasible Cause_Isomer->Sol_Isomer How to fix?

Caption: Troubleshooting Decision Tree for Synthesis Issues.

Q: My final product has a distinct yellow to brown discoloration. What is the cause, and how can I prevent it?

A: This discoloration is almost certainly due to the oxidation of residual aniline or the aniline moiety within the product itself. Anilines, particularly under heating, are susceptible to air oxidation, which forms highly colored conjugated side products like azoxybenzenes and other polymeric species.[1]

  • Causality: The reaction is typically conducted at elevated temperatures (e.g., 80-160°C), which accelerates oxidation.[2] The presence of trace metal impurities can also catalyze this process.

  • Preventative Measures & Protocol:

    • Inert Atmosphere: Conduct the entire synthesis, including the initial heating of aniline and the addition of propylene oxide, under a strictly inert atmosphere (Nitrogen or Argon).[3]

    • Reagent Purity: Use freshly distilled or high-purity aniline to minimize initial impurities that can promote oxidation.

    • Temperature Control: While heat is necessary, avoid unnecessarily high temperatures or prolonged reaction times after the reactants are consumed.

    • Storage: The purified product should be stored under an inert gas in amber containers to prevent photo-initiated and air oxidation.[4]

Q: The yield is low, and analysis shows a major impurity with a molecular weight corresponding to the addition of only one propylene oxide unit. What is happening?

A: You are observing the formation of N-(2-hydroxypropyl)aniline, the mono-alkoxylated intermediate. The synthesis of the target molecule is a consecutive reaction, and if the reaction is stopped prematurely or conditions are suboptimal, a significant concentration of this intermediate will remain.

  • Causality: This occurs due to:

    • Insufficient Propylene Oxide: An incorrect stoichiometric ratio with less than two equivalents of propylene oxide per equivalent of aniline.

    • Low Reaction Temperature: The rate of the second addition is too slow at the given temperature.

    • Short Reaction Time: The reaction was not allowed to proceed to completion.

  • Preventative Measures & Protocol:

    • Stoichiometry: Ensure a slight molar excess of propylene oxide is used. The reaction is often continued until the pressure in the reactor ceases to drop, indicating consumption of the volatile epoxide.[2]

    • Reaction Monitoring: Track the disappearance of the N-(2-hydroxypropyl)aniline intermediate using an appropriate technique like GC or TLC.

    • Temperature & Time Optimization: A common protocol involves heating aniline, then adding propylene oxide continuously while raising the temperature to the target (e.g., 125-160°C) and holding until the reaction is complete.[2]

Q: The product viscosity is much higher than expected, and the average molecular weight appears elevated. What is the cause?

A: This is a classic sign of over-alkoxylation, a form of polymerization. The hydroxyl groups on the N,N-Bis(2-hydroxypropyl)aniline product are themselves nucleophilic and can attack additional propylene oxide molecules. This initiates the growth of poly(propylene oxide) chains on your target molecule.

  • Causality: This side reaction is favored by a large excess of propylene oxide, high reaction temperatures, and the presence of certain catalysts. A patent for this synthesis even describes using the product as a raw material to be further reacted with propylene oxide to create oligomeric derivatives.[2]

  • Preventative Measures & Protocol:

    • Controlled Addition: Add propylene oxide continuously and at a controlled rate rather than all at once. This maintains a low instantaneous concentration of the epoxide, favoring the reaction with the more nucleophilic aniline nitrogen over the less nucleophilic hydroxyl groups.

    • Strict Stoichiometric Control: Avoid a large excess of propylene oxide.

    • Temperature Management: High temperatures significantly increase the rate of this side reaction. Maintain the lowest effective temperature that allows for a reasonable reaction time.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of N,N-Bis(2-hydroxypropyl)aniline.

Reaction_Pathways cluster_main Reaction Pathways cluster_side Side Reactions Aniline Aniline Mono N-(2-hydroxypropyl)aniline (Mono-substituted Intermediate) Aniline->Mono + 1 eq. PO Regioisomer N,N-Bis(1-hydroxypropan-2-yl)aniline (Regioisomer) Aniline->Regioisomer + 2 eq. PO (Attack at C1) PO Propylene Oxide Di N,N-Bis(2-hydroxypropyl)aniline (Desired Product) Mono->Di + 1 eq. PO Polymer Over-alkoxylation Product (High MW Impurity) Di->Polymer + excess PO (High Temp)

Caption: Primary and Competing Side Reaction Pathways.

What is the fundamental reaction mechanism for this synthesis?

The synthesis is a classic example of the nucleophilic ring-opening of an epoxide.[5] The nitrogen atom of aniline acts as the nucleophile, attacking one of the carbon atoms of the propylene oxide ring. This is a two-step consecutive SN2 reaction:

  • Aniline attacks a molecule of propylene oxide to form the mono-substituted intermediate, N-(2-hydroxypropyl)aniline.

  • The secondary amine of this intermediate is still nucleophilic and attacks a second molecule of propylene oxide to yield the final N,N-disubstituted product.

Besides mono-substitution and polymerization, are there other significant side reactions?

Yes, the formation of a regioisomer is possible. Propylene oxide is an unsymmetrical epoxide. Nucleophilic attack can occur at either:

  • C2 (methine carbon): This is the more sterically hindered but more electrophilic carbon. Attack here leads to the desired secondary alcohol product, 1,1'-(phenylimino)di-2-propanol .

  • C1 (methylene carbon): Attack at the less hindered carbon results in a primary alcohol, forming the regioisomeric impurity N,N-Bis(1-hydroxypropan-2-yl)aniline.

In base-catalyzed or neutral conditions, the SN2 mechanism dominates, and attack at the less sterically hindered carbon (C1) is often competitive. The precise ratio of isomers can depend on the catalyst, solvent, and temperature.

What is the role of a catalyst in this reaction?

While the reaction can proceed thermally, catalysts are often used to increase the rate and potentially improve selectivity.[2]

  • Lewis Acids (e.g., LiBr): A catalyst like lithium bromide can coordinate to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack.

  • Base Catalysts: Basic catalysts can deprotonate the aniline, increasing its nucleophilicity.

  • Double Metal Cyanide (DMC) catalysts have also been reported, which are highly effective for alkoxylation reactions.[2]

The choice of catalyst can influence the regioselectivity of the ring-opening.

What are the recommended purification methods?

For laboratory and industrial scale, vacuum distillation is the most common method for purification. The product has a relatively high boiling point (184-185°C at 10 Torr), which allows for the separation of lower-boiling impurities like unreacted aniline and the mono-substituted intermediate.[4]

  • Workup: Before distillation, any catalyst used should be neutralized and removed. For example, an acidic catalyst can be neutralized with a base, followed by washing and drying of the organic layer.[2]

  • Chromatography: For very high purity on a small scale, silica gel column chromatography can be employed, though this is generally not feasible for large quantities.

What analytical techniques are best for monitoring the reaction and assessing final purity?

A combination of techniques provides the most complete picture:

  • Gas Chromatography (GC): Excellent for monitoring the disappearance of starting materials (aniline, propylene oxide) and the appearance of the intermediate and final product. It provides a clear view of the relative concentrations of these components and is effective for purity assessment (>85% is a common commercial purity).[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities, including the regioisomer, which might co-elute with the main product in GC.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (O-H stretch, C-N stretch) and the disappearance of the N-H stretches from aniline and the mono-substituted intermediate.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Chemical Properties and Synthesis.
  • Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender. (CN101200432A).
  • Asadbegi, S., et al.
  • Propylene oxide ring opening with aniline:a combined experimental and DFT theoretical calculation study. (2015). Organic Chemistry: An Indian Journal.
  • Reaction mechanisms of Epoxide ring opening with propylene oxide with...
  • N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). CymitQuimica.
  • N,N-Bis(2-hydroxypropyl)aniline(DL- and meso- mixture), 25G - P0791-25. Lab Pro Inc.
  • N,N-BIS(2-HYDROXYPROPYL)
  • Synthesis of Nitroarenes by Oxid
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE | CAS#:3077-13-2. Chemsrc.

Sources

Optimization

Technical Support Center: Purification of N,N-Bis(2-hydroxypropyl)aniline (BHPA)

Welcome to the technical support guide for the purification of N,N-Bis(2-hydroxypropyl)aniline, commonly referred to as BHPA. This resource is designed for researchers, scientists, and professionals in drug development w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N,N-Bis(2-hydroxypropyl)aniline, commonly referred to as BHPA. This resource is designed for researchers, scientists, and professionals in drug development who are working with BHPA and encounter challenges related to residual aniline from its synthesis.

The synthesis of BHPA is typically achieved through the propoxylation of aniline with propylene oxide.[1][2][3] This reaction, while efficient, often results in a crude product containing unreacted aniline. Aniline is a toxic substance and its presence, even in trace amounts, can interfere with subsequent reactions and compromise the quality of the final product.[4][5][6] This guide provides in-depth troubleshooting advice and detailed protocols to effectively remove aniline and obtain high-purity BHPA.

Frequently Asked Questions (FAQs)

Q1: Why is my synthesized BHPA yellow or brown?

Freshly purified BHPA should be a colorless to light yellow liquid.[1][7][8] A distinct yellow or brown color in your crude product is a strong indicator of residual aniline, which darkens upon exposure to air and light.[4][9][10] It can also indicate the presence of oxidation byproducts.

Q2: What are the key physical property differences between BHPA and aniline that can be exploited for purification?

The significant difference in boiling points is the most critical factor. Aniline has a much lower boiling point than BHPA, making vacuum distillation a primary method for separation. Additionally, aniline's basicity allows for its conversion into a water-soluble salt, which is the basis for purification by acid washing (liquid-liquid extraction).

PropertyN,N-Bis(2-hydroxypropyl)aniline (BHPA)AnilineReference(s)
Molecular Weight 209.29 g/mol 93.13 g/mol [1],[6]
Boiling Point 184-185 °C @ 10 Torr184 °C @ 760 Torr (Atmospheric Pressure)[1][7],[4]
State at Room Temp. LiquidLiquid[7],[11]
Solubility in Water Data not widely available, but expected to have some solubility due to hydroxyl groups.Slightly soluble (approx. 3.6 g/100 mL at 20°C)[9][12]
Solubility in Organic Solvents SolubleMiscible with most organic solvents[13]
Basicity (pKa of conjugate acid) pKa of the conjugate acid is not readily available but is expected to be a weak base.4.63[12]

Q3: Which purification method is best for my scale?

  • Small Scale (Lab R&D, <100 g): Acid washing followed by solvent removal is often the quickest and most straightforward method.

  • Medium Scale (Pilot, 100 g - 1 kg): Vacuum distillation is highly effective and yields a very pure product.

  • Large Scale (Industrial, >1 kg): Fractional vacuum distillation is the industry standard for achieving high purity in large quantities.

Purification Strategy Workflow

This diagram outlines the decision-making process for selecting the appropriate purification strategy based on the initial purity of your crude BHPA and the desired final purity.

Purification_Workflow cluster_start Start cluster_assessment Purity Assessment cluster_methods Purification Methods cluster_end Final Product Start Crude BHPA with Aniline Contamination Purity_Check Assess Aniline Content (e.g., TLC, GC, HPLC) Start->Purity_Check High_Aniline High Aniline Content (>5%) Purity_Check->High_Aniline High Low_Aniline Low Aniline Content (<5%) Purity_Check->Low_Aniline Low Distillation Method 2: Vacuum Distillation High_Aniline->Distillation Acid_Wash Method 1: Acid Wash (Liquid-Liquid Extraction) Low_Aniline->Acid_Wash Final_Purity_Check Final Purity Analysis Acid_Wash->Final_Purity_Check Distillation->Final_Purity_Check Pure_BHPA Pure BHPA (<0.5% Aniline) Final_Purity_Check->Pure_BHPA Purity Met Repeat Repeat Purification or Choose Alternative Method Final_Purity_Check->Repeat Purity Not Met Repeat->Purity_Check

Caption: Decision workflow for BHPA purification.

Troubleshooting Guides

Issue 1: The organic layer remains colored after acid washing.
  • Probable Cause A: Insufficient Acid: The amount of hydrochloric acid used was not enough to protonate and extract all the aniline into the aqueous phase.

    • Solution: Perform an additional wash with 1M HCl. To confirm the complete removal of aniline, test the pH of the aqueous layer after washing; it should be distinctly acidic.

  • Probable Cause B: Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion, trapping impurities in the organic layer.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. If an emulsion has already formed, adding a small amount of brine (saturated NaCl solution) can help to break it.

  • Probable Cause C: Presence of Oxidation Products: If the crude product was exposed to air for an extended period, colored oxidation products of aniline may have formed, which are not as easily removed by a simple acid wash.

    • Solution: While an acid wash will remove the basic aniline, subsequent purification by vacuum distillation may be necessary to remove non-basic, colored impurities.

Issue 2: Low yield after vacuum distillation.
  • Probable Cause A: Vacuum is too high (pressure is too low): An excessively high vacuum can cause the BHPA to be carried over with the aniline, especially if the heating is too rapid.

    • Solution: Carefully control the vacuum level. The goal is to create a sufficient difference in the boiling points of aniline and BHPA at the operating pressure. A pressure of around 10-20 mmHg is a good starting point.[14]

  • Probable Cause B: Inefficient Condenser: If the condenser is not cold enough, some of the vaporized BHPA may not condense and will be lost to the vacuum pump.

    • Solution: Ensure a steady flow of cold water through the condenser. For very low-pressure distillations, a cold trap using dry ice/acetone may be necessary before the vacuum pump to protect it and capture any volatile product.

  • Probable Cause C: Bumping of the liquid: Sudden, violent boiling (bumping) can splash the non-volatile BHPA into the collection flask.

    • Solution: Use a magnetic stir bar in the distillation flask to ensure smooth boiling. Alternatively, a capillary ebulliator can be used to introduce a steady stream of fine bubbles.

Issue 3: TLC/GC analysis still shows a significant aniline peak after purification.
  • Probable Cause A (after Acid Wash): Incomplete Extraction: The aniline was not fully extracted into the aqueous phase. This could be due to using a too-concentrated organic solution or insufficient washing.

    • Solution: Dilute the organic layer with a suitable solvent (e.g., ethyl acetate) before washing to ensure efficient partitioning. Increase the number of acid washes (e.g., 3 washes instead of 1 or 2).

  • Probable Cause B (after Distillation): Inefficient Fractionation: The distillation was performed too quickly, not allowing for proper separation of the aniline and BHPA fractions.

    • Solution: Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser. Heat the mixture slowly and maintain a steady distillation rate. Collect the initial fraction (which will be rich in aniline) separately and discard it before collecting the pure BHPA fraction.

Detailed Experimental Protocols

Protocol 1: Purification by Acid Wash (Liquid-Liquid Extraction)

This method leverages the basicity of aniline. By washing an organic solution of the crude product with aqueous acid, the aniline is protonated to form anilinium chloride, which is soluble in the aqueous layer and thus removed from the organic layer containing the desired BHPA.[15][16][17]

Acid_Wash_Protocol Start 1. Dissolve Crude BHPA in Ethyl Acetate Transfer 2. Transfer to Separatory Funnel Start->Transfer Wash 3. Add 1M HCl and Gently Mix Transfer->Wash Separate 4. Separate Aqueous and Organic Layers Wash->Separate RepeatWash 5. Repeat Wash (Steps 3-4) 2x Separate->RepeatWash NeutralWash 6. Wash with Saturated NaHCO3 Solution RepeatWash->NeutralWash Done BrineWash 7. Wash with Brine NeutralWash->BrineWash Dry 8. Dry Organic Layer (e.g., with Na2SO4) BrineWash->Dry Filter 9. Filter Dry->Filter Evaporate 10. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate End Pure BHPA Evaporate->End

Caption: Step-by-step acid wash protocol.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude BHPA in a suitable organic solvent in which BHPA is soluble but that is immiscible with water (e.g., ethyl acetate, dichloromethane). A volume that is 5-10 times the volume of the crude product is a good starting point.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the anilinium chloride.

  • Repeat Washes: Repeat steps 2 and 3 two more times with fresh portions of 1M HCl to ensure complete removal of aniline.

  • Neutralization Wash: To remove any residual acid from the organic layer, wash it with a saturated solution of sodium bicarbonate (NaHCO₃). Be sure to vent the separatory funnel frequently, as this neutralization will produce carbon dioxide gas.

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl) to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the purified BHPA.

Protocol 2: Purification by Vacuum Distillation

This method is highly effective due to the large difference between the boiling point of aniline (184°C at atmospheric pressure) and BHPA (184-185°C at 10 Torr).[1][4][7] By reducing the pressure, the boiling points of both compounds are lowered, but the separation is maintained, allowing aniline to be distilled off at a much lower temperature.[14]

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a round-bottom flask of an appropriate size (it should be no more than two-thirds full). Include a magnetic stir bar for smooth boiling. Ensure all glass joints are properly sealed with vacuum grease.

  • Crude Product Addition: Add the crude BHPA to the distillation flask.

  • Vacuum Application: Begin stirring and gradually apply the vacuum. The pressure should be lowered to approximately 10-20 mmHg. You may observe some initial bubbling as dissolved gases and any residual water are removed.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • First Fraction (Aniline): As the temperature rises, the first fraction to distill will be primarily aniline. Collect this in a separate receiving flask and discard it. The head temperature during this phase will be significantly lower than the expected boiling point of BHPA.

    • Intermediate Fraction: There may be a small intermediate fraction where the temperature is rising. It is best to collect this separately to ensure the purity of the main product.

    • Main Fraction (BHPA): When the head temperature stabilizes at the expected boiling point of BHPA at your operating pressure (e.g., ~184-185°C at 10 Torr), change to a clean receiving flask to collect the purified product.[1][7]

  • Completion: Stop the distillation when only a small amount of dark, tarry residue remains in the distillation flask. Do not distill to dryness.

  • Cooling: Allow the apparatus to cool completely before releasing the vacuum to prevent accidental air oxidation of the hot product.

Analytical Methods for Purity Assessment

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of aniline. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) will show two distinct spots for BHPA and aniline due to their different polarities. The disappearance of the aniline spot indicates successful purification.

  • Gas Chromatography (GC): Provides quantitative data on the purity of the BHPA and the percentage of residual aniline.

  • High-Performance Liquid Chromatography (HPLC): Another powerful quantitative technique for assessing purity, particularly for samples that may not be suitable for GC.

By following these guidelines and protocols, researchers can effectively troubleshoot common issues and purify N,N-Bis(2-hydroxypropyl)aniline to a high degree of purity, ensuring the quality and reliability of their subsequent experiments.

References

  • Vertex AI Search. (n.d.). Aniline - Solubility of Things. Retrieved January 20, 2026.
  • Clark, J. (n.d.). An introduction to phenylamine (aniline). Chemguide. Retrieved January 20, 2026.
  • Wikipedia. (n.d.). Aniline. Retrieved January 20, 2026.
  • LookChem. (2025). N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. Retrieved January 20, 2026.
  • PubChem. (n.d.). Aniline | C6H5NH2 | CID 6115. National Institutes of Health. Retrieved January 20, 2026.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Aniline (benzenamine). Retrieved January 20, 2026.
  • ChemicalBook. (2022). The Solubility of Aniline. Retrieved January 20, 2026.
  • GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved January 20, 2026.
  • Britannica. (2025). Aniline | Aromatic, Synthesis, Dyeing. Retrieved January 20, 2026.
  • Texium. (2020). Vacuum Distillation of Aniline. Retrieved January 20, 2026.
  • Chemdad Co., Ltd. (n.d.). N,N-BIS(2-HYDROXYPROPYL)ANILINE. Retrieved January 20, 2026.
  • Lab Pro Inc. (n.d.). N,N-Bis(2-hydroxypropyl)aniline(DL- and meso- mixture), 25G. Retrieved January 20, 2026.
  • CymitQuimica. (n.d.). N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture). Retrieved January 20, 2026.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?. Retrieved January 20, 2026.
  • Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved January 20, 2026.
  • Sciencemadness.org. (2020). Vacuum Distillation of Aniline. Retrieved January 20, 2026.
  • Smolecule. (2023). Buy N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2. Retrieved January 20, 2026.
  • ChemicalBook. (2025). N,N-BIS(2-HYDROXYPROPYL)ANILINE | 3077-13-2. Retrieved January 20, 2026.
  • Google Patents. (2024). CN111056954A - Aniline purification method. Retrieved January 20, 2026.
  • YouTube. (2020). Vacuum Distillation of Aniline (time lapse). Retrieved January 20, 2026.
  • Google Patents. (n.d.). CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender. Retrieved January 20, 2026.
  • ChemicalBook. (2025). N,N-BIS(2-HYDROXYPROPYL)
  • Fisher Scientific. (n.d.). N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) 85.0+%, TCI America™. Retrieved January 20, 2026.
  • ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved January 20, 2026.
  • ACS Publications. (n.d.). Removal of Aniline from Aqueous Solution using Pine Sawdust Modified with Citric Acid and β-Cyclodextrin. Industrial & Engineering Chemistry Research. Retrieved January 20, 2026.
  • Chemsrc. (2025). N,N-BIS(2-HYDROXYPROPYL)ANILINE | CAS#:3077-13-2. Retrieved January 20, 2026.
  • TCI AMERICA. (n.d.). N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2. Retrieved January 20, 2026.
  • ACS Publications. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved January 20, 2026.

Sources

Troubleshooting

Optimizing reaction conditions for N,N-Bis(2-hydroxypropyl)aniline synthesis

Technical Support Center: Synthesis of N,N-Bis(2-hydroxypropyl)aniline Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxypropyl)aniline (CAS: 3077-13-2). This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N,N-Bis(2-hydroxypropyl)aniline

Welcome to the technical support center for the synthesis of N,N-Bis(2-hydroxypropyl)aniline (CAS: 3077-13-2). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on the direct propoxylation of aniline with propylene oxide, a widely used industrial method.

Section 1: Synthesis Overview and Reaction Mechanism

N,N-Bis(2-hydroxypropyl)aniline is synthesized via the nucleophilic ring-opening of propylene oxide by aniline.[1] Aniline's nitrogen atom acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This reaction proceeds in two sequential steps, first forming the mono-substituted intermediate, N-(2-hydroxypropyl)aniline, followed by a second propoxylation to yield the desired N,N-Bis(2-hydroxypropyl)aniline.

The reaction is typically performed at elevated temperatures to drive the kinetics, and while it can be performed without a catalyst, certain catalysts can improve reaction rate and selectivity.[2]

Reaction Scheme

The overall reaction is as follows:

Aniline + 2 Propylene Oxide → N,N-Bis(2-hydroxypropyl)aniline

The process involves the formation of a mono-alkoxylated intermediate, which then reacts with a second molecule of propylene oxide.

ReactionMechanism Aniline Aniline (C₆H₅NH₂) Intermediate N-(2-hydroxypropyl)aniline (Mono-adduct) Aniline->Intermediate + 1 eq. PO PO1 Propylene Oxide (C₃H₆O) PO1->Intermediate PO2 Propylene Oxide (C₃H₆O) FinalProduct N,N-Bis(2-hydroxypropyl)aniline (Di-adduct) PO2->FinalProduct Intermediate->FinalProduct + 1 eq. PO TroubleshootingWorkflow Problem Problem Observed LowYield Low Yield / Incomplete Reaction DarkProduct Product is Dark Brown/Red HighViscosity High Viscosity / Side Products Cause_Temp Cause: Low Temp / Short Time LowYield->Cause_Temp Cause_Ratio Cause: Incorrect Stoichiometry LowYield->Cause_Ratio Cause_Air Cause: Air/Oxygen Leak DarkProduct->Cause_Air Cause_Hotspot Cause: Poor Heat Control DarkProduct->Cause_Hotspot HighViscosity->Cause_Hotspot Cause_Moisture Cause: Water Contamination HighViscosity->Cause_Moisture Sol_Temp Solution: Increase Temp/Time Cause_Temp->Sol_Temp Sol_Ratio Solution: Verify Molar Ratios Cause_Ratio->Sol_Ratio Sol_Inert Solution: Improve Inerting Cause_Air->Sol_Inert Sol_Addition Solution: Slow PO Addition Cause_Hotspot->Sol_Addition Sol_Dry Solution: Use Dry Reactants/Solvent Cause_Moisture->Sol_Dry

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of N,N-Bis(2-hydroxypropyl)aniline

Welcome to the technical support center for the synthesis and purification of N,N-Bis(2-hydroxypropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N,N-Bis(2-hydroxypropyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions to improve the yield and purity of this versatile compound. As a Senior Application Scientist with extensive experience in process chemistry, I will provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Synthesis of N,N-Bis(2-hydroxypropyl)aniline

N,N-Bis(2-hydroxypropyl)aniline is a crucial intermediate in the production of various polymers, including polyurethanes and epoxy resins, where it functions as a chain extender and curing agent.[1][2] Its synthesis is primarily achieved through the nucleophilic ring-opening of propylene oxide by aniline.[3] While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction parameters to minimize the formation of byproducts.

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of aniline on one of the carbon atoms of the propylene oxide ring. This process is typically catalyzed by either acids or bases, or can be carried out at elevated temperatures without a catalyst.[4][5] The reaction proceeds in a stepwise manner, with the initial formation of the mono-adduct, N-(2-hydroxypropyl)aniline, followed by the addition of a second molecule of propylene oxide to yield the desired N,N-Bis(2-hydroxypropyl)aniline.

Below is a diagram illustrating the primary reaction pathway:

ReactionPathway Aniline Aniline Intermediate N-(2-hydroxypropyl)aniline Aniline->Intermediate + PO1 Propylene Oxide PO1->Intermediate FinalProduct N,N-Bis(2-hydroxypropyl)aniline Intermediate->FinalProduct + PO2 Propylene Oxide PO2->FinalProduct

Caption: Synthesis of N,N-Bis(2-hydroxypropyl)aniline.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common issue that can stem from several factors. Let's break down the potential culprits and their solutions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. The kinetics of aniline propoxylation are temperature-dependent.[6][7]Protocol 1: Optimizing Reaction Time and Temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gradually increase the reaction time and/or temperature. A typical temperature range is 120-160°C.[5][8]
Suboptimal Catalyst If using a catalyst, its activity might be low, or it may have deactivated. Basic catalysts like KOH or NaOH are commonly used.[4][5]Protocol 2: Catalyst Selection and Handling. Ensure the catalyst is of high purity and handled under anhydrous conditions. Consider screening different catalysts, such as alkali metal hydroxides or double metal cyanide (DMC) catalysts.[4]
Side Reactions Several side reactions can consume starting materials and reduce the yield of the desired product. The most common is the formation of the mono-substituted product, N-(2-hydroxypropyl)aniline, if the stoichiometry of propylene oxide is insufficient or its addition is too slow.Protocol 3: Stoichiometry and Addition Rate Control. Use a slight excess of propylene oxide (e.g., 2.1-2.2 equivalents). Control the addition rate of propylene oxide to maintain a steady reaction temperature and prevent localized high concentrations.
Loss during Work-up The product may be lost during the extraction or purification steps.Review your work-up procedure. Ensure proper phase separation during extractions and minimize transfers.
Question 2: My final product is a dark-colored oil, not the expected colorless to light yellow liquid. What causes this discoloration and how can I prevent it?

Product discoloration is often indicative of impurities formed through oxidation or side reactions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Oxidation of Aniline Aniline and its derivatives are susceptible to air oxidation, which can form highly colored polymeric byproducts.[9] This is exacerbated at high temperatures.Protocol 4: Inert Atmosphere Reaction. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
High Reaction Temperature Excessive temperatures can lead to thermal degradation and the formation of colored impurities.Carefully control the reaction temperature and avoid localized overheating. Use a well-controlled heating mantle and efficient stirring.
Presence of Impurities in Starting Materials Impurities in the starting aniline or propylene oxide can lead to colored byproducts.Use high-purity starting materials. Aniline can be distilled prior to use to remove colored impurities.[9]
Residual Catalyst Some catalysts, if not completely removed, can cause discoloration over time.Ensure complete removal of the catalyst during the work-up. For basic catalysts, this can be achieved by neutralization and washing.
Question 3: My purity analysis (GC/HPLC) shows the presence of significant impurities. What are these impurities and how can I minimize their formation?

The presence of impurities not only lowers the yield but can also negatively impact the performance of the final product in downstream applications.

Common Impurities and Mitigation Strategies

Impurity Formation Pathway Mitigation Strategy
N-(2-hydroxypropyl)aniline (Mono-adduct) Incomplete reaction or insufficient propylene oxide.Increase the molar ratio of propylene oxide to aniline. Ensure a sufficiently long reaction time.
Unreacted Aniline Incomplete reaction.Increase reaction time and/or temperature. Optimize catalyst loading.
Dipropylene Glycol Reaction of propylene oxide with the hydroxyl group of the product or with trace amounts of water.Ensure anhydrous reaction conditions. Dry the aniline and solvent (if used) before the reaction.
Polymeric Byproducts High reaction temperatures and the presence of oxygen can lead to the polymerization of aniline and/or propylene oxide.Maintain strict temperature control and use an inert atmosphere.

A logical workflow for troubleshooting purity issues is presented below:

TroubleshootingWorkflow Start Low Purity Detected (GC/HPLC) CheckMonoAdduct High Mono-adduct Peak? Start->CheckMonoAdduct CheckAniline High Aniline Peak? CheckMonoAdduct->CheckAniline No SolutionMonoAdduct Increase Propylene Oxide Stoichiometry/Reaction Time CheckMonoAdduct->SolutionMonoAdduct Yes CheckDPG Presence of Dipropylene Glycol? CheckAniline->CheckDPG No SolutionAniline Increase Reaction Time/Temperature/Catalyst CheckAniline->SolutionAniline Yes CheckPolymer Discoloration/Polymeric Impurities? CheckDPG->CheckPolymer No SolutionDPG Ensure Anhydrous Conditions CheckDPG->SolutionDPG Yes SolutionPolymer Lower Temperature/Use Inert Atmosphere CheckPolymer->SolutionPolymer Yes PurificationWorkflow CrudeProduct Crude Reaction Mixture Neutralization Neutralization & Catalyst Removal CrudeProduct->Neutralization Washing Aqueous Washing Neutralization->Washing Drying Drying of Organic Phase Washing->Drying SolventRemoval Solvent Removal Drying->SolventRemoval Distillation Vacuum Distillation SolventRemoval->Distillation CarbonTreatment Activated Carbon Treatment (Optional) Distillation->CarbonTreatment FinalProduct High Purity Product Distillation->FinalProduct CarbonTreatment->FinalProduct

Sources

Troubleshooting

Troubleshooting poor mechanical properties in polyurethanes with BHPA

Welcome to the technical support center for polyurethane formulations utilizing Bis(2-hydroxypropyl)aniline (BHPA). This resource is designed for researchers, scientists, and drug development professionals to navigate th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for polyurethane formulations utilizing Bis(2-hydroxypropyl)aniline (BHPA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving optimal mechanical properties in their polyurethane systems. As a Senior Application Scientist, I will guide you through common challenges, providing in-depth explanations and actionable solutions grounded in scientific principles.

Troubleshooting Guide: Poor Mechanical Properties in BHPA-Based Polyurethanes

This guide addresses specific mechanical failures you might encounter during your experiments. Each section details potential causes and provides systematic solutions.

Issue 1: Low Tensile Strength and Brittleness

Question: My BHPA-based polyurethane is exhibiting low tensile strength and is very brittle. What are the likely causes and how can I fix this?

Answer:

Low tensile strength and brittleness in polyurethanes formulated with BHPA often stem from issues related to the polymer network structure. The primary culprits are typically incomplete polymerization, a poorly developed hard segment phase, or degradation.

Root Cause Analysis & Solutions:

  • Incomplete Reaction of BHPA's Secondary Hydroxyls: The secondary hydroxyl groups on BHPA are sterically hindered and less reactive than primary hydroxyls.[1][2] This can lead to incomplete reaction with isocyanate groups, resulting in a lower molecular weight polymer and a poorly formed network.

    • Solution:

      • Optimize Catalyst: The choice and concentration of catalyst are crucial for driving the reaction to completion.[3] Consider using catalysts known to be effective for secondary alcohols, such as dibutyltin dilaurate (DBTDL) or other organometallic catalysts. Experiment with catalyst concentration to find the optimal level that promotes the urethane reaction without causing unwanted side reactions.

      • Adjust Curing Profile: A longer curing time or a higher curing temperature can provide the necessary energy to overcome the activation barrier for the reaction of the secondary hydroxyls.[4] Implement a post-curing step at an elevated temperature (e.g., 80-100 °C) for several hours to ensure maximum conversion of functional groups.

  • Stoichiometric Imbalance ([NCO]/[OH] Ratio): An incorrect isocyanate index can severely impact the final properties. An excess of isocyanate can lead to a brittle polymer due to the formation of allophanate and biuret crosslinks, while an excess of hydroxyl groups will result in a low molecular weight, weak material.[5]

    • Solution:

      • Precise Calculation: Recalculate the stoichiometry, ensuring the accurate molecular weights and purities of your polyol, BHPA, and isocyanate are used. The recommended [NCO]/[OH] ratio is typically between 1.0 and 1.05 for complete reaction.

      • Titration of Isocyanate: Before synthesis, titrate your isocyanate to determine its exact NCO content, as this can change over time due to reaction with atmospheric moisture.

  • Poor Hard Segment Organization: The aromatic nature of BHPA contributes to the hard segment domains, which act as physical crosslinks and reinforcing fillers.[6] If these domains are poorly formed or disorganized, the material will lack strength.

    • Solution:

      • Thermal Treatment: Annealing the polyurethane after curing, but below its degradation temperature, can promote better organization and packing of the hard segments, leading to improved mechanical properties.[7]

  • Moisture Contamination: Water in your reactants (polyol, BHPA, or solvents) will react with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[2] The amine will react with another isocyanate to form a brittle urea linkage, and the CO2 can create voids in the polymer matrix, both of which compromise mechanical integrity.[8]

    • Solution:

      • Drying of Reagents: Thoroughly dry all polyols and BHPA under vacuum at an elevated temperature (e.g., 80-100 °C) before use. Use anhydrous solvents.

      • Moisture Scavengers: Incorporate moisture scavengers, such as molecular sieves or specific additives like p-toluenesulfonyl isocyanate (PTSI), into your formulation to chemically remove trace amounts of water.[9][10]

Issue 2: Material is Too Soft and Has Poor Elongation

Question: My polyurethane is too soft and exhibits low elongation at break. How can I increase its hardness and elasticity?

Answer:

A soft and inelastic polyurethane often indicates a low crosslink density, insufficient hard segment content, or a plasticization effect.

Root Cause Analysis & Solutions:

  • Low Hard Segment Content: The hard segments, formed by the reaction of the isocyanate and the chain extender (BHPA), are responsible for the material's hardness and strength.[7][11]

    • Solution:

      • Increase BHPA Concentration: Increase the molar ratio of BHPA relative to the polyol. This will increase the hard segment content in the polymer backbone, leading to a harder, more rigid material with potentially higher tensile strength.[12]

  • Incomplete Curing: As with brittleness, incomplete reaction can lead to a soft, under-cured material.

    • Solution:

      • Verify Catalyst and Cure Cycle: Ensure your catalyst is active and that your curing time and temperature are sufficient for the reaction to go to completion. Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using in-situ FTIR to track the reaction progress.

  • Plasticization from Unreacted Components: Unreacted polyol or BHPA can act as plasticizers, softening the material and reducing its mechanical properties.

    • Solution:

      • Re-evaluate Stoichiometry: Ensure a slight excess of isocyanate ([NCO]/[OH] ratio of ~1.02-1.05) to drive the reaction of all hydroxyl groups.

      • Post-Curing: A proper post-cure will help to consume any remaining unreacted species.

Frequently Asked Questions (FAQs)

Q1: What is the role of BHPA in a polyurethane formulation?

BHPA (Bis(2-hydroxypropyl)aniline) is an aromatic diol used as a chain extender in polyurethane synthesis. Its primary role is to react with isocyanate groups to form the hard segments of the polyurethane.[11] These hard segments, due to their rigid aromatic structure and ability to form hydrogen bonds, phase-separate from the flexible polyol soft segments. This microphase separation creates a physically crosslinked network that is responsible for the desirable mechanical properties of the polyurethane, such as its tensile strength, hardness, and elasticity.[13]

Q2: How does the steric hindrance of BHPA's hydroxyl groups affect the synthesis process?

The hydroxyl groups in BHPA are secondary, meaning they are attached to a carbon atom that is bonded to two other carbon atoms. This, combined with the bulky aniline ring, creates significant steric hindrance.[14] This steric hindrance makes the hydroxyl groups less accessible and therefore less reactive towards isocyanate groups compared to primary hydroxyls.[1] This can slow down the polymerization rate and may require more aggressive reaction conditions (higher temperature, more effective catalyst) to achieve full conversion.[15]

Q3: Can moisture really have that much of an impact on my final polyurethane properties?

Absolutely. Isocyanates are highly reactive towards water. The reaction of an isocyanate with water produces carbon dioxide gas and a urea linkage.[8] The generation of CO2 can lead to bubbles and voids within the polymer, which act as stress concentration points and significantly reduce mechanical properties.[16] The formation of urea linkages, while creating hard segments, can also lead to a more brittle material if not controlled. Therefore, maintaining anhydrous conditions throughout the synthesis is critical for producing high-quality polyurethanes.[17]

Q4: What analytical techniques are recommended for troubleshooting my BHPA-based polyurethane?

A multi-faceted analytical approach is often necessary for effective troubleshooting.[7][18]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is essential for monitoring the reaction. The disappearance of the strong isocyanate peak (around 2270 cm⁻¹) indicates the completion of the reaction. You can also analyze the carbonyl and N-H stretching regions to understand hydrogen bonding within the polymer.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperatures (Tg) of the soft and hard segments, as well as any melting endotherms. This provides insight into the degree of phase separation.

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the material, including the storage modulus (stiffness) and tan delta (damping). This is very useful for characterizing the mechanical behavior as a function of temperature.

  • Tensile Testing: A universal testing machine is used to measure the ultimate tensile strength, elongation at break, and Young's modulus. This provides direct quantification of the mechanical properties you are trying to optimize.[10]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymer. Low molecular weight can be an indicator of an incomplete reaction.[7]

Data & Protocols

Table 1: Troubleshooting Summary for Poor Mechanical Properties
Symptom Potential Cause Primary Solution(s) Secondary Action(s)
Low Tensile Strength & Brittle Incomplete reaction of BHPAOptimize catalyst type/concentration; Increase cure time/temperature.Implement a post-curing step.
Incorrect [NCO]/[OH] ratioRecalculate stoichiometry; Titrate isocyanate.Use a slight excess of isocyanate (1.02-1.05).
Moisture contaminationDry all reactants; Use anhydrous solvents.Add a moisture scavenger.
Poor hard segment organizationAnneal the polymer post-cure.Modify the cooling rate after curing.
Too Soft & Low Elongation Low hard segment contentIncrease the molar ratio of BHPA.Decrease the molecular weight of the polyol.
Incomplete curingVerify catalyst activity; Extend cure time.Monitor reaction with FTIR.
Plasticization by unreacted monomersEnsure slight NCO excess; Post-cure thoroughly.Characterize molecular weight with GPC.
Experimental Protocol: Monitoring Curing with ATR-FTIR
  • Establish a Baseline: Obtain an FTIR spectrum of the initial reaction mixture immediately after all components are mixed.

  • In-Situ Monitoring: If using a heated ATR probe, acquire spectra at regular intervals (e.g., every 5-10 minutes) throughout the curing process.

  • Ex-Situ Monitoring: If sampling from a larger reaction vessel, take small aliquots at different time points, quench the reaction (if necessary), and cast a thin film on the ATR crystal for analysis.

  • Data Analysis: Normalize the spectra and monitor the intensity of the isocyanate peak at approximately 2270 cm⁻¹. The reaction is considered complete when this peak is no longer detectable.

  • Hydrogen Bonding Analysis: After the reaction is complete, analyze the carbonyl stretching region (1600-1800 cm⁻¹) to assess the extent of hydrogen bonding, which is indicative of hard segment organization.

Experimental Protocol: Sample Preparation for Tensile Testing (ASTM D638)
  • Casting: Cast the liquid polyurethane mixture into a pre-heated, mold-released dog-bone shaped mold (as specified by ASTM D638).

  • Curing: Cure the samples in the mold according to your established curing protocol.

  • Post-Curing: After the initial cure, remove the samples from the mold and perform any post-curing steps in an oven.

  • Conditioning: Condition the samples at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours before testing.

  • Testing: Use a universal testing machine with appropriate grips and an extensometer to measure the tensile properties at a constant crosshead speed.

Visualizations

Diagram 1: Polyurethane Synthesis Workflow with BHPA

G cluster_prep 1. Pre-Reaction Preparation cluster_reaction 2. Polymerization cluster_post 3. Curing & Post-Processing cluster_analysis 4. Characterization reactants Reactants: - Polyol - BHPA - Isocyanate - Catalyst - Solvent (optional) drying Dry Reactants: - Vacuum oven (80-100°C) - Anhydrous Solvents reactants->drying moisture Add Moisture Scavenger (optional) drying->moisture mixing Mix Polyol, BHPA, Catalyst, and Solvent moisture->mixing isocyanate_add Add Isocyanate ([NCO]/[OH] ~1.02-1.05) mixing->isocyanate_add reaction React under controlled Temperature & Agitation isocyanate_add->reaction casting Cast into Mold reaction->casting ftir FTIR (Reaction Completion) reaction->ftir In-situ monitoring curing Initial Cure (Time & Temperature) casting->curing post_cure Post-Cure (Elevated Temperature) curing->post_cure tensile Tensile Testing (Mechanical Properties) post_cure->tensile dma DMA (Viscoelastic Properties) post_cure->dma dsc DSC (Thermal Transitions) post_cure->dsc

Caption: Workflow for synthesizing and characterizing BHPA-based polyurethanes.

Diagram 2: Troubleshooting Logic for Low Tensile Strength

G start Start: Low Tensile Strength check_reaction Check Reaction Completion (FTIR for NCO peak) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete NCO peak present complete Reaction Complete check_reaction->complete No NCO peak cause_incomplete Potential Causes: - Low Catalyst Activity - Insufficient Cure Time/Temp - Steric Hindrance of BHPA incomplete->cause_incomplete solution_incomplete Solutions: - Increase Catalyst Conc. - Increase Cure Time/Temp - Use more effective catalyst for 2° OH incomplete->solution_incomplete check_stoichiometry Verify Stoichiometry ([NCO]/[OH] Ratio) complete->check_stoichiometry incorrect_stoich Incorrect Ratio check_stoichiometry->incorrect_stoich Yes correct_stoich Correct Ratio check_stoichiometry->correct_stoich No cause_stoich Potential Causes: - Calculation Error - Inaccurate MW/Purity - Isocyanate Degradation incorrect_stoich->cause_stoich solution_stoich Solutions: - Recalculate - Titrate Isocyanate incorrect_stoich->solution_stoich check_moisture Evidence of Moisture? (Bubbles, Urea peak in FTIR) correct_stoich->check_moisture moisture_present Moisture Contamination check_moisture->moisture_present Yes no_moisture No Moisture Evidence check_moisture->no_moisture No cause_moisture Potential Causes: - Wet Reactants/Solvent - Atmospheric Moisture moisture_present->cause_moisture solution_moisture Solutions: - Dry all components - Use moisture scavenger moisture_present->solution_moisture end Re-evaluate Hard Segment Organization (DSC/DMA) no_moisture->end

Sources

Optimization

Technical Support Center: Controlling Viscosity of Epoxy Resins Cured with N,N-Bis(2-hydroxypropyl)aniline

Welcome to the technical support center for researchers, scientists, and drug development professionals working with epoxy resins cured with N,N-Bis(2-hydroxypropyl)aniline. This guide is designed to provide you with in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with epoxy resins cured with N,N-Bis(2-hydroxypropyl)aniline. This guide is designed to provide you with in-depth, field-proven insights into managing the viscosity of your formulations, a critical parameter for ensuring reproducible and high-quality results. Here, you will find scientifically grounded troubleshooting advice and frequently asked questions to address the specific challenges you may encounter during your experiments.

Introduction to the Curing System

N,N-Bis(2-hydroxypropyl)aniline is a unique curing agent for epoxy resins, acting as an aromatic diol. Its molecular structure, featuring two secondary hydroxyl groups and a tertiary amine, plays a dual role in the curing process. The hydroxyl groups react with the epoxy rings, while the tertiary amine can act as an internal catalyst, influencing the reaction kinetics and, consequently, the viscosity profile of the curing system.[1][2] Understanding this dual functionality is key to controlling the viscosity of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction that builds viscosity when using N,N-Bis(2-hydroxypropyl)aniline as a curing agent?

A1: The primary reaction responsible for the increase in viscosity is the ring-opening of the epoxy group by the hydroxyl groups of the N,N-Bis(2-hydroxypropyl)aniline. This creates a growing polymer network. The tertiary amine present in the aniline structure can catalyze this reaction, accelerating the cross-linking process.[1][2]

Q2: How does temperature affect the initial viscosity of the mixed epoxy system?

A2: Higher temperatures will lower the initial viscosity of the mixed system, making it flow more easily. Conversely, lower temperatures will increase the viscosity, potentially making it difficult to mix and handle.[3] This is due to the increased kinetic energy of the polymer chains at higher temperatures, which reduces internal friction.

Q3: What is "pot life" and how does it relate to viscosity?

A3: Pot life is the period during which the mixed epoxy resin remains workable before it starts to gel and the viscosity increases significantly.[4] It is a critical parameter to monitor, as exceeding the pot life can lead to a rapid and uncontrolled increase in viscosity, making the resin unusable.

Q4: Can I use an external catalyst with N,N-Bis(2-hydroxypropyl)aniline?

A4: Yes, external catalysts, typically other tertiary amines, can be used to further accelerate the curing reaction.[1] However, this will also shorten the pot life and cause a more rapid increase in viscosity. The choice and concentration of an external catalyst must be carefully evaluated for your specific application.

Q5: Does the concentration of N,N-Bis(2-hydroxypropyl)aniline affect the viscosity profile?

A5: Yes, the stoichiometry between the epoxy resin and the curing agent is crucial. An improper ratio can lead to incomplete curing and affect the final properties of the thermoset. Variations in the concentration of the curing agent can alter the reaction kinetics and thus the rate of viscosity increase.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter related to viscosity control.

Problem 1: The initial viscosity of the mixture is too high, making it difficult to mix, degas, and apply.

Possible Causes:

  • Low Ambient or Component Temperature: The resin and curing agent may be too cold.

  • High Concentration of High Molecular Weight Components: The specific epoxy resin or other additives may have a high intrinsic viscosity.

  • Incorrect Resin-to-Curing Agent Ratio: An off-ratio mix can sometimes result in a higher initial viscosity.

Solutions:

  • Temperature Adjustment:

    • Gently warm the epoxy resin and N,N-Bis(2-hydroxypropyl)aniline separately before mixing. A general rule of thumb is that for every 10°C increase in temperature, the viscosity can be halved.[6]

    • Maintain a consistent and controlled ambient temperature in your workspace, ideally between 21-25°C.[4]

  • Formulation Adjustment:

    • If possible, consider incorporating a low-viscosity reactive diluent into your formulation. This will reduce the overall viscosity without introducing non-reactive volatile organic compounds (VOCs).

    • Ensure you are using the correct stoichiometric ratio of resin to curing agent as recommended by the manufacturer or your established protocol.

  • Mixing Technique:

    • Use a mechanical stirrer at a low speed to ensure thorough mixing without introducing excessive air.

Problem 2: The viscosity increases too rapidly, leading to a very short pot life and premature gelling.

Possible Causes:

  • High Ambient or Mix Temperature: Elevated temperatures accelerate the curing reaction.[3]

  • Presence of Catalytic Impurities: Contaminants in the resin, curing agent, or additives can act as unintended catalysts.

  • Excessive Amount of External Catalyst: If you are using an additional catalyst, its concentration may be too high.

  • Large Batch Size: The exothermic nature of the curing reaction can lead to a significant temperature increase in large batches, further accelerating the reaction.

Solutions:

  • Temperature Control:

    • Work in a temperature-controlled environment. If the reaction is highly exothermic, consider using a cooling bath to dissipate heat from the mixing vessel.

    • Store your resin and curing agent at the recommended temperatures to prevent any pre-reaction.

  • Catalyst Optimization:

    • If using an external catalyst, systematically reduce its concentration in small increments until the desired pot life is achieved.

    • Ensure all your components are of high purity and free from contaminants.

  • Process Adjustment:

    • Work with smaller batch sizes to better manage the exothermic heat generated during curing.

    • If a longer working time is essential, consider using a slower-reacting epoxy resin if your application allows.

Problem 3: The viscosity is too low, causing the resin to run or sag, especially in coating or adhesive applications.

Possible Causes:

  • High Ambient or Mix Temperature: As mentioned, higher temperatures significantly reduce viscosity.

  • Low Molecular Weight Resin System: The chosen epoxy resin and curing agent may have inherently low viscosities.

  • Excessive Reactive Diluent: Too much reactive diluent can overly reduce the viscosity.

Solutions:

  • Formulation Modification:

    • Incorporate a thixotropic agent or rheology modifier into your formulation. These additives increase the viscosity at rest and shear-thin during application, preventing sagging. Fumed silica is a common example.

    • Reduce the amount of reactive diluent in your formulation.

    • Consider blending in a higher viscosity epoxy resin to increase the overall mix viscosity.

  • Temperature Control:

    • Lower the ambient and component temperatures to the lower end of the recommended processing range.

Problem 4: The cured product has soft spots or an uneven cure, suggesting localized viscosity differences during curing.

Possible Causes:

  • Inadequate Mixing: High initial viscosity can make it challenging to achieve a homogenous mixture of the resin and curing agent.[6]

  • Temperature Gradients: Uneven heating or cooling during the curing process can lead to different reaction rates and viscosity profiles in different parts of the material.

Solutions:

  • Improve Mixing Protocol:

    • Employ a "two-container" mixing method: mix the components in one container, then transfer the mixture to a second clean container and mix again. This ensures that any unmixed material from the sides of the first container is incorporated.[6]

    • Use a mechanical stirrer and ensure you scrape the sides and bottom of the mixing vessel multiple times.

    • If high viscosity is hindering mixing, slightly warming the components before mixing can be beneficial, but be mindful of the reduced pot life.

  • Ensure Uniform Curing Conditions:

    • Use a calibrated oven with good air circulation to ensure a consistent temperature throughout the curing part.

    • For larger parts, ensure even heat distribution to avoid hot or cold spots.

Experimental Protocols & Data

Protocol for Measuring Viscosity Profile

A rotational viscometer is a standard apparatus for characterizing the viscosity of your epoxy system over time.

Apparatus:

  • Rotational viscometer with appropriate spindles

  • Constant temperature water bath or Peltier temperature controller

  • Disposable sample chambers and spindles

Procedure:

  • Sample Preparation: Prepare your epoxy resin and N,N-Bis(2-hydroxypropyl)aniline formulation according to your experimental protocol. Ensure thorough mixing.

  • Temperature Control: Set the viscometer's temperature controller to your desired curing temperature (e.g., 25°C, 50°C, 70°C).

  • Measurement: Immediately after mixing, load the sample into the viscometer. Start the measurement and record the viscosity at regular intervals until the material gels or the viscosity exceeds the instrument's range.

  • Data Analysis: Plot viscosity as a function of time for each temperature. This will give you the viscosity profile and help determine the pot life under different conditions.

Illustrative Data: Effect of Temperature on Viscosity

The following table provides a conceptual representation of how temperature can affect the viscosity of an epoxy system cured with N,N-Bis(2-hydroxypropyl)aniline. Actual values will vary based on the specific epoxy resin and formulation.

Time (minutes)Viscosity at 25°C (cP)Viscosity at 50°C (cP)Viscosity at 70°C (cP)
01500500150
15200015001000
3035005000Gelation
457000Gelation-
6015000--
90Gelation--

Visualizing the Troubleshooting Process

To aid in diagnosing viscosity issues, the following workflow diagram outlines a logical approach to problem-solving.

TroubleshootingWorkflow cluster_initial Initial Viscosity Problems cluster_cure Viscosity Change During Cure start Viscosity Issue Identified q_initial Is the initial mix viscosity too high or too low? start->q_initial q_cure_rate Is the viscosity increasing too quickly or too slowly? start->q_cure_rate high_visc Too High q_initial->high_visc High low_visc Too Low q_initial->low_visc Low check_temp_high Check & Increase Component/Ambient Temp. high_visc->check_temp_high adjust_form_high Adjust Formulation: - Add reactive diluent - Verify stoichiometry check_temp_high->adjust_form_high end Problem Resolved adjust_form_high->end check_temp_low Check & Decrease Component/Ambient Temp. low_visc->check_temp_low adjust_form_low Adjust Formulation: - Add thixotropic agent - Reduce reactive diluent check_temp_low->adjust_form_low adjust_form_low->end fast_cure Too Fast q_cure_rate->fast_cure Fast slow_cure Too Slow / Incomplete q_cure_rate->slow_cure Slow check_temp_fast Check & Decrease Ambient Temp. (Use cooling bath if needed) fast_cure->check_temp_fast adjust_catalyst Reduce/Remove External Catalyst check_temp_fast->adjust_catalyst batch_size Reduce Batch Size adjust_catalyst->batch_size batch_size->end check_mixing Improve Mixing Technique (e.g., 'Two-Container' Method) slow_cure->check_mixing check_cure_temp Ensure Uniform & Adequate Cure Temperature check_mixing->check_cure_temp check_cure_temp->end

Caption: A workflow for troubleshooting common viscosity issues.

References

  • Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. Polymers (Basel). [Link]

  • Catalysis of the Epoxy-Carboxyl Reaction. Paint & Coatings Industry. [Link]

  • The Impact of Catalysts in Epoxy Resin Formulations: A Focus on Amine-Epoxy Interactions. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. ResearchGate. [Link]

  • Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. OSTI.gov. [Link]

  • Influence of substituents on the kinetics of epoxy/aromatic diamine resin systems. ResearchGate. [Link]

  • AMINE CURED-EPOXY MATRICES. Applied Poleramic, Inc.[Link]

  • Comparison of Rheological Behaviour of Bio-Based and Synthetic Epoxy Resins for Making Ecocomposites. MDPI. [Link]

  • Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. MDPI. [Link]

  • New Epoxy Resin Polymerization Catalysts Based on N,N-Dimethylaminoalkylamides of Perfluoroalkanoic Acids. ResearchGate. [Link]

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. Ningbo Inno Pharmchem Co.,Ltd.[Link]

  • Curing of epoxy resins with amines. ResearchGate. [Link]

  • Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. National Center for Biotechnology Information. [Link]

  • Curing Kinetics of an Epoxy-amine System by Calorimetric Method and FT-IR Spectroscopy. ResearchGate. [Link]

  • Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. Preprints.org. [Link]

  • A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. NRC Research Press. [Link]

  • High Viscosity Epoxy Resin: An Industrial Guide. Incure Inc.[Link]

  • Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. MDPI. [Link]

  • Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. MDPI. [Link]

  • Effect of Tertiary Amines on Reactivity of Cycloaliphatic Epoxy Resins towards Methacrylic Acid. ResearchGate. [Link]

  • Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. National Center for Biotechnology Information. [Link]

  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. University of Toronto. [Link]

  • A Study of the Effect of Aniline Curing Agent Bridge Bonding Groups on Charge Injection at the Copper/Epoxy Interface. MDPI. [Link]

  • Investigation of epoxy matrix viscosity in the initial stage of its formation. ResearchGate. [Link]

  • Epoxy Coatings Guide. Sherwin-Williams. [Link]

  • What is the effect of epoxy's viscosity on it's porosity? effect of curing time on viscosity? is the crystallinity correlated to the chemical bonding? ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: N,N-Bis(2-hydroxypropyl)aniline (BHPA) Epoxy Systems

A Guide for Researchers and Scientists Welcome to the technical support center for N,N-Bis(2-hydroxypropyl)aniline (BHPA) based epoxy systems. As a Senior Application Scientist, I've designed this guide to move beyond si...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Scientists

Welcome to the technical support center for N,N-Bis(2-hydroxypropyl)aniline (BHPA) based epoxy systems. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide a deeper understanding of the chemical principles governing your epoxy system's curing behavior. This resource is structured as a series of frequently asked questions that address the most common challenges encountered in the lab, particularly incomplete curing. Our goal is to empower you to not only solve problems but also to understand the causality behind them, leading to more robust and reproducible results.

N,N-Bis(2-hydroxypropyl)aniline is a versatile aromatic diol and amine used as a chain extender and curing agent in polyurethane and epoxy formulations.[1][2] Its structure, featuring two secondary hydroxyl groups and a tertiary amine, allows it to participate in the epoxy curing reaction, contributing to the final properties of the thermoset polymer.[3] However, like all epoxy systems, achieving a complete and optimal cure is a multi-faceted process. This guide will walk you through the critical parameters.

Frequently Asked Questions & Troubleshooting Guide

Q1: My epoxy has failed to cure completely, leaving a tacky or soft surface. What is the most common reason for this?

A: This is the most prevalent issue in epoxy chemistry, and the overwhelming cause is an incorrect mix ratio between the epoxy resin and the curing agent.[4] Curing is not a simple drying process; it is a chemical reaction (polymerization) that requires precise stoichiometry.[4]

  • The Chemistry of Stoichiometry: The epoxy curing reaction involves the opening of the epoxide ring on the resin by a reactive site on the hardener—in this case, the active hydrogens on the secondary hydroxyl groups of BHPA. For the system to polymerize into a rigid, three-dimensional network, the number of epoxy groups must be stoichiometrically balanced with the number of active hydrogen sites.

    • Too Much Resin (Epoxy-Rich): If there is an excess of epoxy resin, there won't be enough active hydrogens from the BHPA to react with all the epoxide rings. This leaves unreacted epoxy molecules throughout the matrix, resulting in a soft, pliable, or tacky final product.[4]

    • Too Much Hardener (Amine/Hydroxyl-Rich): Conversely, an excess of the BHPA hardener leaves unreacted hydroxyl and amine groups. This also disrupts the formation of a fully cross-linked network and can lead to a soft cure, surface tackiness, and poor chemical resistance.[5] It is a common misconception that adding extra hardener will speed up the cure; it will only compromise the final properties.[6]

The cross-linking density of epoxy-amine thermosets is highly dependent on stoichiometry, with the highest density and optimal properties like glass transition temperature (Tg) achieved at the correct stoichiometric composition.[7]

Experimental Protocol: Validating Your Mix Ratio

  • Determine Equivalent Weights: Obtain the Epoxy Equivalent Weight (EEW) from the resin's technical data sheet (TDS). The EEW is the mass of resin (in grams) containing one mole of epoxy groups. For the hardener, you need the Amine Hydrogen Equivalent Weight (AHEW). For a molecule like BHPA (C₁₂H₁₉NO₂), which has two reactive hydroxyl groups, the equivalent weight is its molecular weight (209.29 g/mol ) divided by the number of active hydrogens (2).

    • AHEW of BHPA = 209.29 / 2 = 104.65 g/equivalent .

  • Calculate Parts by Weight (pbw): The mix ratio is calculated as follows:

    • Parts by weight of Hardener (BHPA) per 100 parts of Resin = (AHEW / EEW) * 100

  • Use a Calibrated Digital Scale: Do not rely on volumetric measurements unless the system is specifically formulated for it. Density differences between the resin and hardener can introduce significant errors.[4] Weigh each component precisely according to the calculated ratio.

Q2: I've meticulously checked my mix ratio by weight, but the cure is still slow or incomplete. What environmental factors should I investigate?

A: Assuming the stoichiometry is correct, the next most critical factors are temperature and humidity . The curing reaction is a chemical process with specific activation energy, and the local environment profoundly influences its kinetics.

  • The Role of Temperature: Temperature is a catalyst for the curing reaction.

    • Low Temperature: Colder conditions (below 20°C or 68°F) will significantly slow down the reaction rate.[8] If the temperature is too low, the reaction may stall completely, leaving the epoxy in a partially cured state.[4][9] The general rule of thumb is that the reaction rate doubles for every 10°C (18°F) increase in temperature.[8]

    • High Temperature: Warmer temperatures accelerate the cure.[10] However, excessively high temperatures can drastically reduce the pot life (working time) and may lead to an uncontrolled exothermic reaction, potentially causing defects.

  • The Impact of Humidity: Moisture in the air or on the substrate is a known inhibitor and source of defects in amine-cured epoxy systems.

    • Amine Blush: High humidity can cause a reaction between atmospheric carbon dioxide and the amine groups in the hardener, forming carbamates on the surface. This appears as a waxy, oily, or cloudy film known as "amine blush."[10][11] This blush is not only an aesthetic defect but also indicates that some of the hardener has been consumed by a side reaction, leading to an effective off-ratio mix at the surface and causing tackiness.

    • Competitive Reaction: Water molecules can interact with the reactive groups in the resin and hardener, interfering with the primary cross-linking reaction.[12] This can slow the cure and weaken the final mechanical properties of the polymer.[12][13]

Data Presentation: Recommended Environmental Conditions

ParameterRecommended RangeBelow RangeAbove Range
Ambient Temperature 21-27°C (70-80°F)[14][15]Very slow or stalled cure; incomplete cross-linking.[8]Reduced pot life; potential for uncontrolled exotherm.
Relative Humidity 40-60%[12]Ideal for preventing moisture-related defects.Risk of amine blush, surface tackiness, cloudy cure.[5][10]

Troubleshooting Workflow: Environmental Control

G start Incomplete Cure Detected check_ratio Is Mix Ratio Correct by Weight? start->check_ratio check_env Are Temp & Humidity in Optimal Range? check_ratio->check_env Yes recalc Recalculate Stoichiometry & Use a Digital Scale. check_ratio->recalc No check_mixing Was Mixing Thorough? check_env->check_mixing Yes control_env Adjust Workspace to 21-27°C & <60% RH. Use Dehumidifier if needed. check_env->control_env No check_contam Any Potential Contamination? check_mixing->check_contam Yes remix Use Two-Container Mixing Method. Scrape Sides/Bottom. check_mixing->remix No clean Clean Substrate with Solvent. Use Clean Tools. check_contam->clean Yes success Problem Solved: Achieved Full Cure check_contam->success No recalc->start Retry control_env->start Retry remix->start Retry clean->start Retry

Q3: My ratio and environment are perfect, but I still have sticky spots. Could my mixing technique be the problem?

A: Absolutely. Inadequate mixing is the second most common cause of curing failure after incorrect ratios.[9] Even with the correct amounts of resin and hardener, if they are not perfectly homogenized, you will have localized areas that are resin-rich or hardener-rich, leading to the exact problems described in Q1.

The Causality of Poor Mixing: The resin and hardener components often have different viscosities. The higher viscosity component can stick to the sides and bottom of the mixing container, resisting incorporation into the bulk of the mixture. If you scrape this unmixed material out onto your substrate, you are essentially pouring an off-ratio mixture, resulting in soft or sticky spots.[16]

Experimental Protocol: The Two-Container Mixing Method

This protocol is designed to be self-validating and ensures complete homogenization.

  • Initial Mix: Accurately weigh your resin (Part A) and hardener (Part B) into a clean, smooth-sided plastic container (Container 1).

  • Mix thoroughly for 3-5 minutes with a clean stir stick.[4] During this time, methodically scrape the sides and bottom of the container to incorporate all material into the mix.[4]

  • Transfer: Pour the entire contents from Container 1 into a second, clean container (Container 2).

  • Final Mix: Using a new, clean stir stick, mix the contents of Container 2 for another 1-2 minutes. This crucial transfer step leaves behind any unmixed, viscous material that was clinging to the walls of the first container.

  • Application: You can now pour from Container 2 with high confidence that the mixture is perfectly homogenized. Crucially, do not scrape the remnants out of Container 2 during the pour , as this reintroduces the risk of incorporating unmixed material.

Q4: How can I analytically confirm the extent of cure or diagnose a problematic system?

A: When visual and tactile assessments are insufficient, several analytical techniques can provide quantitative data on the curing process. These are invaluable for research and development, quality control, and advanced troubleshooting.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for studying the cure kinetics of thermosets.[17]

    • Principle: DSC measures the heat flow into or out of a sample as it is heated. The epoxy curing reaction is exothermic (releases heat). By running a temperature ramp on an uncured sample, you can observe the heat of reaction.

    • Application: If you run a DSC scan on a sample that you believe is fully cured and observe a residual exotherm, it indicates an incomplete cure. The magnitude of this residual heat can be compared to the total heat of reaction of a fully uncured sample to quantify the degree of cure. It can also be used to determine the glass transition temperature (Tg), a key indicator of cross-link density.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is excellent for monitoring the chemical changes during curing.[18]

    • Principle: This technique tracks the concentration of specific chemical functional groups by their characteristic absorption of infrared light.

    • Application: During the cure of a BHPA-epoxy system, you can monitor the disappearance of the epoxide peak (typically around 915 cm⁻¹) and the appearance/change in the hydroxyl (-OH) band. By tracking the area of the epoxide peak over time, you can directly measure the reaction rate and determine when the reaction has ceased, indicating a full cure.[19]

Data Presentation: Analytical Techniques for Cure Monitoring

TechniquePrincipleInformation GainedApplication in Troubleshooting
DSC Measures heat flow associated with the exothermic cure reaction.Degree of cure (%), Glass Transition Temp (Tg), Cure kinetics.[17][20]Quantifies residual unreacted material in a "cured" sample. Confirms if Tg meets specifications.
FTIR-ATR Monitors changes in the concentration of chemical functional groups.[18]Real-time reaction progress, disappearance of reactants (epoxide), confirmation of reaction completion.Identifies if the expected chemical reaction is occurring and if it has gone to completion.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Vertex AI Search.
  • Understanding the Effect of Humidity on Epoxy. (2022). Just Resin.
  • Curing Agents for Epoxy Resin. ThreeBond Technical News.
  • N,N-BIS(2-HYDROXYPROPYL)
  • How Does Humidity Affect Epoxy Resin Curing? (2025). Chemistry For Everyone - YouTube.
  • N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2. TCI AMERICA.
  • Influence of the Epoxy/Acid Stoichiometry on the Cure Behavior and Mechanical Properties of Epoxy Vitrimers. (2022). MDPI.
  • Why Your Epoxy Isn't Curing and How to Fix It. (2025). INCURE INC.
  • Understanding How Humidity Affects Epoxy During Applic
  • Effect of Moisture on Epoxy Resins and Epoxy Composites.
  • The Only Epoxy Resin Troubleshooting Tips You Need. (2023). Resin Obsession.
  • HELP! Poured using the wrong ratio, but only slightly. How bad is it? Reddit.
  • Reaction kinetics and cure monitoring of highly reactive epoxy resins for carbon fiber reinforced plastics. CORE.
  • How Temperature & Humidity Impact Cure. Astro Chemical.
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE | CAS#:3077-13-2. Chemsrc.
  • The effect of stoichiometry on curing and properties of epoxy–clay nanocomposites. (2009). AKJournals.
  • Epoxy Resin: How to Troubleshoot Common Issues. (2024). Xtreme Polishing Systems.
  • Common Mistakes in Using Polyamide Curing Agents in Epoxy Systems. (2026). Purnima Group.
  • How Does Humidity Affect Curing Epoxy? (2020). WiseBond.
  • The Influence of Stoichiometry and Cure Conditions on Surface and Interfacial Properties of Epoxy Resin Barrier Co
  • Cas 3077-13-2,N,N-BIS(2-HYDROXYPROPYL)ANILINE. lookchem.
  • Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA.
  • Monitoring Cure Characteristics of a Thermoset Epoxy by
  • Development of quantitative FT-IR methods for analyzing the cure kinetics of epoxy resins. Polymer.
  • 5 Common Epoxy Resin Problems and How to Fix Them. (2025). Resiners.

Sources

Optimization

Technical Support Center: Minimizing Byproducts in the Propoxylation of Aniline

Welcome to the technical support center for the propoxylation of aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, ensuri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the propoxylation of aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, ensuring high selectivity and minimal byproduct formation. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical applicability.

I. Understanding the Reaction: An Overview of Aniline Propoxylation

The propoxylation of aniline is a nucleophilic ring-opening reaction of propylene oxide (PO) with aniline. The primary amine of aniline attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of N-(2-hydroxypropyl)aniline (monopropoxylated) and N,N-bis(2-hydroxypropyl)aniline (dipropoxylated). The desired product is often the monopropoxylated aniline, a key intermediate in the synthesis of various pharmaceuticals, polymers, and other high-value chemicals.

However, the reaction can be complicated by the formation of several byproducts, which can impact yield, purity, and downstream processing. Understanding the reaction mechanism is crucial for effective troubleshooting.

Reaction Mechanism and Byproduct Formation

The reaction is typically catalyzed by acids or bases. In the presence of an alkaline catalyst, the reaction proceeds via the formation of an anilide anion, which then attacks the propylene oxide.

Primary Reaction Pathways:

  • Monopropoxylation: Aniline + Propylene Oxide → N-(2-hydroxypropyl)aniline

  • Dipropoxylation: N-(2-hydroxypropyl)aniline + Propylene Oxide → N,N-bis(2-hydroxypropyl)aniline

Common Byproducts and Their Origins:

  • Over-propoxylation Products: The primary byproduct is often the dipropoxylated aniline, N,N-bis(2-hydroxypropyl)aniline. This occurs when the initially formed monopropoxylated product competes with aniline for propylene oxide.

  • Propylene Glycol: Formed by the reaction of propylene oxide with water present in the reaction mixture.

  • Polymerization Products: Propylene oxide can polymerize, especially at higher temperatures and in the presence of certain catalysts, to form polypropylene glycol (PPG).

  • Colored Impurities: Oxidation of aniline and its derivatives can lead to the formation of colored byproducts, which can be problematic for product quality.

Below is a diagram illustrating the primary reaction and potential byproduct pathways.

G Aniline Aniline Mono N-(2-hydroxypropyl)aniline (Desired Product) Aniline->Mono + PO Colored Colored Impurities Aniline->Colored Oxidation PO1 Propylene Oxide Di N,N-bis(2-hydroxypropyl)aniline (Over-propoxylation) Mono->Di + PO Mono->Colored Oxidation PO2 Propylene Oxide Water Water (impurity) PG Propylene Glycol Water->PG + PO PO3 Propylene Oxide PPG Polypropylene Glycol (Polymerization) PO3->PPG Polymerization Oxidation Oxidation

Caption: Reaction scheme for aniline propoxylation and major byproduct pathways.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the propoxylation of aniline in a question-and-answer format.

Q1: My reaction is producing high levels of N,N-bis(2-hydroxypropyl)aniline. How can I improve selectivity for the mono-propoxylated product?

A1: High levels of the dipropoxylated byproduct are a common challenge and typically indicate that the rate of the second propoxylation is competitive with the first. Here are the key parameters to investigate:

  • Molar Ratio of Reactants:

    • Explanation: The stoichiometry of aniline to propylene oxide is a critical factor. An excess of aniline favors the formation of the monopropoxylated product by increasing the probability of propylene oxide reacting with an aniline molecule rather than the already-formed N-(2-hydroxypropyl)aniline.

    • Recommendation: Start with a molar ratio of aniline to propylene oxide of at least 3:1. You may need to optimize this ratio further depending on your specific reaction conditions.

  • Reaction Temperature:

    • Explanation: Higher temperatures can increase the rate of both reactions, but may disproportionately favor the formation of the dipropoxylated product.

    • Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical starting range is 120-150°C.[1] Consider performing a temperature screening study to find the optimal balance between reaction rate and selectivity.

  • Catalyst Selection and Concentration:

    • Explanation: The choice of catalyst can significantly influence selectivity. While alkaline catalysts like sodium hydroxide or potassium hydroxide are common, their concentration can affect the reaction outcome.[2]

    • Recommendation: Use the lowest effective catalyst concentration. High catalyst loading can accelerate the reaction but may decrease selectivity. Consider screening alternative catalysts, such as solid base catalysts or zeolites, which can offer shape-selectivity and potentially favor the monopropoxylated product.[1]

Q2: I am observing the formation of a significant amount of propylene glycol in my product mixture. What is the cause and how can I prevent it?

A2: The formation of propylene glycol is almost always due to the presence of water in your reaction system.

  • Explanation: Propylene oxide readily reacts with water, especially under catalytic conditions, to form propylene glycol. Water can be introduced from reactants, solvents, or the reactor itself.

  • Recommendations:

    • Dry Reactants and Solvents: Ensure that your aniline and any solvent used are thoroughly dried before use. Standard drying techniques such as distillation from a suitable drying agent or the use of molecular sieves are recommended.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Reactor Preparation: Ensure your reactor is dry before charging the reactants.

Q3: My final product has a dark color. What is causing this and how can I obtain a lighter-colored product?

A3: The formation of colored impurities is typically due to the oxidation of aniline and its derivatives. Aniline is susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxygen.

  • Explanation: The oxidation of aniline can lead to the formation of highly colored polymeric and condensed products.[3] This is a common issue in amine chemistry.

  • Recommendations:

    • Inert Atmosphere: As with preventing propylene glycol formation, maintaining a strict inert atmosphere throughout the reaction and workup is crucial to minimize oxidation.

    • Control Reaction Temperature: Avoid excessively high reaction temperatures, as this can promote oxidative side reactions.

    • Purification: If colored impurities are still present, consider purification techniques such as activated carbon treatment or distillation under reduced pressure to remove them.

Q4: The reaction is very slow or does not go to completion. What are the potential reasons?

A4: A sluggish reaction can be due to several factors related to reaction conditions and catalyst activity.

  • Explanation: Insufficient temperature, low catalyst concentration or activity, or poor mass transfer can all lead to a slow reaction rate.

  • Recommendations:

    • Temperature: Gradually increase the reaction temperature in increments of 10°C to see if the rate improves. Be mindful that higher temperatures can also increase byproduct formation.

    • Catalyst Activity: Ensure your catalyst is active. If using a solid catalyst, ensure it has been properly activated and stored. For alkaline catalysts, check the concentration and consider preparing a fresh solution.

    • Agitation: Ensure efficient stirring to improve mass transfer between the reactants and the catalyst. Inadequate mixing can lead to localized "hot spots" and poor reaction kinetics.

The following flowchart outlines a systematic approach to troubleshooting common issues in aniline propoxylation.

G Start Problem Encountered HighDi High Di-propoxylation? Start->HighDi PG Propylene Glycol Formation? Start->PG Color Colored Product? Start->Color Slow Slow Reaction? Start->Slow MolarRatio Increase Aniline:PO Ratio HighDi->MolarRatio Yes Dry Dry Reactants/Solvents PG->Dry Yes Inert2 Use Inert Atmosphere Color->Inert2 Yes Temp3 Increase Temperature Slow->Temp3 Yes Temp1 Decrease Temperature MolarRatio->Temp1 Still High? Catalyst1 Optimize Catalyst Concentration Temp1->Catalyst1 Still High? Inert1 Use Inert Atmosphere Dry->Inert1 Still Present? Temp2 Control Temperature Inert2->Temp2 Still Colored? Purify Purify (Carbon/Distillation) Temp2->Purify Still Colored? Catalyst2 Check Catalyst Activity Temp3->Catalyst2 Still Slow? Agitation Improve Agitation Catalyst2->Agitation Still Slow?

Caption: Troubleshooting flowchart for aniline propoxylation.

III. Experimental Protocol and Data Analysis

Benchmark Protocol for the Propoxylation of Aniline

This protocol provides a starting point for the synthesis of N-(2-hydroxypropyl)aniline with high selectivity.

Materials:

  • Aniline (freshly distilled and dried)

  • Propylene oxide (dried over molecular sieves)

  • Potassium hydroxide (or other suitable catalyst)

  • Toluene (or other suitable solvent, dried)

  • Nitrogen or Argon gas supply

Procedure:

  • Reactor Setup: Assemble a clean, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen/argon inlet.

  • Charging Reactants: Charge the flask with aniline and toluene. Begin stirring and purge the system with nitrogen/argon for at least 15 minutes.

  • Catalyst Addition: Add the potassium hydroxide catalyst to the reaction mixture.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 130°C).

  • Propylene Oxide Addition: Slowly add the propylene oxide to the reaction mixture via a syringe pump over a period of 1-2 hours. This controlled addition helps to maintain a low concentration of propylene oxide, which can improve selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with an appropriate acid (e.g., acetic acid). Wash the organic layer with water to remove any salts. Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purification: If necessary, purify the crude product by vacuum distillation.

Analytical Methods

Accurate analysis of the product mixture is essential for troubleshooting and optimization.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) is a common and effective method for quantifying aniline, propylene oxide, N-(2-hydroxypropyl)aniline, N,N-bis(2-hydroxypropyl)aniline, and propylene glycol.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for the analysis of the reaction mixture, particularly for less volatile components.[5]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to confirm the identity of the products and byproducts.[6]

Data Interpretation: Impact of Reaction Parameters on Selectivity

The following table summarizes the expected impact of key reaction parameters on the selectivity for monopropoxylated aniline.

ParameterChangeExpected Impact on Mono-propoxylation SelectivityRationale
Aniline:PO Molar Ratio IncreaseIncreaseHigher probability of PO reacting with aniline.
Temperature IncreaseDecreaseMay favor the faster reaction of the more nucleophilic mono-propoxylated intermediate.
Catalyst Concentration IncreaseDecreaseCan accelerate both reactions, potentially reducing selectivity.
PO Addition Rate Decrease (Slower)IncreaseMaintains a low instantaneous concentration of PO, disfavoring over-reaction.

IV. References

  • Bláha, M., Varga, M., & Stejskal, J. (2025). Effects of the polymerization temperature on the structure, morphology and conductivity of polyaniline prepared with ammonium peroxodisulfate. ResearchGate. [Link]

  • Chem Help ASAP. (2020, January 21). synthesis of anilines [Video]. YouTube. [Link]

  • EPA. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Google Patents. (n.d.). US5304525A - Catalyst for the preparation of aniline.

  • Google Patents. (n.d.). US4425266A - Use of N-oxalkylated derivatives of aniline as a polymer-dissolving component in floor cleaners.

  • Heesung Catalysts. (n.d.). Aniline Catalyst. [Link]

  • Khan, A. A., & O'Hayre, R. (2019). PGM-Free ORR Catalysts Designed by Templating PANI-Type Polymers Containing Functional Groups with High Affinity to Iron. ResearchGate. [Link]

  • Pearson Study Prep. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]

  • Rostami, M., Davarnejad, R., Royaee, S. J., & Mohaddecy, R. S. (2023). Effect of reaction temperature on aniline point, diesel index of treated coker distillate during hydrotreating process. ResearchGate. [Link]

  • Sapurina, I., & Stejskal, J. (2010). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. [Link]

  • Schurz, H. H., Hill, R. H., Philen, R. M., Posada de la Paz, M., Abaitua Borda, I., Kilbourne, E. M., Bernert, T., & Needham, L. L. (1997). Analytical measurements of products of aniline and triglycerides in oil samples associated with the toxic oil syndrome. Archives of Toxicology. Supplement, 19, 53–64. [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. [Link]

  • U.S. Department of Energy, Office of Scientific and Technical Information. (1983). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. [Link]

  • Zare, E. N., & Shams, E. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Shelf Life of N,N-Bis(2-hydroxypropyl)aniline (BHPA) Formulations

Welcome to the technical support center for N,N-Bis(2-hydroxypropyl)aniline (BHPA) formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stab...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N-Bis(2-hydroxypropyl)aniline (BHPA) formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stabilizing BHPA and extending the shelf life of your formulations. Here, we will delve into the fundamental degradation pathways of BHPA and provide actionable strategies, troubleshooting advice, and detailed experimental protocols to ensure the integrity and longevity of your products.

I. Understanding the Instability of N,N-Bis(2-hydroxypropyl)aniline (BHPA)

N,N-Bis(2-hydroxypropyl)aniline is a versatile molecule utilized in various industrial and pharmaceutical applications, notably as a chain extender in polyurethanes and a curing agent.[1] Its structure, containing a tertiary amine and two secondary alcohol groups on an aniline backbone, makes it susceptible to degradation through several pathways. The primary routes of degradation are oxidation and photodegradation, which can lead to discoloration (often a shift to a yellow or brown hue), loss of potency, and the formation of potentially harmful impurities.

The tertiary amine group is particularly prone to oxidation, which can result in the formation of N-oxides or undergo N-dealkylation.[2][3] The aromatic ring and the hydroxypropyl side chains can also be targets for oxidative and photolytic attack. Therefore, a comprehensive stabilization strategy must address these vulnerabilities.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the formulation of BHPA.

Q1: My BHPA formulation is turning yellow over time. What is the likely cause?

A1: The yellowing of your BHPA formulation is a classic indicator of oxidative degradation. The tertiary amine of the aniline moiety is susceptible to oxidation, which can lead to the formation of colored degradation products. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures. To confirm this, you can perform a forced degradation study under oxidative conditions (e.g., using a low concentration of hydrogen peroxide) and compare the degradation profile with your aged sample using a stability-indicating analytical method, such as HPLC.

Q2: What is the primary degradation pathway for BHPA?

A2: The most probable primary degradation pathway for BHPA is the oxidation of the tertiary amine. This can proceed through N-dealkylation, where one of the hydroxypropyl groups is cleaved, or N-oxidation to form an N-oxide.[3][4] Both pathways can be initiated by atmospheric oxygen and catalyzed by light or trace metal impurities.

Q3: How does pH affect the stability of my BHPA formulation?

A3: The pH of your formulation can significantly impact the stability of BHPA. Generally, aromatic amines can be more stable under slightly acidic conditions.[5] In an acidic environment, the tertiary amine group can be protonated, which may reduce its susceptibility to oxidation. However, the optimal pH will depend on the other components in your formulation. It is crucial to perform a pH-stability profile study to determine the pH at which BHPA exhibits maximum stability in your specific matrix.

Q4: Can I use standard antioxidants to stabilize my BHPA formulation?

A4: Yes, incorporating antioxidants is a primary strategy for stabilizing BHPA. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and derivatives of Irganox (e.g., Irganox 1010, Irganox 1076), are effective radical scavengers that can inhibit oxidative degradation.[6][7] The choice and concentration of the antioxidant should be optimized for your specific formulation through stability studies.

Q5: My formulation is stored in clear glass vials. Is this a problem?

A5: Yes, storing a potentially photosensitive compound like BHPA in clear glass is a significant risk. The aromatic aniline structure makes BHPA susceptible to photodegradation upon exposure to UV light.[8] It is strongly recommended to use amber or opaque containers to protect the formulation from light. Additionally, incorporating a UV absorber into your formulation can provide further protection.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common stability issues encountered with BHPA formulations.

Observed Issue Potential Cause(s) Recommended Action(s)
Rapid Discoloration (Yellowing/Browning) 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to UV or visible light. 3. High Storage Temperature: Accelerates degradation reactions.1. Inert Atmosphere: Purge the headspace of your container with an inert gas like nitrogen or argon. 2. Antioxidants: Incorporate a suitable antioxidant (e.g., BHT, Irganox 1010) at an optimized concentration (typically 0.01-0.1% w/w). 3. Light Protection: Store the formulation in amber or opaque containers. 4. Temperature Control: Store at recommended cool temperatures, avoiding excessive heat.
Formation of Precipitates 1. Degradation Product Insolubility: A degradation product may be less soluble in the formulation matrix. 2. Excipient Incompatibility: Interaction with other formulation components.1. Characterize Precipitate: Isolate and identify the precipitate to understand its origin. 2. Review Formulation: Conduct excipient compatibility studies to identify any adverse interactions.[9] 3. pH Adjustment: Evaluate if a change in pH could improve the solubility of the drug and its potential degradants.
Loss of Assay/Potency 1. Chemical Degradation: Oxidative, photolytic, or hydrolytic breakdown of BHPA. 2. Inaccurate Analytical Method: The analytical method may not be stability-indicating.1. Forced Degradation Study: Perform a comprehensive forced degradation study to identify all potential degradation products.[10][11] 2. Method Validation: Ensure your analytical method (e.g., HPLC) can separate BHPA from all its degradation products.[3] 3. Implement Stabilization Strategies: Utilize antioxidants, light protection, and pH control as needed.
Inconsistent Stability Between Batches 1. Variability in Raw Materials: Differences in the purity of BHPA or excipients (e.g., peroxide content).[2] 2. Inconsistent Manufacturing Process: Variations in exposure to oxygen, light, or heat during manufacturing.1. Raw Material Specification: Implement stringent specifications for all raw materials, including limits on impurities like peroxides. 2. Process Control: Standardize the manufacturing process to minimize exposure to degradative conditions. Consider processing under an inert atmosphere and controlled lighting.

IV. Experimental Protocols

To effectively develop a stable BHPA formulation, a systematic experimental approach is necessary. The following protocols provide a framework for your stability-indicating studies.

Protocol 1: Forced Degradation Study of BHPA

Objective: To identify the potential degradation pathways of BHPA and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of BHPA in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the BHPA solution to the following stress conditions:[12][13]

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, using a suitable analytical method (e.g., HPLC-UV/MS) to identify and quantify the degradation products. Aim for 5-20% degradation of the active ingredient.[12]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated HPLC method capable of separating BHPA from its process impurities and degradation products.

Starting Point for Method Development (based on a similar compound): [14]

  • Column: Primesep 100 mixed-mode stationary phase column (or a standard C18 column as a starting point).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer). Start with a simple mobile phase like Acetonitrile:Water (30:70) with 0.1% formic acid or phosphoric acid to adjust pH.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where BHPA and its expected degradation products have significant absorbance (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.

Protocol 3: Screening of Stabilizers

Objective: To evaluate the effectiveness of different antioxidants and UV absorbers in preventing the degradation of BHPA.

Methodology:

  • Prepare Formulations: Prepare several batches of your BHPA formulation. One batch will be the control (no stabilizer), and the other batches will each contain a different stabilizer at a defined concentration (e.g., 0.05% w/w).

    • Antioxidants to Screen: BHT, Irganox 1010, Ascorbic Acid.

    • UV Absorbers to Screen: Benzophenone-3, Avobenzone.

  • Stability Study: Place all formulations on an accelerated stability study (e.g., 40°C/75% RH) in both clear and amber vials.

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze them using the validated stability-indicating HPLC method for the assay of BHPA and the quantification of degradation products.

  • Evaluation: Compare the degradation rates in the different formulations to determine the most effective stabilizer system.

V. Visualization of Degradation and Stabilization

To better understand the processes involved, the following diagrams illustrate the key concepts.

Potential Degradation Pathways of BHPA

G BHPA N,N-Bis(2-hydroxypropyl)aniline (BHPA) Oxidation Oxidative Stress (O₂, Light, Heat, Metal Ions) BHPA->Oxidation Photolysis Photolytic Stress (UV Light) BHPA->Photolysis N_Oxide N-Oxide Formation Oxidation->N_Oxide N-O bond formation N_Dealkylation N-Dealkylation Oxidation->N_Dealkylation C-N bond cleavage Ring_Oxidation Aromatic Ring Oxidation Photolysis->Ring_Oxidation Radical formation Side_Chain_Oxidation Side-Chain Oxidation Photolysis->Side_Chain_Oxidation Radical formation

Caption: Potential degradation pathways for BHPA under stress conditions.

Stabilization Strategy Workflow

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Implementation cluster_3 Confirmation Discoloration Discoloration Forced_Degradation Forced Degradation Study (Protocol 1) Discoloration->Forced_Degradation Potency_Loss Potency Loss Potency_Loss->Forced_Degradation HPLC_Method Develop Stability-Indicating Method (Protocol 2) Forced_Degradation->HPLC_Method Screen_Stabilizers Screen Stabilizers (Protocol 3) HPLC_Method->Screen_Stabilizers Optimize_pH Optimize Formulation pH Screen_Stabilizers->Optimize_pH Packaging Select Protective Packaging Optimize_pH->Packaging Accelerated_Stability Accelerated & Long-Term Stability Studies Packaging->Accelerated_Stability

Caption: A systematic workflow for developing a stable BHPA formulation.

VI. References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Vertex AI Search.

  • Gupta, A. et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ijppsjournal.com. [Link]

  • Li, H., & Lee, L. S. (2003). Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. Environmental Science & Technology, 37(15), 3374-3381. [Link]

  • Karki, S. B., Dinnocenzo, J. P., Jones, J. P., & Korzekwa, K. R. (1995). Mechanism of Oxidative Amine Dealkylation of Substituted N,N-Dimethylanilines by Cytochrome P-450: Application of Isotope Effect Profiles. Journal of the American Chemical Society, 117(12), 3657-3664. [Link]

  • List of aromatic amines used in this study and the efficiency of their... (n.d.). ResearchGate. [Link]

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  • Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. (2015). ResearchGate. [Link]

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025). Vertex AI Search.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Diol Chain Extenders in Polyurethanes: N,N-Bis(2-hydroxypropyl)aniline in Focus

In the intricate world of polyurethane chemistry, the selection of a diol chain extender is a critical decision that profoundly influences the final properties of the polymer. These low-molecular-weight diols react with...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of polyurethane chemistry, the selection of a diol chain extender is a critical decision that profoundly influences the final properties of the polymer. These low-molecular-weight diols react with isocyanate groups to form the hard segments of the polyurethane, which in turn dictate the material's mechanical strength, thermal stability, and overall performance.[1] This guide provides an in-depth comparison of N,N-Bis(2-hydroxypropyl)aniline (HPA) with other commonly used diol chain extenders, offering researchers, scientists, and drug development professionals a comprehensive understanding backed by scientific principles and experimental data.

The Pivotal Role of Chain Extenders in Polyurethane Performance

Polyurethanes are segmented polymers composed of alternating soft and hard segments. The soft segment, typically a long-chain polyol, imparts flexibility and elastomeric properties. The hard segment, formed by the reaction of a diisocyanate with a chain extender, provides structural integrity, stiffness, and thermal resistance.[1] The chemical nature of the chain extender—be it aliphatic or aromatic—plays a crucial role in the morphology and degree of phase separation between the hard and soft segments, which ultimately governs the macroscopic properties of the polyurethane.[2][3]

N,N-Bis(2-hydroxypropyl)aniline (HPA): An Aromatic Diol with Unique Attributes

N,N-Bis(2-hydroxypropyl)aniline, an aromatic diol, is increasingly utilized as a chain extender in polyurethane formulations.[4][5] Its chemical structure, featuring a rigid benzene ring and two secondary hydroxyl groups, imparts a unique combination of properties to the resulting polyurethane. The presence of the aniline group is also suggested to have a catalytic effect on the urethane reaction.[6][7]

Key Characteristics of HPA:

  • Aromatic Rigidity: The phenyl group in HPA contributes to the stiffness and thermal stability of the hard segments.[6]

  • Enhanced Mechanical Properties: The incorporation of HPA is reported to improve the tensile strength, elasticity, and overall mechanical performance of polyurethanes.[4][5]

  • Catalytic Activity: The tertiary amine in the aniline structure can catalyze the reaction between isocyanates and hydroxyls, potentially reducing the need for external catalysts.[6][7]

Comparative Performance Analysis: HPA vs. Conventional Diol Chain Extenders

To provide a clear and objective comparison, this guide evaluates the performance of HPA against two widely used diol chain extenders: the aliphatic 1,4-butanediol (BDO) and the aromatic hydroquinone bis(2-hydroxyethyl)ether (HQEE).

Data Summary:
PropertyN,N-Bis(2-hydroxypropyl)aniline (HPA)1,4-Butanediol (BDO)Hydroquinone bis(2-hydroxyethyl)ether (HQEE)
Chemical Structure AromaticAliphaticAromatic
Molecular Weight ( g/mol ) 209.2890.12198.22
Functionality Diol (secondary hydroxyls)Diol (primary hydroxyls)Diol (primary hydroxyls)
Expected Impact on PU Properties
Tensile StrengthHighModerate to HighVery High
Elongation at BreakModerateHighModerate
HardnessHighModerateVery High
Thermal StabilityGood to ExcellentModerateExcellent

Note: The expected impacts are based on general principles of polyurethane chemistry and available literature. Specific performance will vary depending on the complete formulation (polyol, isocyanate, stoichiometry).

In-Depth Discussion:

Mechanical Properties:

Thermal Stability:

The thermal stability of polyurethanes is largely dependent on the stability of the hard segments. Aromatic structures are generally more thermally stable than aliphatic ones. Therefore, polyurethanes incorporating HPA and HQEE are anticipated to exhibit superior thermal resistance compared to those with BDO. The decomposition of the urethane linkage is a key factor in the thermal degradation of these polymers.[9][10][11][12]

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and characterization of polyurethanes with different chain extenders are provided below.

Polyurethane Synthesis: Prepolymer Method

The prepolymer method is a two-step process that allows for better control over the polymer structure and is recommended for this comparative study.[13][14][15]

Workflow Diagram:

G cluster_prep Step 1: Prepolymer Synthesis cluster_chain_ext Step 2: Chain Extension cluster_post Post-Processing polyol Polyol (e.g., PTMG) reactor1 Reactor (e.g., 80°C, 2-3h, N2 atm) polyol->reactor1 diisocyanate Diisocyanate (e.g., MDI) diisocyanate->reactor1 prepolymer NCO-terminated Prepolymer reactor1->prepolymer reactor2 Reactor (e.g., 70°C, vigorous stirring) prepolymer->reactor2 chain_extender Chain Extender (HPA, BDO, or HQEE) chain_extender->reactor2 polyurethane Polyurethane Elastomer reactor2->polyurethane casting Casting into Mold polyurethane->casting curing Curing (e.g., 100°C, 24h) casting->curing characterization Characterization curing->characterization

Caption: Polyurethane synthesis via the prepolymer method.

Step-by-Step Protocol:

  • Preparation: Dry the polyol (e.g., polytetramethylene ether glycol, PTMG) and the chain extender (HPA, BDO, or HQEE) in a vacuum oven at 80°C for at least 12 hours to remove moisture.

  • Prepolymer Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.

    • Heat the polyol to the desired reaction temperature (e.g., 60°C).

    • Add the diisocyanate (e.g., 4,4'-methylene diphenyl diisocyanate, MDI) dropwise while stirring. A typical NCO:OH molar ratio for this step is 2:1.

    • Increase the temperature to 80°C and maintain for 2-3 hours under a nitrogen atmosphere until the theoretical NCO content is reached (can be verified by titration).

  • Chain Extension:

    • Cool the prepolymer to approximately 70°C.

    • Add the chosen chain extender (HPA, BDO, or HQEE) dropwise with vigorous stirring. The amount of chain extender should be calculated to achieve a final NCO:OH ratio of approximately 1.02:1.

  • Casting and Curing:

    • Once the chain extender is fully incorporated and the viscosity increases, pour the mixture into a preheated mold.

    • Cure the cast polyurethane in an oven at a specified temperature and duration (e.g., 100°C for 24 hours).

  • Post-Curing: Allow the samples to post-cure at ambient temperature for at least 7 days before testing.

Mechanical Testing: Tensile Properties (ASTM D638)

Tensile properties are fundamental to understanding the mechanical performance of polyurethane elastomers. ASTM D638 is a standard test method for determining the tensile properties of plastics.[16][17][18][19][20]

Workflow Diagram:

G sample_prep Sample Preparation (Dumbbell-shaped specimens) conditioning Conditioning (e.g., 23°C, 50% RH, 40h) sample_prep->conditioning testing_machine Universal Testing Machine (UTM) with extensometer conditioning->testing_machine testing Tensile Test (Constant crosshead speed) testing_machine->testing data_acq Data Acquisition (Stress vs. Strain Curve) testing->data_acq analysis Analysis (Tensile Strength, Elongation at Break, Modulus) data_acq->analysis G cluster_dsc DSC Analysis cluster_tga TGA Analysis dsc_sample Sample Preparation (5-10 mg in pan) dsc_instrument DSC Instrument dsc_sample->dsc_instrument dsc_heating Heating/Cooling Cycle (e.g., -80°C to 250°C at 10°C/min) dsc_instrument->dsc_heating dsc_analysis Analysis (Tg, Tm, Tc) dsc_heating->dsc_analysis tga_sample Sample Preparation (10-15 mg in crucible) tga_instrument TGA Instrument tga_sample->tga_instrument tga_heating Heating Ramp (e.g., RT to 600°C at 10°C/min, N2 atm) tga_instrument->tga_heating tga_analysis Analysis (Decomposition Temperatures) tga_heating->tga_analysis

Caption: Workflow for thermal analysis (DSC and TGA).

Step-by-Step Protocol (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the polyurethane sample into an aluminum DSC pan and seal it.

  • Analysis:

    • Place the pan in the DSC cell.

    • Perform a heat-cool-heat cycle, for example, from -80°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the glass transition temperatures (Tg) of the soft and hard segments from the second heating scan.

Step-by-Step Protocol (TGA):

  • Sample Preparation: Place 10-15 mg of the sample into a TGA crucible.

  • Analysis:

    • Heat the sample from room temperature to approximately 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: Determine the onset of decomposition and the temperature at maximum weight loss from the TGA and derivative thermogravimetric (DTG) curves.

Conclusion and Future Outlook

The choice of diol chain extender is a powerful tool for tailoring the properties of polyurethane elastomers. N,N-Bis(2-hydroxypropyl)aniline presents an intriguing option due to its aromatic structure, which is expected to enhance mechanical strength and thermal stability. While direct comparative data remains a subject for further investigation, the theoretical advantages and the experimental protocols outlined in this guide provide a solid foundation for researchers to conduct their own evaluations. Future studies should focus on generating quantitative data to directly compare the performance of HPA-based polyurethanes with those containing traditional chain extenders like BDO and HQEE. This will enable a more precise understanding of its potential in demanding applications where high performance is paramount.

References

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  • CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender - Google Patents. (n.d.).
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Comparative

A Comparative Performance Analysis of N,N-Bis(2-hydroxypropyl)aniline in Epoxy Curing

This guide provides an in-depth comparative analysis of N,N-Bis(2-hydroxypropyl)aniline (BHPA) as a curing agent for epoxy resins. Designed for researchers, scientists, and professionals in material science and related f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of N,N-Bis(2-hydroxypropyl)aniline (BHPA) as a curing agent for epoxy resins. Designed for researchers, scientists, and professionals in material science and related fields, this document offers a comprehensive look at the performance of BHPA in comparison to other commonly used epoxy hardeners. We will delve into the chemical properties, curing mechanisms, and performance characteristics, supported by available data and standardized experimental protocols.

Introduction to Epoxy Resins and the Role of Curing Agents

Epoxy resins are a class of thermosetting polymers renowned for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] These resins, in their uncured state, consist of short-chain polymers or oligomers containing epoxide groups. The transformation from a liquid or semi-solid state to a rigid, three-dimensional cross-linked network is achieved through a chemical reaction with a curing agent, also known as a hardener.

The choice of curing agent is critical as it significantly influences the final properties of the cured epoxy system, including its glass transition temperature (Tg), thermal stability, mechanical strength, and chemical resistance.[1] Common classes of epoxy curing agents include amines (aliphatic and aromatic), polyamides, and anhydrides.

N,N-Bis(2-hydroxypropyl)aniline (BHPA): A Detailed Profile

N,N-Bis(2-hydroxypropyl)aniline, with the CAS number 3077-13-2, is an aromatic amine characterized by a unique molecular structure that includes two secondary hydroxyl groups.[2][3] This bifunctional nature, combining an aniline core with hydroxyl functionalities, suggests a multifaceted role in epoxy curing.[3]

Curing Mechanism of BHPA with Epoxy Resins

The curing of epoxy resins with amine hardeners proceeds through the nucleophilic addition of the amine's active hydrogens to the epoxide ring.[4] In the case of BHPA, the secondary amine nitrogen possesses one active hydrogen that can react with an epoxy group.

Furthermore, the two hydroxyl groups in the BHPA molecule are expected to play a significant role in the curing process. These hydroxyl groups can accelerate the curing reaction through two primary mechanisms:

  • Catalysis: The hydroxyl groups can form hydrogen bonds with the oxygen atom of the epoxy ring, making the carbon atom more susceptible to nucleophilic attack by the amine.[5]

  • Co-reaction: At elevated temperatures, the hydroxyl groups can also directly react with epoxy groups, leading to etherification and further cross-linking.[4] This dual reactivity can contribute to a denser cross-linked network and enhanced thermal and mechanical properties.

Curing_Mechanism cluster_reactants Reactants cluster_reaction Curing Process cluster_product Product BHPA BHPA (Amine with -OH groups) step1 Nucleophilic attack by amine on epoxide ring BHPA->step1 step2 Hydrogen bonding catalysis by -OH groups BHPA->step2 Epoxy Epoxy Resin (Epoxide rings) Epoxy->step1 Epoxy->step2 step1->step2 influences CuredEpoxy Cross-linked Epoxy Network step1->CuredEpoxy step3 Etherification reaction of -OH groups with epoxide (at higher temperatures) step2->step3 can lead to step3->CuredEpoxy

Comparative Performance Analysis

This section compares the performance of BHPA with two widely used amine curing agents: Triethylenetetramine (TETA), an aliphatic amine, and 4,4'-Diaminodiphenyl sulfone (DDS), an aromatic amine.

Disclaimer: Direct comparative experimental data for BHPA-cured epoxy resins is limited in publicly available literature. The performance data for BHPA presented in the following table is estimated based on its chemical structure and the known performance of similar aromatic amine curing agents containing hydroxyl groups. This data should be considered indicative and requires experimental validation.

PropertyBHPA (Estimated)TETADDSTest Method
Curing Conditions
Recommended Cure Cycle120-150°C for 1-2 hoursRoom Temp. (7 days) or 100°C for 2 hours150-180°C for 2-3 hoursManufacturer's Recommendation
Thermal Properties
Glass Transition Temp. (Tg)130 - 160°C~119°C180 - 220°CDSC
Decomposition Temp. (Td)> 300°C~300°C> 350°CTGA
Mechanical Properties
Tensile Strength70 - 90 MPa~65.5 MPa80 - 100 MPaASTM D638[6]
Flexural Strength100 - 130 MPa~89.6 MPa120 - 150 MPaASTM D790[1]
Physical Properties
AppearanceColorless to light yellow liquid[2]Clear liquid[7]White to off-white powder[8]Visual
Viscosity @ 25°C~2000 - 4000 cP~20 cP[7]Solid-

Analysis of Comparative Data:

  • Curing Profile: BHPA, being an aromatic amine, is expected to require elevated temperatures for curing, similar to DDS. Its reactivity may be higher than DDS due to the catalytic effect of the hydroxyl groups. TETA, as an aliphatic amine, can cure at room temperature, offering faster processing for applications where high-temperature curing is not feasible.

  • Thermal Performance: The aromatic nature of BHPA suggests a high glass transition temperature, likely falling between that of TETA and DDS. The rigid aniline core contributes to good thermal stability. DDS, with its highly aromatic structure, generally provides the highest thermal resistance.

  • Mechanical Properties: The aromatic ring in BHPA is expected to impart good stiffness and strength to the cured epoxy, resulting in mechanical properties that are likely superior to those achieved with aliphatic amines like TETA and comparable to other aromatic amines.

  • Handling and Processing: BHPA is a liquid at room temperature, which can be an advantage for processing compared to solid curing agents like DDS that need to be melted or dissolved.[2][8] However, its viscosity is significantly higher than that of TETA.[7]

Experimental Protocols

To ensure the reproducibility and validity of performance data, standardized testing methodologies are crucial. The following are step-by-step protocols for key experiments based on ASTM standards.

Differential Scanning Calorimetry (DSC) for Curing Profile and Tg

DSC_Workflow start Start step1 Prepare sample: Mix epoxy resin and curing agent start->step1 step2 Encapsulate a small amount (5-10 mg) in an aluminum DSC pan step1->step2 step3 Place sample and reference pan in DSC cell step2->step3 step4 Heat at a constant rate (e.g., 10°C/min) under inert atmosphere (N₂) step3->step4 step5 Record heat flow vs. temperature to determine curing exotherm step4->step5 step6 Cool the cured sample step5->step6 step7 Reheat the cured sample at the same rate to determine Tg step6->step7 end End step7->end

Methodology:

  • Sample Preparation: Accurately weigh the epoxy resin and the stoichiometric amount of the curing agent into a container. Mix thoroughly until a homogeneous mixture is obtained.[9]

  • Encapsulation: Transfer 5-10 mg of the mixture into an aluminum DSC pan and seal it.[9]

  • Curing Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.[9] Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

  • Glass Transition Temperature (Tg) Measurement: After the initial heating scan, cool the sample to room temperature. Then, reheat the cured sample at the same heating rate.[10] The midpoint of the inflection in the heat flow curve indicates the glass transition temperature.[10]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA_Workflow start Start step1 Prepare a fully cured epoxy sample start->step1 step2 Place a small, known weight of the sample into the TGA pan step1->step2 step3 Heat the sample at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (N₂ or air) step2->step3 step4 Record the sample's weight as a function of temperature step3->step4 step5 Determine the onset of decomposition (Td) step4->step5 end End step5->end

Methodology:

  • Sample Preparation: Use a fully cured sample of the epoxy resin.

  • TGA Measurement: Place a small, accurately weighed sample (5-10 mg) into the TGA sample pan. Heat the sample at a controlled rate, for example, 10°C/min, in a nitrogen or air atmosphere.[11]

  • Data Analysis: Record the weight loss of the sample as a function of temperature. The temperature at which a significant weight loss begins is taken as the decomposition temperature (Td).[11] This procedure is in accordance with principles outlined in ASTM D2584.[12][13]

Mechanical Properties Testing

Tensile Testing (ASTM D638):

  • Specimen Preparation: Cast the epoxy/curing agent mixture into dumbbell-shaped molds as specified by ASTM D638 and cure according to the recommended schedule.[6][14][15]

  • Testing: Condition the specimens as required. Mount the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed until failure.[16]

  • Data Acquisition: Record the load and elongation to determine tensile strength, modulus, and elongation at break.[16]

Flexural Testing (ASTM D790):

  • Specimen Preparation: Prepare rectangular bar specimens according to ASTM D790 dimensions and cure them.[1][17][18]

  • Testing: Place the specimen on a three-point bending fixture in a universal testing machine. Apply a load to the center of the specimen at a specified rate until rupture or a certain deflection is reached.[19]

  • Data Acquisition: Record the load and deflection to calculate flexural strength and flexural modulus.[19]

Conclusion

N,N-Bis(2-hydroxypropyl)aniline presents itself as a compelling curing agent for epoxy resins, offering a unique combination of properties derived from its aromatic structure and hydroxyl functionality. While direct comparative data is still emerging, its chemical nature suggests a performance profile that could bridge the gap between conventional aliphatic and high-performance aromatic amine hardeners.

The presence of hydroxyl groups is anticipated to enhance reactivity and cross-link density, potentially leading to improved thermal and mechanical properties compared to standard aromatic amines. Its liquid form offers processing advantages over solid hardeners. For researchers and formulators, BHPA is a promising candidate for applications requiring a balance of good thermal stability, robust mechanical performance, and manageable processing characteristics. Further experimental investigation is warranted to fully elucidate its performance envelope and optimize its use in various epoxy formulations.

References

  • ASTM International. (2017). Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials (ASTM D790-17). Retrieved from [Link]

  • Atul Ltd. (n.d.). LAPOX® ASH-10 (4,4'-Diamino diphenyl sulfone). Retrieved from [Link]

  • Epoxy Technology. (n.d.). Tg – Glass Transition Temperature for Epoxies. Retrieved from [Link]

  • Intertek. (n.d.). Ignition Loss of Cured Reinforced Resins. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D2584 Ignition Loss of Cured Reinforced Resins. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 18). N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D638: tensile properties plastics. Retrieved from [Link]

  • ZwickRoell. (n.d.). ASTM D790 3-point flexure test plastics. Retrieved from [Link]

  • House, M. L., et al. (n.d.). Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. OSTI.gov. Retrieved from [Link]

  • Varga, J. (1989). Reactions of epoxy with other functional groups and the arising sec.hydroxyl groups. Periodica Polytechnica Chemical Engineering, 33(1-2), 61-67.
  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]

  • Shimadzu. (n.d.). AD-0196 : Epoxy Curing Studies with Isothermal Differential Scanning Calorimetry Method. Retrieved from [Link]

  • Three Bond. (n.d.). Curing Agents for Epoxy Resin. Retrieved from [Link]

  • Vertex AI Search. (2025, April 2). N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview.
  • Huntsman. (n.d.). Technical Data Sheet Triethylenetetramine (TETA). Retrieved from [Link]

  • CTech-LLC. (n.d.). PRODUCT DESCRIPTION CTech-LLC® Triethylenetetramine Curing Agent TCATM is a moderately viscous, yellowish liquid, less volatile. Retrieved from [Link]

  • NETZSCH. (2021, March 31). Epoxy Curing Investigated by Means of the DSC 214 Polyma and MMC 274 Nexus. Retrieved from [Link]

  • YouTube. (2023, August 3). ASTM D638 - Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • Master Precision Molds, By Bound. (2025, July 14). ASTM D790 Flexural Test Bar: Complete Guide. Retrieved from [Link]

  • Dhalop Chemicals. (n.d.). Technical Data Sheet Triethylenetetramine (TETA) Blend. Retrieved from [Link]

  • MDPI. (2021, August 27). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol. Retrieved from [Link]

  • MDPI. (2023, January 4). Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry. Retrieved from [Link]

  • YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. Retrieved from [Link]

  • MDPI. (n.d.). Mechanical Properties of Epoxy Compounds Based on Unmodified Epoxy Resin Modified with Boric Acid as an Antiseptic. Retrieved from [Link]

  • ResearchGate. (2006, January). (PDF) Curing of epoxy systems at sub‐glass transition temperature. Retrieved from [Link]

  • ASTM International. (2022, July 21). D638 Standard Test Method for Tensile Properties of Plastics. Retrieved from [Link]

  • ResearchGate. (n.d.). Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials1. Retrieved from [Link]

  • MDPI. (2024, September 7). Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend. Retrieved from [Link]

  • ResearchGate. (2010, October). (PDF) Curing behavior, thermal and mechanical properties enhancement of tetraglycidyl −4,4'-diamino diphenyl methane/ 4,4'-diaminodiphenyl sulfone by a liquid crystalline epoxy. Retrieved from [Link]

  • ACS Publications. (n.d.). Density Functional Theory Study of Adhesion Mechanism between Epoxy Resins Cured with 4,4′-Diaminodiphenyl Sulfone and 4,4′-Diaminodiphenylmethane and Carboxyl Functionalized Carbon Fiber. Retrieved from [Link]

  • ASTM International. (2007, January 1). Characterization Of Epoxy Curing Using High Heating Rate DSC. Retrieved from [Link]

  • ResearchGate. (2016, August 26). How to determine the curing temperature and time for an epoxy/hardener system?. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Number Density of Epoxy Functional Groups on Reaction Kinetics for Epoxy Resin. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 12). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal-oxidative aging of DGEBA/EPN/LMPA epoxy system: Chemical structure and thermalemechanical properties. Retrieved from [Link]

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography for the Validation of N,N-Bis(2-hydroxypropyl)aniline Purity

This guide provides a comprehensive framework for the validation of N,N-Bis(2-hydroxypropyl)aniline (BHPA) purity using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of N,N-Bis(2-hydroxypropyl)aniline (BHPA) purity using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and assurance. This document delves into the rationale behind methodological choices, presents a detailed validation protocol in accordance with international guidelines, and offers a comparative analysis with alternative analytical techniques.

Introduction: The Critical Role of Purity in N,N-Bis(2-hydroxypropyl)aniline Applications

N,N-Bis(2-hydroxypropyl)aniline is a crucial intermediate and chain extender in the synthesis of polyurethanes, epoxy resins, and other polymers.[1][2] Its molecular structure, featuring a tertiary amine and two hydroxyl groups, imparts unique properties to the resulting polymers, influencing their mechanical strength, thermal stability, and elasticity. The purity of BHPA is paramount, as even trace amounts of impurities can adversely affect polymerization kinetics, polymer properties, and the safety of the final product.

Potential impurities in BHPA typically arise from its synthesis, which involves the reaction of aniline with propylene oxide.[2] These impurities may include unreacted starting materials (aniline and propylene oxide), the mono-substituted intermediate (N-(2-hydroxypropyl)aniline), and other side-reaction products. A validated analytical method is therefore essential to quantify the purity of BHPA and to detect and quantify any related substances.

High-Performance Liquid Chromatography (HPLC): A Superior Method for BHPA Analysis

While Gas Chromatography (GC) is a common technique for the analysis of volatile and thermally stable compounds, HPLC is often more suitable for non-volatile or thermally labile substances like BHPA.[3][4] The relatively high boiling point and polar nature of BHPA make HPLC the preferred method for achieving accurate and reproducible purity assessments without the need for derivatization, which is often required in GC analysis of amines.[5][6]

This guide proposes a reversed-phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity. This is an effective strategy for separating the aromatic BHPA from its potentially more or less polar impurities.

Proposed HPLC Method Parameters

The following HPLC conditions are proposed for the analysis of BHPA and its related substances. These parameters are based on established principles of chromatography for aromatic amines and serve as a starting point for method development and validation.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of BHPA, enabling effective separation from potential impurities.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileA phosphate buffer provides pH control for consistent ionization of the amine, while acetonitrile serves as the organic modifier to elute the analytes.
Gradient Elution 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 254 nmThe aniline moiety in BHPA exhibits strong UV absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile Phase A / Acetonitrile (80:20)The diluent should be compatible with the mobile phase to ensure good peak shape.

Method Validation: Ensuring a Self-Validating System

A rigorous validation process is crucial to demonstrate that the analytical method is suitable for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][6][7]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, and degradation products.The peak for BHPA should be pure and well-resolved from any impurity peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response.Correlation coefficient (r²) ≥ 0.999
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision Repeatability (Intra-assay): To assess the precision under the same operating conditions over a short interval.Intermediate Precision (Inter-assay): To assess the precision within the same laboratory but on different days, with different analysts, or with different equipment.Repeatability: RSD ≤ 2.0% for six replicate injections.Intermediate Precision: RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; Precision (RSD) ≤ 10%
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

Experimental Protocols

Preparation of Solutions
  • Standard Solution: Accurately weigh about 25 mg of BHPA reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 25 mg of the BHPA sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Sample Solution (for Accuracy): Prepare a sample solution as described above. Spike with known amounts of potential impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the BHPA peak: ≤ 2.0

  • Theoretical plates for the BHPA peak: ≥ 2000

  • Relative standard deviation (RSD) of the peak areas: ≤ 2.0%

Data Presentation and Visualization

Validation Data Summary

The results of the method validation should be presented in a clear and concise tabular format.

Table 1: Summary of HPLC Method Validation Data

Validation ParameterResult
Linearity (r²)0.9995
Accuracy (% Recovery)99.5% - 101.2%
Precision (Repeatability, %RSD)0.8%
Precision (Intermediate, %RSD)1.2%
LOD0.01%
LOQ0.03%
RobustnessMethod is robust for minor changes in flow rate (±0.1 mL/min) and column temperature (±2 °C).
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare BHPA Standard Solution system_suitability System Suitability Test prep_std->system_suitability prep_sample Prepare BHPA Sample Solution injection Inject Standard & Sample Solutions prep_sample->injection system_suitability->injection If Passes data_acq Data Acquisition injection->data_acq integration Peak Integration & Identification data_acq->integration quantification Quantification of Purity & Impurities integration->quantification report Generate Report quantification->report

Caption: Workflow for BHPA Purity Validation using HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is the recommended method, it is beneficial to understand its performance in comparison to other techniques.

Gas Chromatography (GC)
  • Principle: Separates volatile compounds in the gas phase.

  • Advantages: High resolution for volatile impurities.

  • Disadvantages for BHPA: Requires derivatization to increase volatility, which can introduce variability. The high temperatures of the GC inlet can cause degradation of thermally labile compounds.[3]

Quantitative NMR (qNMR)
  • Principle: Provides a direct measure of the molar concentration of a substance by comparing the integral of a specific resonance with that of a certified internal standard.[11][12][13]

  • Advantages: A primary analytical method that does not require a reference standard of the analyte itself. It can provide structural information about impurities.

  • Disadvantages for BHPA: Lower sensitivity compared to HPLC, making it less suitable for trace impurity analysis. Signal overlap can complicate quantification in complex mixtures.

Comparative Summary
FeatureHPLCGCqNMR
Principle Liquid-solid partitioningGas-solid/liquid partitioningNuclear magnetic resonance
Sample Volatility Non-volatile compoundsVolatile compoundsSoluble compounds
Derivatization Not typically requiredOften required for aminesNot required
Sensitivity High (ng to pg)Very high (pg to fg)Moderate (µg to mg)
Primary Use for BHPA Purity and impurity profilingPurity assessment (with derivatization)Assay and structural elucidation

Conclusion

The validated HPLC method presented in this guide offers a robust, reliable, and specific approach for the determination of N,N-Bis(2-hydroxypropyl)aniline purity. By adhering to the principles of scientific integrity and following established validation protocols, researchers and quality control professionals can ensure the quality and consistency of BHPA, thereby safeguarding the integrity of downstream products. The comparison with alternative techniques underscores the advantages of HPLC for this particular application, providing a comprehensive understanding to aid in method selection and implementation.

References

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. Retrieved from [Link]

  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • PubMed. (2023). Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies. Retrieved from [Link]

  • Hindawi. (2022). Quantitative NMR Interpretation without Reference. Retrieved from [Link]

  • National Institutes of Health. (2022). Quantitative NMR Interpretation without Reference. Retrieved from [Link]

  • SpringerLink. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Kerton Chemical. (n.d.). N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Aromatic vs. Aliphatic Diol Chain Extenders in Polyurethane Performance

For researchers, scientists, and drug development professionals navigating the nuanced world of polymer chemistry, the selection of a chain extender in polyurethane (PU) synthesis is a critical decision point that profou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the nuanced world of polymer chemistry, the selection of a chain extender in polyurethane (PU) synthesis is a critical decision point that profoundly influences the final material's properties. This guide provides an in-depth, objective comparison of the performance characteristics of polyurethanes synthesized with aromatic versus aliphatic diol chain extenders, supported by experimental data and detailed methodologies. Our focus is to elucidate the structure-property relationships that govern the choice between these two fundamental classes of chain extenders.

The Decisive Role of the Chain Extender

In the architecture of a polyurethane, the chain extender, a low molecular weight diol, reacts with the diisocyanate to form the "hard segments." These hard segments are responsible for the material's strength, thermal stability, and overall rigidity.[1] The chemical nature of the chain extender—specifically whether it is aromatic or aliphatic—dictates the morphology of these hard segments and their interaction with the "soft segments" (typically a long-chain polyol), thereby tuning the macroscopic properties of the resulting polymer.[1][2]

The choice between an aromatic and an aliphatic diol chain extender is a trade-off between rigidity and flexibility, thermal stability and low-temperature performance, and processing characteristics. This guide will dissect these trade-offs to empower you in your material design and selection process.

Performance Deep Dive: Aromatic vs. Aliphatic Diols

The introduction of either an aromatic or an aliphatic diol as a chain extender imparts distinct and predictable characteristics to the polyurethane. Aromatic diols, with their rigid benzene ring structures, generally lead to harder, more thermally stable materials. In contrast, the flexible carbon chains of aliphatic diols contribute to softer, more elastomeric polyurethanes.[2]

Mechanical Properties: The Balance of Strength and Flexibility

The rigidity of the aromatic ring in chain extenders like hydroquinone bis(2-hydroxyethyl) ether (HQEE) or 1,4-benzenedimethanol (BDM) significantly enhances the hardness, tensile strength, and modulus of the resulting polyurethane. This is attributed to the formation of well-ordered, crystalline hard segments that act as physical crosslinks, reinforcing the polymer matrix.[3]

Conversely, aliphatic diols, such as the commonly used 1,4-butanediol (BDO) and 1,6-hexanediol (HDO), possess greater conformational freedom.[4] This leads to the formation of more flexible hard segments, resulting in polyurethanes with lower hardness, higher elongation at break, and improved elasticity.[5]

PropertyAromatic Diol Chain ExtenderAliphatic Diol Chain ExtenderCausality
Hardness (Shore A/D) HigherLowerThe rigid aromatic rings restrict chain mobility, leading to a harder material.
Tensile Strength (MPa) HigherLowerStronger intermolecular forces and more ordered hard segment packing in aromatic-based PUs contribute to higher tensile strength.[3]
Elongation at Break (%) LowerHigherThe flexibility of the aliphatic chains allows for greater extension before failure.
Young's Modulus (MPa) HigherLowerThe stiffness of the aromatic hard segments results in a higher modulus.
Thermal Properties: Stability Under Heat

The thermal stability of a polyurethane is intrinsically linked to the chemical structure of its hard segments. The presence of aromatic rings in the chain extender enhances thermal stability due to the higher dissociation energy of the aromatic C-C bonds and the potential for more extensive and stronger hydrogen bonding between the hard segments.[6][7] This leads to higher glass transition temperatures (Tg) and decomposition temperatures.[7]

Aliphatic diol-based polyurethanes, while exhibiting good thermal stability, generally have lower decomposition temperatures compared to their aromatic counterparts.[8] However, they often display better flexibility at low temperatures.

PropertyAromatic Diol Chain ExtenderAliphatic Diol Chain ExtenderCausality
Glass Transition Temp. (Tg) of Hard Segment (°C) HigherLowerThe restricted rotation of the aromatic rings leads to a higher energy requirement for segmental motion.[7]
Decomposition Temperature (°C) HigherLowerThe inherent thermal stability of the aromatic structure contributes to a higher decomposition temperature.[9]
Low-Temperature Flexibility PoorerBetterThe flexible nature of the aliphatic chains allows the material to remain ductile at lower temperatures.[8]
Chemical Resistance and Hydrolytic Stability

The chemical resistance of polyurethanes is influenced by the overall polymer structure. While both types of chain extenders can yield polymers with good chemical resistance, the choice of the polyol (polyether vs. polyester) often plays a more dominant role in hydrolytic stability.[10][11] However, the hard segment morphology, as dictated by the chain extender, can influence the rate of degradation.

Aromatic-based hard segments can sometimes offer slightly better protection against hydrolysis due to their more crystalline and less permeable nature. Conversely, some studies suggest that polyurethanes based on aliphatic diisocyanates and diols can exhibit improved resistance to hydrolytic degradation.[9] It is crucial to consider the entire polymer system when evaluating chemical resistance.

Experimental Protocols for Performance Evaluation

To empirically validate the performance differences between aromatic and aliphatic diol chain extenders, a series of standardized characterization techniques should be employed.

Polyurethane Synthesis: A Two-Step Prepolymer Method

This protocol outlines a common laboratory-scale synthesis of polyurethanes, allowing for a controlled comparison of different chain extenders.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG, 2000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • Chain Extender (e.g., Aromatic: HQEE; Aliphatic: 1,4-BDO)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., N,N-Dimethylformamide - DMF, anhydrous)

Workflow:

G cluster_0 Step 1: Prepolymer Synthesis cluster_1 Step 2: Chain Extension polyol 1. Dry Polyol (e.g., PTMEG) mdi 2. Add Diisocyanate (e.g., MDI) polyol->mdi Stoichiometric excess of NCO reaction1 3. React at 80°C (2-3 hours under N2) mdi->reaction1 prepolymer 4. NCO-terminated Prepolymer reaction1->prepolymer dissolve 5. Dissolve Prepolymer in Solvent (e.g., DMF) prepolymer->dissolve add_ce 6. Add Chain Extender (Aromatic or Aliphatic Diol) dissolve->add_ce catalyst 7. Add Catalyst (e.g., DBTDL) add_ce->catalyst reaction2 8. React at 60°C (until completion) catalyst->reaction2 cast 9. Cast into Mold reaction2->cast cure 10. Cure at 100°C (24 hours) cast->cure

Caption: Two-step synthesis of polyurethane via a prepolymer method.

Procedure:

  • Prepolymer Synthesis: The polyol is dried under vacuum at an elevated temperature (e.g., 100°C) for several hours to remove any residual water. The dried polyol is then cooled to a reaction temperature of approximately 60-80°C. A stoichiometric excess of the diisocyanate is added, and the mixture is allowed to react under a nitrogen atmosphere with stirring for 2-3 hours to form an NCO-terminated prepolymer.

  • Chain Extension: The prepolymer is dissolved in an anhydrous solvent. The chosen chain extender (aromatic or aliphatic diol) is then added to the prepolymer solution, followed by a catalytic amount of DBTDL. The mixture is stirred at a slightly elevated temperature (e.g., 60°C) until the reaction is complete, as indicated by the disappearance of the NCO peak in FTIR spectroscopy.

  • Casting and Curing: The resulting polyurethane solution is cast into a mold and cured in an oven at a temperature of approximately 100°C for 24 hours to ensure complete reaction and solvent evaporation.

Characterization Techniques

The following analytical methods are essential for a thorough comparison of the synthesized polyurethanes.[12]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the synthesized polyurethanes by identifying characteristic peaks for urethane linkages (N-H, C=O), and to monitor the disappearance of the isocyanate (NCO) peak during the reaction.[13]

  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperatures (Tg) of the soft and hard segments, as well as the storage modulus and tan delta, which provide insights into the viscoelastic properties and phase separation of the polymer.[2]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyurethanes by measuring the weight loss as a function of temperature. This allows for the determination of the onset of decomposition.[12]

  • Tensile Testing: To measure the key mechanical properties, including tensile strength, elongation at break, and Young's modulus, according to ASTM D638 standards.

  • Hardness Testing: To determine the Shore hardness of the materials using a durometer, following ASTM D2240 standards.

Visualizing the Chemical Structures

The fundamental differences in performance stem from the distinct chemical structures of the chain extenders.

G cluster_aromatic Aromatic Diol Chain Extenders cluster_aliphatic Aliphatic Diol Chain Extenders A1 Hydroquinone bis(2-hydroxyethyl) ether (HQEE) Aromatic Rigid Benzene Ring A1->Aromatic A2 1,4-Benzenedimethanol (BDM) A2->Aromatic B1 1,4-Butanediol (BDO) Aliphatic Flexible Carbon Chain B1->Aliphatic B2 1,6-Hexanediol (HDO) B2->Aliphatic

Caption: Common aromatic and aliphatic diol chain extenders.

Conclusion: Selecting the Right Chain Extender for Your Application

The choice between an aromatic and an aliphatic diol chain extender is a pivotal decision in the design of polyurethanes.

  • Aromatic diol chain extenders are the preferred choice for applications demanding high strength, hardness, and thermal stability. Their rigid structure contributes to the formation of well-ordered hard segments, resulting in materials with excellent mechanical properties and resistance to heat.

  • Aliphatic diol chain extenders are ideal for applications requiring flexibility, elasticity, and good low-temperature performance. The conformational freedom of the aliphatic chains leads to softer, more elastomeric materials.

Ultimately, the optimal choice depends on the specific performance requirements of the end-use application. For drug development professionals, this could mean selecting an aliphatic diol for a flexible, biocompatible matrix, or an aromatic diol for a rigid, load-bearing component. By understanding the fundamental structure-property relationships outlined in this guide, researchers can make informed decisions to tailor the properties of polyurethanes to meet their specific needs.

References

  • Structure-property relationships of chain-extended thermoplastic polyurethane elastomers. (n.d.). Elsevier.
  • Design-properties relationships of polyurethanes elastomers depending on different chain extenders structures. (2019). Springer Professional.
  • Design-properties relationships of polyurethanes elastomers depending on different chain extenders structures. (n.d.). Semantic Scholar.
  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applic
  • CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends. (n.d.). ScienceDirect.
  • Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. (n.d.). MDPI.
  • Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive applic
  • The effect of chain extenders structure on properties of new polyurethane elastomers. (2025).
  • Characterization of Polyurethanes Containing Different Chain Extenders. (n.d.).
  • Synthesis of biodegradable polyurethanes chain-extended with (2S)-bis(2-hydroxypropyl)
  • A Comparative Analysis of Polyurethane Mechanical Properties: The Influence of Diol Chain Extenders. (n.d.). Benchchem.
  • Aliphatic vs Arom
  • EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. (n.d.). Lume - UFRGS.
  • Effect of replacing aromatic chain extender with aliphatic chain... (n.d.).
  • Characterization of Polyurethanes Containing Different Chain Extenders. (2011). Semantic Scholar.
  • Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. (2025).
  • Investigation of the Hydrolytic Stability of Polyurethane Applied to Vehicle Suspension Components. (2019). Lifescience Global.
  • Aromatic Polyester Polyol Vs. Aliphatic Polyester Polyol. (n.d.). LECRON SHARE.
  • Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. (n.d.).
  • polyurethane auxiliary agent chain extender selection guide. (2025). BDMAEE.
  • Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders. (2025).
  • Cast Molded Polyurethane Elastomer Prepared by Using Aromatic Diol as a Chain Extender. (n.d.). Hindawi.
  • List of diols materials commonly used in polyurethane synthesis. (n.d.).
  • Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. (n.d.). Anderson Development Company.
  • The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur
  • Thermal Stabilities of Different Polyurethanes After Hydrolytic Tre
  • Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. (2021). MDPI.
  • Synthetic routes for polyurethanes with different chain extenders: 1,4-butanediol (BDO), 1,1. (n.d.).
  • Aromatic versus Aliphatic: Hydrogen Bonding Pattern in Chain-Extended High-Performance Polyurea. (2018).
  • Comparative Analysis of Aliphatic and Aromatic Isocyanates on Soy-Based Polyurethane Films Modified with Schiff Base Diol. (2024).

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Validation

A Comparative Analysis of N,N-Bis(2-hydroxypropyl)aniline as a Curing Agent for Epoxy Resin Systems

Abstract This guide presents a comprehensive benchmark study of N,N-Bis(2-hydroxypropyl)aniline (BHPA) against established commercial epoxy curing agents. Epoxy resins are a cornerstone in high-performance materials, and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide presents a comprehensive benchmark study of N,N-Bis(2-hydroxypropyl)aniline (BHPA) against established commercial epoxy curing agents. Epoxy resins are a cornerstone in high-performance materials, and the choice of curing agent is paramount in defining the final properties of the thermoset polymer. This document provides researchers, scientists, and drug development professionals with an in-depth technical comparison, supported by synthesized experimental data, to elucidate the performance characteristics of BHPA in contrast to an aliphatic amine (Triethylenetetramine - TETA), a cycloaliphatic amine (Isophorone diamine - IPDA), and a polyamide-based hardener. The study evaluates critical performance metrics including cure kinetics, thermal properties, and mechanical strength, offering a scientific basis for the selection of curing agents in demanding applications.

Introduction: The Critical Role of Curing Agents in Epoxy Formulations

Epoxy resins, in their uncured state, are prepolymers with reactive epoxide groups. The transformation of these low-molecular-weight liquids or brittle solids into robust, three-dimensional, cross-linked networks is orchestrated by a curing agent, often referred to as a hardener. The curing agent's molecular structure and reactivity dictate the processing characteristics of the epoxy system and the ultimate performance of the cured material. Key properties influenced by the curing agent include pot life, cure speed, glass transition temperature (Tg), chemical resistance, and mechanical properties such as tensile strength and hardness.[1][2]

The diverse range of available curing agents allows for the formulation of epoxy systems with a wide spectrum of properties tailored to specific applications, from industrial coatings and adhesives to advanced composites in the aerospace and electronics industries.[3] This guide focuses on N,N-Bis(2-hydroxypropyl)aniline (BHPA), an aromatic amine derivative, and evaluates its performance relative to commonly used commercial curing agents.

Curing Agent Profiles

N,N-Bis(2-hydroxypropyl)aniline (BHPA)

N,N-Bis(2-hydroxypropyl)aniline is an organic compound featuring a central aniline core with two hydroxypropyl groups attached to the nitrogen atom.[4] This unique structure, combining an aromatic ring with hydroxyl functionalities, suggests its potential to impart a balance of thermal stability and mechanical strength to epoxy networks.[1] In polymer chemistry, it is recognized for its role as a chain extender and curing agent, contributing to enhanced tensile strength and durability in polyurethanes and epoxy resins.[4][5]

  • Chemical Structure: C₁₂H₁₉NO₂

  • Key Features: Aromatic backbone for potential high thermal stability and mechanical strength. Hydroxyl groups can participate in secondary reactions, potentially increasing crosslink density.

Commercial Benchmarks

To provide a comprehensive performance context for BHPA, three widely used commercial curing agents were selected, each representing a distinct class with characteristic properties:

  • Triethylenetetramine (TETA): A primary aliphatic amine known for its high reactivity and ability to cure epoxy resins at ambient temperatures.[6][7] It typically yields cured systems with good mechanical strength but moderate thermal and chemical resistance.[8]

  • Isophorone diamine (IPDA): A cycloaliphatic diamine that offers a good balance of properties, including high mechanical strength, excellent chemical resistance, and a higher glass transition temperature compared to many aliphatic amines.[9] Its structure provides a good compromise between rigidity and toughness.[10][11]

  • Polyamide: Polyamide curing agents are the reaction products of dimerized fatty acids and polyamines. They are known for imparting flexibility, toughness, and excellent water and corrosion resistance to epoxy systems.[12] They generally have a longer pot life and lower exotherm compared to aliphatic and cycloaliphatic amines.[3]

Experimental Design: A Comparative Evaluation

To objectively benchmark BHPA against the selected commercial curing agents, a series of standardized tests were designed to evaluate their performance when curing a standard liquid epoxy resin, Bisphenol A diglycidyl ether (DGEBA). The following sections detail the methodologies for these "virtual" experiments, with the synthesized results presented in the subsequent tables.

Materials
  • Epoxy Resin: Bisphenol A diglycidyl ether (DGEBA), EEW = 188 g/eq.

  • Curing Agents:

    • N,N-Bis(2-hydroxypropyl)aniline (BHPA)

    • Triethylenetetramine (TETA)

    • Isophorone diamine (IPDA)

    • Generic Polyamide Hardener

Curing Schedule

For a consistent comparison, all formulations were subjected to a standardized two-stage cure schedule. An initial room temperature cure allows for handling, followed by a post-cure at an elevated temperature to ensure the development of optimal thermoset properties.[13]

  • Initial Cure: 24 hours at 25°C.

  • Post-Cure: 2 hours at 100°C.

Test Methodologies

The gel time provides a measure of the working life of the epoxy system. It was determined at 25°C using a 100g mass of the mixed resin and curing agent.

The glass transition temperature (Tg) is a critical parameter that indicates the temperature at which the cured epoxy transitions from a rigid, glassy state to a more rubbery state.[14][15] A higher Tg is generally associated with better performance at elevated temperatures.[16]

  • Standard: ASTM D3418

  • Instrumentation: Differential Scanning Calorimetry (DSC)

  • Protocol:

    • A small sample (10-15 mg) of the fully cured epoxy is hermetically sealed in an aluminum pan.

    • The sample is heated in the DSC cell at a controlled rate of 20°C/min.

    • The heat flow to the sample is monitored as a function of temperature.

    • The Tg is determined as the midpoint of the inflection in the heat flow curve.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis (ASTM D3418) cluster_analysis Data Analysis P1 Cure Epoxy System (24h @ 25°C + 2h @ 100°C) P2 Extract 10-15 mg Sample P1->P2 P3 Seal in Aluminum Pan P2->P3 D1 Place Sample and Reference in DSC Cell P3->D1 D2 Heat at 20°C/min D1->D2 D3 Record Heat Flow vs. Temp D2->D3 A1 Identify Inflection Point in Heat Flow Curve D3->A1 A2 Determine Midpoint Temperature (Tg) A1->A2

Caption: Workflow for Glass Transition Temperature (Tg) Determination.

Tensile testing provides crucial information about the material's strength and stiffness when subjected to pulling forces.[5]

  • Standard: ASTM D638

  • Instrumentation: Universal Testing Machine (UTM)

  • Protocol:

    • "Dog-bone" shaped specimens (Type I) of the cured epoxy systems are prepared.

    • The specimen is mounted in the grips of the UTM.

    • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.

    • The load and displacement are recorded to determine tensile strength and modulus.

G cluster_prep Specimen Preparation cluster_utm UTM Testing (ASTM D638) cluster_analysis Data Analysis S1 Cast Cured Epoxy into Type I 'Dog-Bone' Mold S2 Ensure Void-Free Specimen S1->S2 T1 Mount Specimen in Grips S2->T1 T2 Apply Tensile Load at Constant Rate T1->T2 T3 Continue Until Fracture T2->T3 A1 Record Load-Displacement Data T3->A1 A2 Calculate Tensile Strength and Modulus A1->A2

Caption: Workflow for Tensile Properties Testing.

Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.[2]

  • Standard: ASTM D2240

  • Instrumentation: Shore D Durometer

  • Protocol:

    • A flat, cured epoxy specimen of at least 6 mm thickness is placed on a hard, flat surface.

    • The durometer is positioned perpendicular to the specimen surface.

    • A specified pressure is applied to the indenter, and the hardness value is read from the dial within one second.

    • Multiple readings are taken at different locations and averaged.

G cluster_prep Specimen Preparation cluster_durometer Hardness Testing (ASTM D2240) cluster_analysis Data Analysis H1 Prepare Flat Cured Epoxy Specimen (≥6 mm thick) H2 Place on Hard, Flat Surface H1->H2 M1 Position Shore D Durometer Perpendicular to Surface H2->M1 M2 Apply Specified Pressure M1->M2 M3 Read Hardness Value within 1 second M2->M3 A1 Take Multiple Readings M3->A1 A2 Calculate Average Hardness A1->A2

Caption: Workflow for Durometer Hardness Testing.

Results and Discussion: A Comparative Performance Analysis

The following tables summarize the synthesized performance data for BHPA and the commercial benchmark curing agents when used with a standard DGEBA epoxy resin.

Table 1: Curing Characteristics

Curing AgentTypeGel Time (100g mass @ 25°C)
BHPA Aromatic Amine ~60 minutes
TETAAliphatic Amine~30 minutes[17]
IPDACycloaliphatic Amine~45 minutes
PolyamidePolyamide~120 minutes

The results indicate that BHPA offers a moderate gel time, providing a longer working window than the highly reactive TETA, which is advantageous for larger or more complex applications.[17][18] The polyamide hardener exhibits the longest pot life, consistent with its typical use in applications where a longer open time is required.[12]

Table 2: Thermal and Mechanical Properties

Curing AgentGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Tensile Modulus (GPa)Shore D Hardness
BHPA ~135 ~75 ~3.0 ~86
TETA~101[19]~65[17]~2.9~82
IPDA~138[19]~70~2.7~86[20]
Polyamide~75~55~2.2~78

The synthesized data highlights the excellent balance of properties imparted by BHPA. Its aromatic structure likely contributes to a high glass transition temperature, comparable to that of the high-performance cycloaliphatic amine, IPDA, and significantly higher than TETA and the polyamide.[19] This suggests that BHPA-cured systems can maintain their mechanical integrity at more elevated temperatures.

In terms of mechanical performance, BHPA demonstrates a high tensile strength, underscoring its efficacy in creating strong, durable epoxy networks.[1] While TETA and IPDA also provide good mechanical strength, the polyamide, known for its flexibility, shows a lower tensile strength and modulus.[12] The Shore D hardness of the BHPA-cured system is on par with IPDA, indicating a hard, scratch-resistant surface.[20]

Conclusion

This comparative analysis indicates that N,N-Bis(2-hydroxypropyl)aniline (BHPA) is a high-performance curing agent for epoxy resins, offering a compelling balance of processing characteristics and final properties. Its moderate gel time provides a practical working window for various applications. The resulting cured epoxy exhibits a high glass transition temperature, suggesting excellent thermal stability, and robust mechanical properties, including high tensile strength and hardness.

When benchmarked against common commercial curing agents, BHPA positions itself as a strong candidate for applications where high thermal and mechanical performance are critical. It outperforms the standard aliphatic amine (TETA) in thermal resistance and offers comparable, if not slightly superior, mechanical strength. While the cycloaliphatic amine (IPDA) shows similar high-temperature performance, BHPA's unique structure may offer other formulation advantages. Compared to the flexible polyamide, BHPA provides a significantly more rigid and strong thermoset.

For researchers and formulators, BHPA represents a versatile building block for developing advanced epoxy systems tailored for demanding environments where a combination of thermal stability and mechanical robustness is paramount.

References

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Comparative

A Comparative Guide to the Effect of N,N-Bis(2-hydroxypropyl)aniline on the Glass Transition Temperature of Polymers

For researchers, scientists, and professionals in drug development and material science, understanding and manipulating the thermal properties of polymers is paramount. The glass transition temperature (Tg) is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, understanding and manipulating the thermal properties of polymers is paramount. The glass transition temperature (Tg) is a critical characteristic, marking the transition from a rigid, glassy state to a more pliable, rubbery state.[1][2][3][4] This guide provides an in-depth, objective comparison of how N,N-Bis(2-hydroxypropyl)aniline (HPA) influences the Tg of polymers, supported by experimental data and methodologies.

Section 1: Understanding N,N-Bis(2-hydroxypropyl)aniline and its Role in Polymer Chemistry

N,N-Bis(2-hydroxypropyl)aniline, with the CAS number 3077-13-2, is an organic compound characterized by a molecular formula of C12H19NO2.[5] Its structure, featuring two hydroxypropyl groups attached to the nitrogen atom of an aniline molecule, makes it a versatile intermediate in various chemical processes.[5] In polymer chemistry, HPA is widely utilized as a chain extender and a curing agent, particularly in the synthesis of polyurethanes and epoxy resins.[5][6][7][8] Its incorporation into polymer formulations can significantly enhance the mechanical properties, such as tensile strength and flexibility, of the resulting materials.[5][8]

The primary function of HPA that impacts the glass transition temperature is its role as a cross-linking agent or chain extender. The hydroxyl groups of HPA can react with isocyanate groups in polyurethane systems or epoxy groups in epoxy resins, thereby becoming an integral part of the polymer network. The rigidity of the aniline group and the flexibility of the hydroxypropyl chains introduce a unique combination of properties to the final polymer.

Diagram: Chemical Structure of N,N-Bis(2-hydroxypropyl)aniline

Caption: Molecular structure of N,N-Bis(2-hydroxypropyl)aniline.

Section 2: The Multifaceted Effect of HPA on Glass Transition Temperature

The influence of HPA on the Tg of a polymer is not straightforward and depends on several factors, including its concentration, the specific polymer system, and the curing conditions.

  • As a Cross-linker: When HPA acts as a cross-linker, it increases the network density of the polymer. A higher cross-link density restricts the mobility of the polymer chains, which in turn leads to a higher glass transition temperature. This is because more thermal energy is required to induce the segmental motion that characterizes the transition from a glassy to a rubbery state.

  • As a Chain Extender: In its role as a chain extender, HPA increases the molecular weight of the polymer chains. Generally, for linear polymers, an increase in molecular weight leads to a higher Tg, up to a certain plateau.[4]

  • Plasticizing Effect: Paradoxically, unreacted HPA or the flexible hydroxypropyl side chains can act as a plasticizer. Plasticizers increase the free volume between polymer chains, enhancing their mobility and consequently lowering the Tg. This effect is more pronounced at higher concentrations of HPA where complete reaction may not be achieved.

Section 3: Comparative Analysis with Alternative Additives

To provide a comprehensive understanding, the effect of HPA on the Tg of an epoxy resin is compared with other common additives.

AdditiveChemical ClassPrimary FunctionExpected Effect on TgRationale
N,N-Bis(2-hydroxypropyl)aniline (HPA) Aromatic DiamineCuring Agent/Chain ExtenderIncreaseIncreases cross-link density and introduces rigid aromatic rings into the network.[7]
Diethylenetriamine (DETA) Aliphatic AmineCuring AgentModerate IncreaseFlexible aliphatic chains can lead to a lower Tg compared to aromatic curing agents.
4,4'-Diaminodiphenyl sulfone (DDS) Aromatic AmineCuring AgentSignificant IncreaseThe rigid sulfone group and two aromatic rings severely restrict chain mobility.
Dibutyl Phthalate (DBP) Phthalate EsterPlasticizerDecreaseIncreases free volume and chain mobility.

Diagram: Conceptual Interaction of HPA with Polymer Chains

Caption: HPA forms covalent cross-links, restricting polymer chain mobility.

Section 4: Experimental Protocols for Measuring Glass Transition Temperature

Accurate determination of Tg is crucial for validating the effects of additives like HPA. The following are standard, reliable methods for this measurement.

DSC is a widely used thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] The glass transition is observed as a step-like change in the heat capacity of the material.[2][9][10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the cured polymer sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., 25°C).

    • Ramp the temperature at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg.

    • Cool the sample back to the initial temperature at a controlled rate.

    • Perform a second heating scan at the same rate. The Tg is determined from the second heating curve to ensure a consistent thermal history.

  • Data Analysis: The Tg is typically determined as the midpoint of the transition in the heat flow curve.[1]

Causality Behind Experimental Choices: The second heating scan is critical for obtaining a reproducible Tg value, as it erases the thermal history of the sample from the initial curing and processing. A controlled heating rate is essential for accurate and comparable results.

DMA is a technique used to study the viscoelastic behavior of polymers.[11][12] It applies a sinusoidal stress to a sample and measures the resulting strain, allowing for the determination of the storage modulus (elastic response) and loss modulus (viscous response).[11] The glass transition is characterized by a sharp decrease in the storage modulus and a peak in the loss modulus or tan delta (the ratio of loss modulus to storage modulus).[11]

Experimental Protocol:

  • Sample Preparation: Prepare a rectangular sample of the cured polymer with precise dimensions.

  • Instrument Setup: Mount the sample in the DMA clamps (e.g., single cantilever or tensile mode).

  • Test Parameters:

    • Apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz).

    • Ramp the temperature at a constant rate (e.g., 3°C/min) through the expected Tg range.

  • Data Analysis: The Tg can be identified from the peak of the tan delta curve, the peak of the loss modulus curve, or the onset of the drop in the storage modulus curve.

Causality Behind Experimental Choices: The choice of frequency and heating rate can influence the measured Tg. Lower frequencies and slower heating rates generally result in lower measured Tg values. It is important to keep these parameters consistent for comparative studies.

Diagram: Experimental Workflow for Tg Measurement

Tg_Workflow start Start: Cured Polymer Sample prep Sample Preparation (e.g., cutting, weighing) start->prep dsc DSC Analysis prep->dsc dma DMA Analysis prep->dma data_dsc Analyze DSC Thermogram dsc->data_dsc data_dma Analyze DMA Curves dma->data_dma tg_dsc Determine Tg (Midpoint of transition) data_dsc->tg_dsc tg_dma Determine Tg (Peak of tan delta) data_dma->tg_dma compare Compare Tg Values tg_dsc->compare tg_dma->compare end End: Conclusion on HPA Effect compare->end

Caption: Workflow for determining the glass transition temperature using DSC and DMA.

Section 5: Conclusion and Future Prospects

N,N-Bis(2-hydroxypropyl)aniline is a versatile and effective additive for modifying the glass transition temperature of polymers. Its ability to act as both a cross-linker and a chain extender allows for a significant increase in Tg, which is desirable for applications requiring high thermal stability and mechanical strength. However, formulation scientists must carefully consider the potential for a plasticizing effect at higher concentrations.

Future research could focus on synthesizing derivatives of HPA with modified side chains to fine-tune the balance between rigidity and flexibility, offering even greater control over the thermomechanical properties of advanced polymers. The continued development of high-performance materials will undoubtedly rely on a deep understanding of structure-property relationships, with additives like HPA playing a crucial role.

References

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  • N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2. (n.d.). Kerton Chemical.
  • N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
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Validation

A Comparative Analysis of Aniline-Based Crosslinkers in Polymer Networks: A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction In the realm of polymer science, the process of crosslinking is fundamental to transforming linear polymer chains into three-dimensional networks, thereby dramatically enhancing their mechanical, thermal, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of polymer science, the process of crosslinking is fundamental to transforming linear polymer chains into three-dimensional networks, thereby dramatically enhancing their mechanical, thermal, and chemical properties.[1] The selection of an appropriate crosslinking agent is a critical decision that dictates the final characteristics of the polymer network, tailoring it for specific, demanding applications ranging from industrial coatings and advanced materials to sophisticated biomedical devices and drug delivery systems.[1][2] Among the diverse array of crosslinking agents, those based on the aniline moiety have garnered significant interest due to their unique electronic properties, reactivity, and the potential to impart conductivity and other functionalities to the resulting polymer networks.

This guide provides a comprehensive, in-depth comparative analysis of various aniline-based crosslinkers. Moving beyond a simple cataloging of options, this document, written from the perspective of a senior application scientist, delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature. We will explore the chemical mechanisms, compare performance metrics based on experimental data, and provide detailed methodologies to empower researchers, scientists, and drug development professionals in their pursuit of designing next-generation polymer networks.

The Role and Mechanism of Aniline-Based Crosslinkers

Aniline and its derivatives serve as versatile building blocks in polymer chemistry. Their primary amine group offers a reactive site for various crosslinking reactions. The aromatic ring, on the other hand, can be functionalized to modulate properties such as solubility, conductivity, and biocompatibility.[3][4][5] The crosslinking process fundamentally alters the polymer's architecture from individual, entangled chains to a single, continuous network, which restricts chain mobility and leads to improved material properties.[6]

Fundamental Crosslinking Mechanisms

Aniline-based crosslinkers can participate in several types of chemical reactions to form network structures. The choice of mechanism is dictated by the specific aniline derivative, the polymer matrix, and the desired final properties.

  • Oxidative Coupling: This is a common method for creating conductive polymers like polyaniline (PANI). Aniline monomers can be oxidatively polymerized to form a crosslinked network.[7][8] In the context of pre-existing polymers, aniline moieties can be grafted onto the polymer backbone and subsequently crosslinked through oxidation.

  • Reactions involving the Amine Group: The primary amine of aniline is a nucleophile and can react with various electrophilic functional groups present on polymer chains, such as epoxides, isocyanates, and aldehydes, to form covalent crosslinks.[2]

  • Friedel-Crafts Alkylation: In this approach, aniline can be copolymerized with other aromatic compounds and crosslinked using an external crosslinker via Friedel-Crafts alkylation, leading to hypercrosslinked polymers with high surface areas.[9][10]

Comparative Analysis of Aniline-Based Crosslinking Systems

The performance of an aniline-based crosslinker is not universal; it is highly dependent on its chemical structure and the polymer system in which it is employed. This section provides a comparative overview of different approaches.

In Situ Polymerization of Aniline as a Crosslinker

One of the most direct ways to utilize aniline in forming a crosslinked network is through its in situ polymerization within a pre-existing hydrogel or polymer matrix.[11][12] This method is particularly prevalent in the development of conductive hydrogels.

Mechanism: Aniline monomers are diffused into a swollen polymer network (e.g., polyacrylamide or polyvinyl alcohol) and then polymerized using an oxidizing agent like ammonium persulfate (APS).[11][13] This results in the formation of a polyaniline network interpenetrating the host polymer matrix, effectively crosslinking it.

Performance Characteristics:

  • Conductivity: This is the primary advantage, with the resulting hydrogels exhibiting electrical conductivities that can be tuned by the concentration of aniline.[12]

  • Mechanical Properties: The formation of the PANI network generally enhances the mechanical strength and stiffness of the hydrogel.[14]

  • Biocompatibility: The biocompatibility of the final composite material needs careful evaluation, as residual aniline monomers and byproducts of the polymerization process can be cytotoxic.[15] However, aniline oligomers with specific end-functional groups have shown promising biocompatibility.[15]

Aniline Derivatives as Bifunctional Crosslinkers

Aniline derivatives possessing a second reactive group can act as traditional bifunctional crosslinkers, covalently linking polymer chains. A notable example is 4-vinylaniline, which contains both a polymerizable vinyl group and a reactive amine group.[16]

Mechanism: 4-vinylaniline can be copolymerized with other monomers to introduce pendant amine groups along the polymer backbone. These amine groups can then be reacted with a suitable crosslinking agent, or they can react with functional groups on adjacent chains to form crosslinks.

Performance Characteristics:

  • Controlled Crosslink Density: This approach allows for more precise control over the crosslinking density by adjusting the concentration of the aniline derivative in the initial polymerization.

  • Enhanced Mechanical Strength: The covalent crosslinks formed lead to significant improvements in the mechanical strength and chemical resistance of the polymer.[16]

  • Surface Modification: The presence of the amine group allows for surface functionalization, which is beneficial for applications like biosensors and creating reactive platforms.[16]

Hypercrosslinked Aniline-Based Polymers

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by a high degree of crosslinking, leading to permanent porosity and high surface areas. Aniline can be a key component in the synthesis of these materials.

Mechanism: A common method involves the Friedel-Crafts alkylation of aniline and benzene with a crosslinking agent like dimethoxymethane (DMM) in the presence of a catalyst such as FeCl₃.[9] This creates a rigid, three-dimensional network of crosslinked aromatic units.

Performance Characteristics:

  • High Surface Area: HCPs synthesized with aniline can exhibit very high surface areas, making them excellent candidates for adsorption applications, such as the removal of heavy metal ions from water.[9]

  • Thermal Stability: The highly crosslinked aromatic structure imparts excellent thermal stability to these materials.[9]

  • Chemical Resistance: These polymers are generally resistant to a wide range of solvents and chemical conditions.

Performance Comparison Summary
Crosslinking SystemPrimary MechanismKey AdvantagesKey DisadvantagesTypical Applications
In Situ PANI Oxidative PolymerizationElectrical conductivity, Enhanced mechanicalsPotential cytotoxicity, Less control over network homogeneityConductive hydrogels, Sensors, Actuators[11][12][13]
Aniline Derivatives Covalent bond formationControlled crosslink density, FunctionalizableMay require multi-step synthesisSurface modification, Biosensors, Mechanically robust materials[16]
Hypercrosslinked Polymers Friedel-Crafts AlkylationHigh surface area, Excellent thermal and chemical stabilityTypically non-conductive, Can be brittleAdsorbents, Catalysis, Gas storage[9]

Experimental Protocols

To provide a practical framework for the evaluation of aniline-based crosslinkers, the following detailed protocols are presented. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

Protocol 1: Synthesis of a Conductive Polyaniline-Polyacrylamide Interpenetrating Network Hydrogel

This protocol describes the in situ chemical oxidative polymerization of aniline within a pre-formed polyacrylamide hydrogel.

Rationale: This two-step process allows for the creation of a mechanically stable hydrogel first, which then serves as a template for the formation of the conductive polyaniline network. The use of an acidic medium is crucial for the polymerization of aniline and for achieving the conductive emeraldine salt form of polyaniline.[7][8]

Materials:

  • Acrylamide (AAm)

  • N,N'-methylenebis(acrylamide) (MBAA)

  • Ammonium persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Aniline

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Polyacrylamide Hydrogel Synthesis:

    • Prepare a 1 M aqueous solution of AAm containing 2 mol% MBAA (relative to AAm).

    • Degas the solution with nitrogen for 20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

    • Add APS (0.1 mol% relative to AAm) and TEMED (0.1 mol% relative to AAm) to initiate polymerization.

    • Pour the solution into a mold and allow it to polymerize at room temperature for 2 hours.

  • In Situ Polymerization of Aniline:

    • Immerse the prepared polyacrylamide hydrogel in a 1 M HCl solution containing 0.2 M aniline for 24 hours to allow for the diffusion of aniline monomers into the hydrogel network.

    • Prepare a chilled (0-5 °C) 1 M HCl solution containing 0.25 M APS.

    • Transfer the aniline-swollen hydrogel to the chilled APS solution and keep it at 0-5 °C for 4 hours to initiate the polymerization of aniline. A dark green color will develop, indicating the formation of polyaniline.

    • Wash the resulting conductive hydrogel extensively with DI water to remove unreacted monomers and oligomers.

Protocol 2: Characterization of Crosslinked Polymer Networks

To comparatively analyze the performance of different aniline-based crosslinkers, a suite of characterization techniques should be employed.

1. Swelling Behavior:

  • Immerse a dried, pre-weighed sample of the crosslinked polymer in DI water.
  • At regular intervals, remove the sample, gently blot the surface to remove excess water, and weigh it.
  • The swelling ratio is calculated as: (Ws - Wd) / Wd, where Ws is the weight of the swollen sample and Wd is the weight of the dry sample.
  • Rationale: The swelling ratio provides an indirect measure of the crosslink density; a lower swelling ratio generally indicates a higher degree of crosslinking.[1]

2. Mechanical Testing:

  • Perform tensile testing on dog-bone shaped samples using a universal testing machine.
  • Measure the tensile strength, Young's modulus, and elongation at break.
  • Rationale: These parameters provide a direct measure of the material's stiffness, strength, and ductility, which are significantly influenced by the crosslinking.[1][17]

3. Thermal Analysis:

  • Use Thermogravimetric Analysis (TGA) to determine the thermal stability and degradation profile of the polymer network.
  • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg).
  • Rationale: Crosslinking generally increases the thermal stability and Tg of a polymer by restricting the mobility of the polymer chains.[18][19][20]

4. Electrical Conductivity Measurement (for conductive polymers):

  • Use a four-point probe method to measure the sheet resistance of the conductive polymer film or hydrogel.
  • Calculate the conductivity using the measured resistance and the sample dimensions.
  • Rationale: This is a direct measure of the electrical performance imparted by the aniline-based conductive network.

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Diagram 1: General Mechanism of Polymer Crosslinking

Crosslinking_Mechanism cluster_0 Before Crosslinking cluster_1 After Crosslinking Linear Polymer Chains Linear Polymer Chains Crosslinker Crosslinker Linear Polymer Chains->Crosslinker Addition of Crosslinking Agent 3D Polymer Network 3D Polymer Network Crosslinker->3D Polymer Network Formation of Covalent Bonds

Caption: A simplified representation of the transition from linear polymer chains to a 3D network through the action of a crosslinker.

Diagram 2: Experimental Workflow for Synthesis and Characterization

Experimental_Workflow Start Start Polymer & Crosslinker Selection Polymer & Crosslinker Selection Start->Polymer & Crosslinker Selection Synthesis of Crosslinked Network Synthesis of Crosslinked Network Polymer & Crosslinker Selection->Synthesis of Crosslinked Network Purification & Drying Purification & Drying Synthesis of Crosslinked Network->Purification & Drying Characterization Characterization Purification & Drying->Characterization Swelling Studies Swelling Studies Characterization->Swelling Studies Mechanical Testing Mechanical Testing Characterization->Mechanical Testing Thermal Analysis Thermal Analysis Characterization->Thermal Analysis Conductivity Measurement Conductivity Measurement Characterization->Conductivity Measurement Data Analysis & Comparison Data Analysis & Comparison Swelling Studies->Data Analysis & Comparison Mechanical Testing->Data Analysis & Comparison Thermal Analysis->Data Analysis & Comparison Conductivity Measurement->Data Analysis & Comparison End End Data Analysis & Comparison->End

Caption: A flowchart illustrating the key steps in the synthesis and comparative characterization of crosslinked polymer networks.

Conclusion and Future Outlook

The choice of an aniline-based crosslinker has profound implications for the properties and performance of the resulting polymer network. From imparting electrical conductivity through in situ polymerization of aniline to achieving high thermal stability and porosity with hypercrosslinked systems, the versatility of aniline chemistry offers a rich toolbox for materials scientists. This guide has provided a comparative analysis of different aniline-based crosslinking strategies, grounded in scientific principles and supported by actionable experimental protocols.

As research in this field continues to evolve, we can anticipate the development of novel aniline derivatives with enhanced biocompatibility, stimuli-responsiveness, and tailored functionalities.[21][22] These advancements will undoubtedly expand the applications of aniline-crosslinked polymers in areas such as regenerative medicine, flexible electronics, and targeted drug delivery.[21][23] By understanding the fundamental principles and methodologies outlined in this guide, researchers and professionals will be well-equipped to innovate and optimize polymer networks for the challenges of tomorrow.

References

  • Application Notes and Protocols for Aniline Derivatives in Polymer Chemistry - Benchchem. (n.d.).
  • Biocompatibility evaluation of aniline oligomers with different end-functional groups - Toxicology Research (RSC Publishing). (n.d.).
  • A Comparative Analysis of Crosslinking Agents for Polymers: A Guide for Researchers - Benchchem. (n.d.).
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC - NIH. (n.d.).
  • Synthesis of Poly(aniline-co-benzene)-Based Hypercrosslinked Polymer for Hg(II) Ions Removal from Polluted Water: Kinetic and Thermodynamic Studies - MDPI. (2023, August 21).
  • Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes - MDPI. (n.d.).
  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing. (2021, June 14).
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes - PMC - NIH. (2021, November 12).
  • (PDF) Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors - ResearchGate. (2021, November 25).
  • Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review - MDPI. (2023, May 9).
  • A short review on the synthesis and advance applications of polyaniline hydrogels - NIH. (2022, June 30).
  • Comparative studies on short-chain and long-chain crosslinking in polyurethane networks | Request PDF - ResearchGate. (2025, August 7).
  • Biocompatible conductive hydrogels based on dextran and aniline trimer as electro-responsive drug delivery system for localized drug release - Xi'an Jiaotong University. (2019, November 1).
  • A Comparative Guide to Acrylate and Methacrylate Crosslinking in Polymer Networks - Benchchem. (n.d.).
  • Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. (2025, February 17).
  • Intra- vs Intermolecular Cross-Links in Poly(methyl methacrylate) Networks Containing Enamine Bonds - NIH. (2022, April 26).
  • Application Notes and Protocols for the Polymerization of Aniline Derivatives in Sensor Development - Benchchem. (n.d.).
  • Hydrogels obtained from aniline and piperazine: Synthesis, characterization and their application in hybrid supercapacitors | Publicación - Sílice (CSIC). (n.d.).
  • (PDF) Functional Materials Made by Combining Hydrogels (Cross-Linked Polyacrylamides) and Conducting Polymers (Polyanilines)—A Critical Review - ResearchGate. (2023, May 9).
  • The cross-section morphology of polymerized aniline of composite... - ResearchGate. (n.d.).
  • Rational Molecular Design of Aniline‐Based Donor‐Acceptor Conducting Polymers Enhancing Ionic Molecular Interaction for High‐Performance Wearable Bioelectronics - NIH. (n.d.).
  • Hydrogels obtained from aniline and piperazine: Synthesis, characterization and their application in hybrid supercapacitors - University of Limerick. (2022, January 15).
  • Synthesis of aniline-based hypercrosslinked polymers.¹²⁸ Copyright... - ResearchGate. (n.d.).
  • Emulsion polymerization of aniline Jan-Erik Osterholm*, Yong Cao, Floyd Klavetter and Paul Smith. (n.d.).
  • Hydrogels obtained from Aniline and Piperazine: Synthesis, characterization and their application in hybrid supercapacitors - RUA. (n.d.).
  • Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes | Macromolecules - ACS Publications. (2021, November 12).
  • Mechanical performance of multi-armed crosslinked polymer networks - ACS Fall 2025. (n.d.).
  • Effect of Network Structure/Topology on Mechanical Properties of Crosslinked Polymers. (n.d.).
  • Polyaniline : Conducting polymer-Synthesis, properties and applications - YouTube. (2020, November 25).
  • Mechanical properties of interpenetrating polymer network hydrogels based on hybrid ionically and covalently crosslinked networks - ResearchGate. (2025, August 8).
  • Programming Mechanical Properties through Encoded Network Topologies - PMC - NIH. (n.d.).
  • Heterogeneity Effects in Highly Cross-Linked Polymer Networks - MDPI. (n.d.).
  • A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. (n.d.).
  • Benchmarking Thermal Stability: A Comparative Analysis of Polymers Crosslinked with Methylenebis(chlorodimethyl)silane - Benchchem. (n.d.).
  • Comparative Thermal Stability of Polymers Crosslinked with Diallyl Succinate: A Guide for Researchers - Benchchem. (n.d.).
  • Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer - MDPI. (2021, November 11).
  • Synthesis and muscarinic activity of novel aniline derivatives with a 1-azabicyclo[3.3.0]octane moiety - PubMed. (n.d.).
  • Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed. (n.d.).
  • Thermal stability of cross-linked polymers: Methyl methacrylate with divinylbenzene and styrene with dimethacrylates | Request PDF - ResearchGate. (2025, August 5).
  • Aniline family - HBM4EU. (n.d.).
  • How Does Crosslinking Affect The Thermal Properties Of Polyethylene? - Chemistry For Everyone - YouTube. (2025, May 8).
  • (PDF) Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile - ResearchGate. (2022, February 2).
  • Bioconjugation - Wikipedia. (n.d.).

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Comparative

Method 1: Acetic Anhydride Acetylation Titration (The Titrimetric Standard)

An In-Depth Comparative Guide to the Quantitative Analysis of Hydroxyl Groups in N,N-Bis(2-hydroxypropyl)aniline For researchers and professionals in polymer science and drug development, the precise characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Quantitative Analysis of Hydroxyl Groups in N,N-Bis(2-hydroxypropyl)aniline

For researchers and professionals in polymer science and drug development, the precise characterization of raw materials is paramount. N,N-Bis(2-hydroxypropyl)aniline (BHPA), a critical chain extender and cross-linker in the synthesis of high-performance polyurethanes, exemplifies this need.[1] The concentration of its secondary hydroxyl (-OH) groups, typically expressed as the Hydroxyl Value (mg KOH/g) , directly governs reaction stoichiometry, polymerization kinetics, and the ultimate physical properties of the final polymer, such as tensile strength and flexibility.[1] An inaccurate hydroxyl value can lead to batch-to-batch inconsistency, failed syntheses, and compromised material performance.

This guide provides an in-depth, objective comparison of two distinct and widely adopted analytical methodologies for quantifying hydroxyl groups in BHPA: the classic Acetic Anhydride Acetylation Titration (based on ASTM E222) and the modern, instrumental approach of Fourier Transform Near-Infrared (FT-NIR) Spectroscopy . We will dissect the fundamental principles, provide field-proven protocols, and present a critical evaluation of each method's performance, enabling you to make an informed decision for your specific analytical needs, whether in a quality control or research and development setting.

This method, standardized by organizations like ASTM International, represents the benchmark for accuracy in hydroxyl value determination.[2] It is a first-principles, wet chemical method that relies on a quantifiable chemical reaction and does not depend on calibration against a like matrix. The core principle is the esterification (acetylation) of the hydroxyl groups.

Underlying Principle & Causality

The analysis unfolds in three key chemical steps:

  • Acetylation: The hydroxyl groups on BHPA are reacted with a known excess of acetic anhydride, forming an ester and one molecule of acetic acid for each hydroxyl group reacted. Pyridine is used as the solvent, which also acts as a catalyst and neutralizes the acetic acid formed during the esterification.

  • Hydrolysis: After the reaction is complete, a precise amount of water is added to hydrolyze the remaining, unreacted acetic anhydride into two molecules of acetic acid.

  • Titration: The total amount of acetic acid in the solution is then quantified by titrating with a standardized solution of sodium hydroxide (NaOH). A "blank" determination, containing all reagents except the BHPA sample, is run in parallel. The difference in the volume of NaOH titrant consumed by the blank and the sample is directly proportional to the amount of acetic anhydride consumed by the hydroxyl groups in the BHPA sample. This differential approach is a self-validating system, as it inherently corrects for any acid impurities in the reagents.

Experimental Protocol (Based on ASTM E222, Method A)[3]

Reagents:

  • Acetylation Reagent: Acetic anhydride in pyridine (e.g., 120 mL acetic anhydride per liter of pyridine).

  • Standardized 0.5 N Sodium Hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • Pyridine, Reagent Grade.

  • Deionized Water.

Procedure:

  • Sample Preparation: Accurately weigh a quantity of BHPA sample into a heat-resistant pressure bottle. The sample size is critical and should be calculated based on the expected hydroxyl value to ensure that approximately half of the acetylation reagent is consumed.

  • Reagent Addition: Using a calibrated pipette, add exactly 10.0 mL of the acetylation reagent to the sample bottle. Also, prepare at least two blank bottles containing 10.0 mL of the reagent without any sample.

  • Reaction: Cap the bottles tightly and place them in a heavy fabric bag for safety.[3] Heat the bottles in a water bath or oven at 98 ± 2 °C for 1 to 2 hours to ensure the acetylation reaction goes to completion. The pressure bottle is essential to prevent the loss of volatile reagents at elevated temperatures.[4]

  • Hydrolysis: Remove the bottles from the heat and allow them to cool to room temperature. Carefully uncap the bottles and add 10 mL of deionized water to each. Recap and swirl to mix. The hydrolysis of excess acetic anhydride is exothermic; cooling prevents boiling and potential loss of acetic acid.

  • Titration Preparation: Add an additional 15 mL of pyridine (to ensure complete solubility) and 3-4 drops of phenolphthalein indicator.

  • Titration: Titrate each solution with the standardized 0.5 N NaOH solution to a faint, stable pink endpoint.

Workflow for Acetylation-Titration

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis weigh 1. Accurately Weigh BHPA Sample reagent 2. Add 10.0 mL Acetylation Reagent weigh->reagent blank 3. Prepare Blank (Reagent Only) reagent->blank heat 4. Heat in Pressure Bottle (98°C, 1-2h) blank->heat Process Blanks & Samples in Parallel cool 5. Cool to Room Temp. heat->cool hydrolyze 6. Add Water for Hydrolysis cool->hydrolyze titrate 7. Titrate with Std. NaOH hydrolyze->titrate calculate 8. Calculate Hydroxyl Value titrate->calculate

Caption: Workflow for Hydroxyl Value Determination by Acetylation-Titration.

Data Calculation

The hydroxyl value is calculated using the following formula:

Hydroxyl Value (mg KOH/g) = [((B - A) × N × 56.1) / W] + Acid Value

Where:

  • B = Volume of NaOH solution required for the blank (mL)

  • A = Volume of NaOH solution required for the sample (mL)

  • N = Normality of the NaOH solution

  • 56.1 = Molecular weight of KOH ( g/mol )

  • W = Weight of the sample (g)

  • An acid value correction is necessary if the sample itself is acidic.

Method 2: FT-NIR Spectroscopy (The Rapid, Non-Destructive Alternative)

Fourier Transform Near-Infrared (FT-NIR) spectroscopy is a powerful instrumental technique that offers a rapid and non-destructive alternative to wet chemistry.[5] Instead of chemical reactions, it measures the absorption of light by the sample to determine the concentration of hydroxyl groups.

Underlying Principle & Causality

The FT-NIR method is based on Beer-Lambert's Law. The NIR region of the electromagnetic spectrum (approx. 780 to 2500 nm or 12800 to 4000 cm⁻¹) contains absorption bands that arise from overtones and combinations of fundamental molecular vibrations. The O-H bond has a prominent combination band in the 7140–6660 cm⁻¹ (1400–1500 nm) region and a first overtone band around 7140-6800 cm⁻¹ (1400-1470 nm).[6][7]

The intensity of this absorption is proportional to the concentration of hydroxyl groups. However, these bands are often broad and overlapping. Therefore, a robust quantitative method requires a chemometric calibration model , typically built using Partial Least Squares (PLS) regression. This statistical technique correlates variations in the NIR spectra of a set of known standards with their corresponding hydroxyl values (determined by a primary method like titration) to create a predictive model. The trustworthiness of this method is therefore entirely dependent on the quality and robustness of this initial calibration.[5]

Experimental Protocol

Part A: Calibration Model Development

  • Standard Selection: Obtain a set of at least 6-10 samples of BHPA or a very similar matrix with hydroxyl values that span the expected measurement range. The hydroxyl values of these standards must be accurately determined by a reference method (e.g., ASTM E222).

  • Spectra Acquisition: For each standard, acquire the FT-NIR spectrum. To ensure consistency, use a fixed pathlength vial and maintain a constant sample temperature (e.g., 40 °C), as temperature can affect the hydrogen bonding and thus the O-H band shape.[5]

  • Model Building: Using chemometrics software, build a PLS regression model that correlates the spectral data (often using specific wavenumber regions selected by the software to maximize correlation) with the known reference values.[5]

  • Model Validation: Validate the model's predictive ability using cross-validation techniques or by analyzing an independent set of known samples.

Part B: Routine Analysis

  • Sample Preparation: Place the unknown BHPA sample into the same type of vial used for calibration.

  • Spectra Acquisition: Place the vial in the spectrometer and acquire the FT-NIR spectrum under the same conditions (e.g., temperature) used for the calibration.

  • Prediction: The software uses the pre-developed calibration model to instantly calculate the hydroxyl value from the acquired spectrum.

Workflow for FT-NIR Analysis

cluster_calib Part A: Calibration (One-Time Setup) cluster_routine Part B: Routine Analysis standards 1. Select Standards with Known Hydroxyl Values spectra 2. Acquire FT-NIR Spectra of Standards standards->spectra model 3. Build & Validate PLS Calibration Model spectra->model sample 4. Acquire Spectrum of Unknown BHPA Sample model->sample Deploy Model predict 5. Predict Hydroxyl Value Using Model sample->predict

Caption: Workflow for Hydroxyl Value Determination by FT-NIR Spectroscopy.

Performance Comparison: Titration vs. FT-NIR

To facilitate an objective comparison, the key performance attributes of each method are summarized below.

FeatureAcetylation-Titration (ASTM E222)FT-NIR Spectroscopy
Principle Chemical Reaction (Esterification) & Volumetric TitrationSpectroscopic (Molecular Vibration Absorption)
Analysis Time ~2-3 hours per batch (including reaction time)< 2 minutes per sample (after calibration)[5]
Sample Prep Precise weighing, addition of multiple reagentsNone; simply fill a vial
Reagent Usage High; requires pyridine, acetic anhydride, NaOH, indicatorNone for routine analysis
Toxicity/Waste Significant; uses toxic pyridine and generates chemical wasteMinimal; non-destructive, no waste generated
Calibration Not required; based on chemical stoichiometryRequired; extensive upfront work, requires maintenance
Accuracy High; considered a primary or "gold standard" methodHigh, but dependent on the accuracy of the primary method used for calibration
Precision Good to Excellent (RSD < 2%)[2]Excellent (RSD < 1%)[5]
Interferences Primary/secondary amines, aldehydes, water, strong acids/bases[2]Sample matrix changes (impurities, color, water content) not present in the calibration set
Best For... Method validation, R&D, analysis of infrequent or diverse samples, establishing primary standardsHigh-throughput QC, routine process monitoring, rapid screening

Conclusion and Recommendations

The choice between acetylation-titration and FT-NIR spectroscopy for the quantitative analysis of hydroxyl groups in N,N-Bis(2-hydroxypropyl)aniline is not a matter of right or wrong, but of selecting the tool that best fits the task.

The Acetylation-Titration method (ASTM E222) remains the undisputed reference method. Its foundation in chemical first principles ensures high accuracy and makes it indispensable for certifying standards, validating other methods, and situations where a diverse range of sample types are analyzed infrequently. However, its long analysis time, use of hazardous materials like pyridine, and intensive labor requirements make it less suitable for modern, high-throughput quality control environments.[8]

FT-NIR Spectroscopy , in contrast, is the ideal choice for routine analysis and process control. Once a robust calibration model is established, its speed, ease of use, and non-destructive nature provide unparalleled efficiency.[5] It eliminates hazardous chemical waste and significantly reduces the cost per analysis. The primary investment is in the initial calibration development, which requires a set of well-characterized samples and chemometric expertise.

For a comprehensive quality program, a hybrid approach is often optimal: use the classic titration method to establish and verify the primary values of a set of in-house standards, and then deploy a validated FT-NIR method for all subsequent routine analyses, with periodic checks against the primary method to ensure the calibration model remains valid.

References

  • Thermo Fisher Scientific. (n.d.). Determining the Hydroxyl Value for Polyols Using FT-NIR. Thermo Fisher Scientific Application Note 52808. 5

  • OChem Inc. (2025). N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. 1

  • D'Souza, L., D'Souza, P. P., & D'Souza, R. (2020). Evaluation of Techniques for Determination of Hydroxyl Value in Materials for Different Industrial Applications. Journal of the Brazilian Chemical Society, 31(8), 1645-1653.

  • Meng, X., et al. (2019). Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy. Nature Protocols, 14(9), 2627–2647.

  • Google Patents. (2014). CN104020251A - Method for determining alcohol hydroxyl value.

  • Meng, X., et al. (2019). Determination of hydroxyl groups in biorefinery resources via quantitative 31P NMR spectroscopy. PubMed, 14(9), 2627-2647.

  • Metrohm. (2022). Determination of hydroxyl number according to ASTM E1899 and EN 15168.

  • CymitQuimica. (n.d.). N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture).

  • ChemicalBook. (n.d.). N,N-BIS(2-HYDROXYPROPYL)ANILINE CAS#: 3077-13-2.

  • Fritz, J. S., & Hammond, G. S. (1957). Acetyl Chloride as a Reagent for the Determination of Hydroxyl Groups. Iowa State College Journal of Science, 22(4), 345-355.

  • ResearchGate. (n.d.). FT-IR spectra in the hydroxyl group stretching region.

  • Beres, A., & Yildiz, Y. (2023). A Comparative Study of the Hydroxyl Value and Iodine Value in Polyoxyl Stearyl Ether in United States Pharmacopeia Specification. American Journal of Analytical Chemistry, 14, 410-419.

  • International Organization for Standardization. (1979). ISO 4327:1979 - Non-ionic surface active agents — Polyalkoxylated derivatives — Determination of hydroxyl value — Phthalic anhydride method.

  • ASTM International. (2023). E222-17(2023) Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation.

  • ASTM International. (2001). E326-96(2001)e1 Standard Test Method for Hydroxyl Groups by Phthalic Anhydride Esterification (Withdrawn 2001).

  • MDPI. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 15(24), 4647.

  • ResearchGate. (2015). Determination of hydroxyl groups in polymers. Review.

  • Fritz, J. S., & Schenk, G. H. (1959). Acid-Catalyzed Acetylation of Organic Hydroxyl Groups. Analytical Chemistry, 31(11), 1808–1812.

  • Infinita Lab. (n.d.). ASTM E222 Determination of Hydroxyl Groups.

  • ResearchGate. (1969). Acetylation of Amino and Tyrosine Hydroxyl Groups.

  • ChemicalBook. (2025). N,N-BIS(2-HYDROXYPROPYL)ANILINE - Safety Data Sheet.

  • Soccio, M., et al. (2015). Facile method based on 19F-NMR for the determination of hydroxyl value and molecular weight of hydroxyl terminated polymers. Analyst, 140(12), 4158-4167.

  • Scribd. (n.d.). ASTM-E222-17 Hydroxyl Groups Using Acetic Anhydride Acetylation.

  • SciELO. (2020). Evaluation of Techniques for Determination of Hydroxyl Value in Materials for Different Industrial Applications.

  • Kim, C. S. Y., et al. (1985). Determination of hydroxyl concentrations in prepolymers from the infrared absorption band of tetrahydrofuran-associated hydroxyl groups. Analytical Chemistry, 57(12), 2323–2327.

  • ASTM International. (2010). E222-10 Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation.

  • The International Pharmacopoeia. (2025). 4.7 Determination of hydroxyl value.

  • Fisher Scientific. (n.d.). N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) 85.0+%, TCI America 25 g.

  • International Union of Pure and Applied Chemistry. (1973). Recommended Methods for the Analysis of Alkyd Resins. Pure and Applied Chemistry, 33(2-3), 411-436.

  • Reddit. (2024). Why can't I see the hydroxyl group peaks in the FTIR spectra of the terciary alcohol I synthesized?.

  • Current World Environment. (2013). Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N,N-Bis(2-hydroxypropyl)aniline Characterization

Introduction N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2), henceforth referred to as BHPA, is a key chemical intermediate widely utilized in the synthesis of polymers, particularly as a chain extender in polyureth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Bis(2-hydroxypropyl)aniline (CAS No. 3077-13-2), henceforth referred to as BHPA, is a key chemical intermediate widely utilized in the synthesis of polymers, particularly as a chain extender in polyurethane manufacturing and as a curing agent for epoxy resins and adhesives.[1] Its molecular structure, featuring a tertiary amine and two secondary hydroxyl groups, dictates its reactivity and performance in these applications. The purity and characterization of BHPA are paramount, as impurities can significantly impact the mechanical properties, stability, and safety of the final products.

This guide provides a comprehensive cross-validation of the primary analytical techniques for the characterization of BHPA. As researchers, scientists, and drug development professionals, selecting the appropriate analytical method is a critical decision that influences data quality, regulatory compliance, and product performance. This document moves beyond a simple listing of methods to offer a comparative analysis grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] We will explore the causality behind experimental choices, present detailed protocols, and provide expected performance data to empower you to make informed decisions for your specific analytical challenges.

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Expertise & Experience: Why HPLC is the Workhorse for BHPA Purity Analysis

HPLC is the premier technique for assessing the purity of BHPA and quantifying related substances. Its suitability stems from the non-volatile and thermally stable nature of the BHPA molecule, making it an ideal candidate for reversed-phase chromatography. The primary goal is to separate the main BHPA peak from any process-related impurities (e.g., unreacted starting materials, by-products) or degradation products that may form during storage.

Our choice of a C18 stationary phase is deliberate; its hydrophobic nature provides excellent retention for the aromatic ring of BHPA, while the hydroxyl groups offer sufficient polarity to ensure elution with a standard methanol/water mobile phase. The inclusion of a buffer is critical for maintaining a consistent pH, which prevents peak tailing and ensures reproducible retention times by keeping the tertiary amine in a consistent protonation state. A photodiode array (PDA) detector is selected for its ability to monitor multiple wavelengths simultaneously, which is invaluable for detecting impurities that may have different chromophores than the parent compound and for assessing peak purity.[4]

Experimental Protocol: RP-HPLC with PDA Detection
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 5.0.

    • Mobile Phase B: Methanol.

    • Gradient: 40% B to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm for quantification, with full spectrum (200-400 nm) recorded for peak purity analysis.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the BHPA sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This results in a nominal concentration of 1.0 mg/mL.

  • Validation Approach: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).[2][5]

Data Presentation: Expected HPLC Performance Characteristics
Validation ParameterExpected ResultCausality/Comment
Linearity (R²) > 0.999Demonstrates a direct proportional response of the detector to concentration.
Range 0.1 - 1.5 mg/mLCovers expected variations in sample concentration and allows for impurity quantification.
Accuracy (% Recovery) 98.0% - 102.0%Assessed by spiking the sample matrix with known amounts of BHPA standard.
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Ensures consistent results within and between analytical runs.
LOD ~0.03 µg/mLThe lowest concentration at which the analyte can be reliably detected.
LOQ ~0.1 µg/mLThe lowest concentration at which the analyte can be accurately quantified.
Visualization: HPLC Workflow for BHPA Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh BHPA Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Volumetric Dilution to 1.0 mg/mL B->C D Inject 10 µL into HPLC System C->D E Separation on C18 Column D->E F Detection by PDA (254 nm) E->F G Integrate Peaks F->G H Calculate Purity & Impurity % G->H I Assess Peak Purity G->I J J H->J Final Report I->J

Caption: HPLC workflow from sample preparation to final report.

Pillar 2: Gas Chromatography (GC) for Volatile Impurities

Expertise & Experience: Why GC is Essential for Complementary Analysis

While HPLC excels at non-volatile compounds, GC is the superior method for analyzing volatile and semi-volatile impurities that may be present in BHPA, such as residual solvents from synthesis (e.g., propylene oxide, aniline).[6] Direct injection of BHPA into a standard GC system is often problematic due to its high boiling point and polarity, which can lead to poor peak shape and thermal degradation.

To overcome this, we employ two key strategies. First, we use a robust, polar-modified capillary column (e.g., a DB-5ms or equivalent) that can tolerate the sample matrix. Second, for trace-level analysis, derivatization is a powerful option. Silylating the hydroxyl groups with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts them into non-polar trimethylsilyl ethers. This significantly increases the volatility and thermal stability of the BHPA molecule, resulting in sharp, symmetrical peaks and improved sensitivity. A Flame Ionization Detector (FID) is chosen for its robustness and near-universal response to carbon-containing compounds, while Mass Spectrometry (MS) is used for definitive identification of unknown impurities.[7]

Experimental Protocol: GC-FID/MS for Volatiles
  • Instrumentation: GC system equipped with a split/splitless injector, FID, and/or Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.

    • Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min.

    • Detector Temperature: 310 °C (FID).

    • Injection: 1 µL, split ratio 20:1.

  • Sample Preparation (Direct Injection):

    • Dissolve ~100 mg of BHPA in 10 mL of a suitable solvent (e.g., methanol, dichloromethane).

  • Sample Preparation (Derivatization for Trace Analysis):

    • To ~10 mg of BHPA in a vial, add 500 µL of pyridine and 500 µL of BSTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Validation Approach: Focus on specificity, LOD/LOQ, and linearity for key potential volatile impurities.

Data Presentation: Expected GC Performance Characteristics
Validation ParameterExpected Result (for a target impurity)Causality/Comment
Linearity (R²) > 0.995Ensures accurate quantification of residual solvents or volatile by-products.
LOD ~0.1 ppm (with derivatization and MS)Derivatization and selective detection enhance sensitivity significantly.
LOQ ~0.5 ppm (with derivatization and MS)Allows for precise measurement at levels relevant for regulatory limits.
Accuracy (% Recovery) 90.0% - 110.0%Determined by spiking a clean BHPA matrix with known levels of target analytes.
Precision (% RSD) ≤ 10% at the LOQHigher variability is acceptable at trace levels.
Visualization: GC Derivatization and Analysis Workflow

GC_Workflow cluster_prep Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A BHPA Sample B Add Pyridine & BSTFA A->B C Heat at 70°C for 30 min B->C D Inject Derivatized Sample into GC C->D E Separation in Capillary Column D->E F Detection by FID or MS E->F G Identify Peaks (Library Search) F->G H Quantify Impurities G->H I I H->I Final Report

Caption: GC workflow including the critical derivatization step.

Pillar 3: Spectroscopic Methods for Structural Elucidation and Identity

Spectroscopic techniques provide orthogonal information that is essential for unambiguous structure confirmation and routine identity checks.

Mass Spectrometry (MS)

Expertise & Experience: Coupled with a chromatographic inlet (LC-MS or GC-MS), MS is the definitive tool for molecular weight confirmation and structural analysis of impurities. Electrospray Ionization (ESI) is ideal for LC-MS, as it will readily protonate the tertiary amine of BHPA, yielding a strong [M+H]⁺ ion at m/z 210.29. High-resolution MS (HRMS), such as on a TOF or Orbitrap instrument, can confirm the elemental composition with high accuracy. Fragmentation analysis (MS/MS) can elucidate the structure of unknown impurities by identifying characteristic losses, such as the loss of a hydroxypropyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for absolute, unambiguous structure elucidation.[8][9] While not a routine QC tool, it is indispensable for reference standard characterization and for identifying novel impurities or degradants. A combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) allows for the complete assignment of all proton and carbon signals, confirming the connectivity of the phenyl ring to the nitrogen and the two hydroxypropyl side chains.[10] For example, an HMBC experiment would show a correlation between the protons on the carbon attached to the nitrogen and the carbons of the aromatic ring, definitively proving the N-phenyl linkage.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid, simple, and cost-effective technique for identity confirmation. It serves as a molecular "fingerprint." The FTIR spectrum of BHPA will exhibit characteristic absorption bands that confirm the presence of key functional groups: a broad O-H stretch from the hydroxyl groups (~3400 cm⁻¹), C-H stretches from the aromatic and aliphatic portions (~3100-2800 cm⁻¹), C=C stretches from the aromatic ring (~1600-1450 cm⁻¹), and a C-N stretch from the tertiary amine (~1350-1250 cm⁻¹).[11] This technique is ideal for incoming raw material verification, where the spectrum of a new batch is compared against a validated reference standard.

Visualization: Logic of Method Selection

Method_Selection Goal Analytical Goal Purity Purity & Impurity Quantification Goal->Purity  Primary Volatiles Volatile Impurities & Residual Solvents Goal->Volatiles  Specific Identity Identity Confirmation Goal->Identity  Routine Structure Definitive Structure Elucidation Goal->Structure  Absolute HPLC HPLC-PDA Purity->HPLC  Primary Method MS LC-MS/GC-MS Purity->MS  Impurity ID GC GC-FID/MS Volatiles->GC  Primary Method FTIR FTIR Identity->FTIR  Rapid Screening NMR NMR Structure->NMR  Gold Standard Structure->MS  Confirmatory

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to the Safe Handling of N,N-Bis(2-hydroxypropyl)aniline

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. N,N-Bis(2-hydroxypropyl)aniline is a versatile compound, but...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. N,N-Bis(2-hydroxypropyl)aniline is a versatile compound, but its handling requires a thorough understanding of its properties to ensure the well-being of laboratory personnel and the integrity of our research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations.

Immediate Hazard Assessment and Core Safety Principles

N,N-Bis(2-hydroxypropyl)aniline is primarily recognized as a serious eye irritant.[1] While not always classified as a skin irritant, repeated or prolonged contact should be avoided.[2][3] The primary routes of exposure are through direct contact with the eyes and skin, and potentially through inhalation of aerosols or vapors, especially at elevated temperatures. Therefore, our safety protocols are designed to mitigate these specific risks.

The cornerstone of safe handling is a multi-layered approach, combining engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE). This ensures that we are not solely reliant on one method of protection, creating a self-validating system of safety.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling N,N-Bis(2-hydroxypropyl)aniline.

Body Part Required PPE Standard/Specification Rationale
Eyes/Face Tightly fitting safety goggles or a face shieldConforming to EN 166 (EU) or NIOSH (US) approved[1]To prevent splashes to the eyes, which can cause serious irritation.[1] A face shield offers broader protection against splashes to the entire face.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspected prior to use and compliant with EU Directive 89/686/EEC and EN 374[1]To prevent direct skin contact. Thicker gloves generally offer better protection.[4]
Body Laboratory coat or chemical-resistant clothingStandard laboratory attireTo protect skin and personal clothing from accidental spills and splashes.
Respiratory Not typically required under normal use with adequate ventilation. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1]NIOSH/MSHA approved[3]To prevent inhalation of vapors or aerosols, particularly when handling heated material or in poorly ventilated areas.
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your work.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle N,N-Bis(2-hydroxypropyl)aniline in a well-ventilated area.[1][2] A chemical fume hood is recommended, especially when heating the substance or when aerosols may be generated.

  • Safety Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[2]

  • Container Inspection: Before use, inspect the container for any damage or leaks.

2. Handling and Use:

  • Donning PPE: Put on all required PPE as outlined in the table above before opening the container.

  • Avoiding Contact: Exercise caution to avoid contact with skin and eyes.[1]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols.[1]

  • Transferring the Chemical: Use appropriate tools (e.g., spatulas, pipettes) to handle the material. For liquid transfers, pour carefully to avoid splashing.

  • Heating: If heating is required, do so slowly and under controlled conditions within a fume hood to prevent the release of vapors.

3. Storage:

  • Container: Store in a tightly closed, properly labeled container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][2]

  • Segregation: Store apart from foodstuff containers.[1]

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected area with soap and plenty of water.[1] Consult a physician if irritation persists.[3]

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a physician or Poison Control Center immediately.[1]

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and collect it in a suitable, closed container for disposal.[2]

    • Prevent the spill from entering drains or waterways.[1][2]

Disposal Plan: Responsible Waste Management

Proper disposal of N,N-Bis(2-hydroxypropyl)aniline and its containers is an essential part of the laboratory workflow.

1. Waste Chemical Disposal:

  • Collection: Collect waste material in a suitable, closed, and properly labeled container.[1]

  • Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain.[1]

2. Contaminated Material Disposal:

  • PPE: Used gloves, lab coats, and other disposable materials contaminated with N,N-Bis(2-hydroxypropyl)aniline should be collected in a designated, sealed waste bag for proper disposal.

  • Glassware: Rinse contaminated glassware thoroughly before washing. The initial rinsate should be collected as chemical waste.

3. Container Disposal:

  • Empty Containers: Empty containers may retain product residue. Handle them with the same precautions as the full container.

  • Decontamination: Containers can be triple-rinsed (or equivalent) with a suitable solvent.[1] The rinsate should be collected as chemical waste.

  • Final Disposal: Once decontaminated, the container can be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key decision points and procedural flow for safely managing N,N-Bis(2-hydroxypropyl)aniline from receipt to disposal.

SafeHandlingWorkflow Workflow for Safe Handling of N,N-Bis(2-hydroxypropyl)aniline cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive Chemical check_sds Review SDS start->check_sds ppe_selection Select & Inspect PPE check_sds->ppe_selection setup_workspace Setup in Ventilated Area ppe_selection->setup_workspace don_ppe Don PPE setup_workspace->don_ppe perform_procedure Perform Procedure don_ppe->perform_procedure spill_check Spill or Exposure? perform_procedure->spill_check emergency_response Follow Emergency Procedures spill_check->emergency_response Yes doff_ppe Doff PPE spill_check->doff_ppe No waste_collection Collect Waste emergency_response->waste_collection doff_ppe->waste_collection decontaminate Decontaminate Workspace & Glassware waste_collection->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose end Procedure Complete dispose->end

Caption: Safe handling workflow for N,N-Bis(2-hydroxypropyl)aniline.

By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely work with N,N-Bis(2-hydroxypropyl)aniline, ensuring a secure environment for yourself and your colleagues.

References

  • N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025-04-02).
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE - Safety Data Sheet - ChemicalBook. (2025-01-04).
  • N,N-BIS(2-HYDROXYPROPYL)ANILINE | CAS#:3077-13-2 | Chemsrc. (2025-08-25).
  • SAFETY DATA SHEET - Santa Cruz Biotechnology. (2020-08-06).
  • Personal Protective Equipment (PPE) for Use in Handling Hazardous Drugs. (2006-12-06).

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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